molecular formula C29H42N8O5S B12398641 Ymrf-NH2

Ymrf-NH2

货号: B12398641
分子量: 614.8 g/mol
InChI 键: NJMFKNMDYNMIFH-ZJZGAYNASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

YMRF-NH2 (CAS 83903-32-6) is a synthetic neuropeptide with the amino acid sequence Tyr-Met-Arg-Phe-NH2 and a molecular formula of C29H42N8O5S (molar mass 614.76 g/mol) . This compound is a functional research tool that acts as a ligand for the FMRFamide receptor (FMRFa-R), demonstrating binding activity with an reported EC50 value of 31 nM . Studies on related FMRF-NH2 peptides, which share a conserved C-terminal structure, indicate their role in modulating cardiac contractility, and their unique N-terminal extensions are crucial for influencing docking and activity with the receptor . The structure-activity relationships suggest that the aromatic residue in the first position (Tyr in this compound) is important for forming strong contacts with the FMRFa-R, anchoring the ligand . This compound is supplied as a lyophilized powder and is intended for research purposes only in laboratory studies. It is strictly not for diagnostic or human use.

属性

分子式

C29H42N8O5S

分子量

614.8 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C29H42N8O5S/c1-43-15-13-23(35-26(40)21(30)16-19-9-11-20(38)12-10-19)28(42)36-22(8-5-14-34-29(32)33)27(41)37-24(25(31)39)17-18-6-3-2-4-7-18/h2-4,6-7,9-12,21-24,38H,5,8,13-17,30H2,1H3,(H2,31,39)(H,35,40)(H,36,42)(H,37,41)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1

InChI 键

NJMFKNMDYNMIFH-ZJZGAYNASA-N

手性 SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

规范 SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

产品来源

United States

Foundational & Exploratory

The Biological Function of Ymrf-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ymrf-NH2 is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal sequence Arg-Phe-NH2. As an analog of the parent FMRF-NH2 peptide, with a Tyr-Met-Arg-Phe-NH2 sequence, this compound serves as a crucial ligand for the FMRFamide receptor (FMRFa-R), a G protein-coupled receptor (GPCR) in Drosophila melanogaster and other invertebrates. Its biological functions are diverse, primarily revolving around the modulation of muscle contractility, neuronal activity, and stress responses. This technical guide provides a comprehensive overview of the biological functions of this compound, its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study. This information is intended to support further research into the physiological roles of this compound and the potential for targeting its signaling pathway in drug development, particularly in the context of insecticides or therapeutic agents for diseases with analogous signaling pathways.

Introduction

Neuropeptides are a diverse class of signaling molecules that play critical roles in a vast array of physiological processes. The FMRFamide-related peptides (FaRPs) are one of the most extensively studied neuropeptide families in invertebrates. This compound, a key member of this family, is distinguished by a tyrosine residue at its N-terminus. This structural feature is critical for its high-affinity binding to the Drosophila FMRFamide receptor (FMRFa-R), a G protein-coupled receptor.[1][2][3] The interaction between this compound and its receptor initiates a cascade of intracellular events that lead to a variety of physiological responses, including the modulation of cardiac function, flight behavior, and stress-induced sleep.[4][5][6] Understanding the intricate details of this compound's biological function and its signaling mechanisms is paramount for elucidating fundamental neurobiological processes in invertebrates and for identifying novel targets for pharmacological intervention.

Structure and Physicochemical Properties

This compound is a tetrapeptide with the amino acid sequence Tyrosine-Methionine-Arginine-Phenylalanine, with the C-terminus amidated.

Amino Acid Sequence: Tyr-Met-Arg-Phe-NH₂

Molecular Formula: C₃₂H₄₁N₇O₅S

Physicochemical Properties:

PropertyValue (Calculated)
Molecular Weight 651.78 g/mol
Isoelectric Point (pI) 9.75
Charge at pH 7 +1
Gravy Score -0.125

Note: These properties are calculated based on the amino acid sequence and may vary slightly from experimentally determined values.

The N-terminal tyrosine residue is a critical structural feature. The aromatic ring of tyrosine, similar to phenylalanine in FMRF-NH2, forms strong pi-stacking and hydrophobic interactions within the binding pocket of the FMRFa-R, anchoring the peptide for activation.[1][2][3]

Biological Functions

The biological activities of this compound and other FMRFamide-related peptides are predominantly mediated through the FMRFa receptor. These functions are diverse and tissue-specific.

Modulation of Cardiac Function

In Drosophila melanogaster, this compound and its parent peptide FMRF-NH2 are known to modulate cardiac contractility.[1][6] The specific effect, whether excitatory or inhibitory, can depend on the concentration of the peptide and the developmental stage of the organism.

Regulation of Flight Behavior

This compound signaling plays a significant role in the modulation of flight in Drosophila. The FMRFa receptor is expressed in a subset of central dopaminergic neurons, and its activation is necessary for maintaining sustained flight bouts.[7][8] This suggests a role for this compound in modulating the activity of neural circuits that control locomotion.

Stress-Induced Sleep

FMRFamide signaling, including that potentially mediated by this compound, is involved in the regulation of stress-induced sleep in Drosophila.[4] This highlights a broader role for this neuropeptide system in adaptive behaviors in response to environmental challenges.

Myotropic Activity on Visceral Muscles

FMRFamide-related peptides exhibit myotropic (muscle-contracting) effects on various visceral organs in insects, including the hindgut and reproductive tracts.[9] The responses can be either stimulatory or inhibitory, depending on the specific peptide, its concentration, and the target tissue.

Signaling Pathway

This compound exerts its biological effects by binding to and activating the FMRFa receptor, a G protein-coupled receptor.[10][11][12]

Receptor Activation and G Protein Coupling

Upon binding of this compound to the FMRFa-R, the receptor undergoes a conformational change, which in turn activates a heterotrimeric G protein on the intracellular side of the membrane. Studies in Drosophila have shown that the FMRFa-R couples to a Gq-type G protein.[7][8]

Downstream Second Messengers

Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

Intracellular Calcium Mobilization

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R) on the membrane of the endoplasmic reticulum (ER).[7][8] This binding triggers the release of stored calcium ions (Ca²⁺) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. This elevation in intracellular Ca²⁺ is a key event that mediates many of the downstream physiological effects of this compound, such as muscle contraction and modulation of neuronal excitability.

Ymrf_NH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ymrf This compound FMRFaR FMRFa Receptor (GPCR) Ymrf->FMRFaR Binds to Gq Gq Protein FMRFaR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca Ca²⁺ IP3R->Ca Releases Response Cellular Responses (e.g., muscle contraction, neuronal excitability) Ca->Response Mediates Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Set up 96-well plate (Total, Non-specific, Competition) A->B C Incubate to Equilibrium B->C D Rapid Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis (IC₅₀ determination) F->G Calcium_Imaging_Workflow A Cell Culture and Transfection B Load Cells with Fura-2 AM A->B C Wash to Remove Excess Dye B->C D Record Baseline Fluorescence C->D E Stimulate with this compound D->E F Record Fluorescence Change E->F G Data Analysis (Ratio vs. Time) F->G

References

YMRF-NH2 Peptide: A Technical Guide to its Origin, Characterization, and Experimental Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the YMRF-NH2 peptide, a crucial tool in the study of FMRFamide-related peptide (FaRP) signaling. While not a naturally occurring neuropeptide, this compound has been instrumental in elucidating the structure-activity relationships of FaRPs and their interactions with their cognate G-protein coupled receptors. This document details the synthetic origin of this compound, its quantitative interaction with the Drosophila FMRFa receptor, comprehensive experimental protocols for its synthesis and use in functional assays, and a visualization of its associated signaling pathway.

Discovery and Origin

The this compound peptide is a synthetic analog of the widely studied FMRF-NH2 neuropeptide. Its "discovery" is rooted in laboratory-based structure-activity relationship (SAR) studies designed to understand the molecular determinants of ligand binding to the FMRFamide receptor (FMRFa-R) in Drosophila melanogaster. In this context, this compound was synthesized to investigate the role of the N-terminal amino acid of the core RF-amide motif. Specifically, the substitution of phenylalanine (F) with tyrosine (Y) at the first position was performed to assess the impact of a hydroxyl group on the aromatic ring on receptor binding and activation. These studies have demonstrated that the aromaticity at this position is critical for high-affinity binding.

Quantitative Data

The primary quantitative data available for this compound relates to its interaction with the Drosophila FMRFa receptor. The following table summarizes the key binding parameter.

PeptideReceptorAssay TypeParameterValueReference
This compoundFMRFa-RFunctional AssayEC5031 nMMaynard et al., 2013

EC50 (Half-maximal effective concentration): The concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative method for the synthesis of this compound based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.

  • First Amino Acid Coupling (Phenylalanine):

    • Activate Fmoc-Phe-OH with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (Arginine, Methionine, Tyrosine):

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH).

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid (Tyrosine).

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.

G cluster_synthesis This compound Solid-Phase Synthesis Workflow Start Start Swell_Resin Swell Rink Amide Resin in DMF Start->Swell_Resin Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Deprotection_1 Couple_Phe Couple Fmoc-Phe-OH Deprotection_1->Couple_Phe Deprotection_2 Fmoc Deprotection Couple_Phe->Deprotection_2 Couple_Arg Couple Fmoc-Arg(Pbf)-OH Deprotection_2->Couple_Arg Deprotection_3 Fmoc Deprotection Couple_Arg->Deprotection_3 Couple_Met Couple Fmoc-Met-OH Deprotection_3->Couple_Met Deprotection_4 Fmoc Deprotection Couple_Met->Deprotection_4 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotection_4->Couple_Tyr Final_Deprotection Final Fmoc Deprotection Couple_Tyr->Final_Deprotection Cleavage Cleave with TFA/TIS/H2O Final_Deprotection->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Verification Verify by Mass Spec & HPLC Purification->Verification End End Verification->End

This compound Synthesis Workflow

Functional Assay: Intracellular Calcium Mobilization in Drosophila S2 Cells

This protocol describes a method to assess the functional activity of this compound by measuring intracellular calcium mobilization in Drosophila S2 cells transiently expressing the FMRFa receptor.

Materials:

  • Drosophila S2 cells

  • Expression vector containing the coding sequence for the Drosophila FMRFa receptor

  • Transfection reagent (e.g., calcium phosphate)

  • Schneider's Drosophila Medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound peptide stock solution

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Transfection:

    • Culture Drosophila S2 cells in Schneider's medium.

    • Transiently transfect the S2 cells with the FMRFa receptor expression vector using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours to allow for receptor expression.

  • Cell Loading with Calcium Dye:

    • Harvest the transfected S2 cells and wash with a physiological saline buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) for 30-60 minutes at room temperature in the dark.

    • Wash the cells to remove excess dye.

  • Calcium Mobilization Assay:

    • Resuspend the dye-loaded cells in saline buffer and plate them in a 96-well plate.

    • Measure the baseline fluorescence using a plate reader or microscope.

    • Add varying concentrations of this compound peptide to the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium levels.

  • Data Analysis:

    • Calculate the change in fluorescence intensity relative to the baseline for each concentration of this compound.

    • Plot the dose-response curve and calculate the EC50 value.

G cluster_assay Calcium Mobilization Assay Workflow Start Start Culture_S2 Culture Drosophila S2 Cells Start->Culture_S2 Transfect Transfect with FMRFa-R Vector Culture_S2->Transfect Express Incubate for Receptor Expression Transfect->Express Load_Dye Load Cells with Calcium Dye Express->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_Peptide Add this compound Measure_Baseline->Add_Peptide Record_Fluorescence Record Fluorescence Change Add_Peptide->Record_Fluorescence Analyze Analyze Data & Calculate EC50 Record_Fluorescence->Analyze End End Analyze->End

Functional Assay Workflow

Signaling Pathway

This compound exerts its biological effects by binding to and activating the FMRFa receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein. In the case of the Drosophila FMRFa receptor, this is typically a Gq-type G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This rise in intracellular calcium concentration mediates various downstream cellular responses.

G cluster_pathway FMRFa Receptor Signaling Pathway YMRF_NH2 This compound FMRFa_R FMRFa Receptor (GPCR) YMRF_NH2->FMRFa_R Binds G_Protein Gq Protein FMRFa_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum ER->IP3R Ca2_Release Ca²⁺ Release IP3R->Ca2_Release Cellular_Response Downstream Cellular Responses Ca2_Release->Cellular_Response

This compound Signaling Pathway

Conclusion

This compound serves as a valuable research tool for probing the pharmacology and physiology of FMRFamide signaling systems. Its well-defined interaction with the Drosophila FMRFa receptor, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for researchers and drug development professionals. The insights gained from studies utilizing this compound and similar analogs are crucial for understanding the diverse roles of neuropeptide signaling in health and disease, and for the potential development of novel therapeutic agents targeting these pathways.

An In-depth Technical Guide to YMRF-NH2: Sequence, Structure, and Biological Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropeptide YMRF-NH2, a member of the FMRF-NH2-related peptide (FaRP) family. This document details its amino acid sequence, structural characteristics, known signaling pathways, and detailed experimental protocols relevant to its study.

This compound: Sequence and Structure

This compound is a tetrapeptide with the amino acid sequence Tyrosine-Methionine-Arginine-Phenylalanine, terminating in a C-terminal amide group. It is an analog of the foundational FaRP, FMRF-NH2, where the N-terminal Phenylalanine (F) is substituted with Tyrosine (Y). This substitution is significant as it introduces a hydroxyl group on the aromatic ring, which can influence receptor binding and signaling.

The structure of this compound is crucial for its biological activity. The C-terminal RF-NH2 motif is highly conserved across the FaRP family and is essential for receptor recognition and activation. The N-terminal residues, in this case, Tyr-Met, contribute to the specificity and potency of the peptide's interaction with its receptor.

YMRF_NH2_Structure N_terminus H₂N- Tyr Tyrosine (Y) N_terminus->Tyr Met Methionine (M) Tyr->Met Peptide Bond Arg Arginine (R) Met->Arg Peptide Bond Phe Phenylalanine (F) Arg->Phe Peptide Bond C_terminus -CONH₂ Phe->C_terminus

Figure 1: 2D representation of the this compound peptide sequence.

Data Presentation: Quantitative Analysis

While extensive quantitative data for this compound is not widely available in the public domain, structure-activity relationship studies have provided some key insights into its biological activity.

CompoundSequenceReceptorBioactivity (EC50)Reference
This compoundTyr-Met-Arg-Phe-NH2FMRFa-R31 nM[1][2][3]
FMRF-NH2Phe-Met-Arg-Phe-NH2FMRFa-R28 nM[1]
AMRF-NH2Ala-Met-Arg-Phe-NH2FMRFa-R3,217 nM[1]

Table 1: Comparative Bioactivity of this compound and Related Analogs. This table summarizes the half-maximal effective concentration (EC50) of this compound and its analogs for the Drosophila FMRFamide receptor (FMRFa-R). The data indicates that the substitution of Phenylalanine with Tyrosine (this compound) results in a comparable potency to the native FMRF-NH2 peptide. In contrast, substitution with Alanine (AMRF-NH2) significantly reduces binding affinity, highlighting the importance of an aromatic residue at the N-terminus for strong receptor interaction.[1]

Signaling Pathways

This compound, like other members of the FaRP family, exerts its biological effects by binding to G protein-coupled receptors (GPCRs). The FMRFa receptor (FMRFaR) has been identified as a primary target for this compound. Upon binding, the receptor undergoes a conformational change, initiating intracellular signaling cascades.

Evidence suggests that FMRFa receptors can couple to multiple types of G proteins, including Gs and Gi/o, and Gq. The activation of the Gq pathway is particularly noteworthy, as it leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key event in mediating many of the physiological effects of this compound, such as the modulation of muscle contractility.

YMRF_NH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space YMRF This compound FMRFaR FMRFa Receptor YMRF->FMRFaR Binding Gq Gq Protein FMRFaR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding ER Endoplasmic Reticulum Ca2_ER Ca²⁺ Ca2_cyto Ca²⁺ IP3R->Ca2_cyto Ca²⁺ Release response Cellular Response (e.g., Muscle Contraction) Ca2_cyto->response Modulation Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_binding Receptor Binding Studies cluster_functional Functional Bioassays synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization binding_assay Radioligand Binding Assay (Competition Assay) characterization->binding_assay contractility_assay In Vitro Cardiac Contractility Assay characterization->contractility_assay data_analysis_binding Data Analysis (IC50, Ki Determination) binding_assay->data_analysis_binding data_analysis_functional Data Analysis (Dose-Response, EC50) contractility_assay->data_analysis_functional

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The FMRFamide-related peptides (FaRPs) represent a large and diverse superfamily of neuropeptides, first identified by their signature C-terminal motif of Arginine-Phenylalanine-amide (RFa). These peptides are ubiquitously distributed throughout the animal kingdom and play pivotal roles as neurotransmitters, neuromodulators, and neurohormones. FaRPs are implicated in a vast array of physiological processes, including the regulation of muscle contractility, cardiovascular function, feeding behavior, reproduction, and pain modulation. They exert their effects primarily through G-protein coupled receptors (GPCRs), initiating a variety of intracellular signaling cascades. This technical guide provides a comprehensive overview of the FaRP family, with a focus on their structure, function, and the experimental methodologies used to study them. Quantitative data on receptor binding and physiological effects are presented in structured tables for comparative analysis. Detailed experimental protocols for key research techniques and visualizations of the primary signaling pathways are also provided to serve as a valuable resource for researchers in the field.

Introduction to FMRFamide-Related Peptides (FaRPs)

FMRFamide-related peptides (FaRPs) are a significant class of neuropeptides characterized by the C-terminal amino acid sequence -Arg-Phe-NH2. The inaugural member of this family, the tetrapeptide Phe-Met-Arg-Phe-NH2 (FMRFamide), was first isolated from the ganglia of the clam Macrocallista nimbosa. Since this discovery, hundreds of FaRPs have been identified across diverse invertebrate and vertebrate phyla.

The FaRP superfamily is further categorized into subfamilies based on N-terminal extensions and precursor gene homology. While initially grouped together, some peptide families with similar C-terminal sequences, such as myosuppressins (-FLRFa), sulfakinins (-LRFa), and neuropeptide F (-RFa), are now often classified as distinct families due to being encoded by different genes and activating separate receptors. This guide will focus on the core FaRPs that share a close structural and functional relationship.

FaRPs are synthesized as larger precursor proteins that are post-translationally processed to yield multiple bioactive peptides. They are expressed throughout the central and peripheral nervous systems and in endocrine cells. Their diverse physiological roles underscore their importance in animal biology and their potential as targets for novel drug development.

Quantitative Data on FaRPs

The following tables summarize key quantitative data for a selection of FMRFamide-related peptides, including their binding affinities to receptors, expression levels in various tissues, and their physiological effects.

Receptor Binding Affinities and Functional Potency

This table presents the binding affinities (Kd or Ki) and functional potencies (EC50) of various FaRPs for their respective G-protein coupled receptors in different species.

Peptide/AnalogReceptor/TissueSpeciesBinding Affinity (Kd/Ki)Functional Potency (EC50)Reference
125I-daYFnLRFamideBrain MembranesHelix aspersa14 nM (High affinity site)-[1]
125I-daYFnLRFamideBrain MembranesHelix aspersa245 nM (Low affinity site)-[1]
NPFFNPFF ReceptorsRat (Spinal Cord)0.34 ± 0.07 nM (Ki)-[2]
[N-Ac]NPFFNPFF ReceptorsRat (Spinal Cord)0.74 ± 0.16 nM (Ki)-[2]
NPFF(5-8)NPFF ReceptorsRat (Spinal Cord)15.5 ± 2.3 nM (Ki)-[2]
YIRFamideMuscle FibersSchistosoma mansoni-4 µM[3]
GYIRFamideMuscle FibersSchistosoma mansoni-1 µM[3]
RYIRFamideMuscle FibersSchistosoma mansoni-7 µM[3]
GYNRSFLRFamideHeartCallinectes sapidus-323 ± 62 nM[4]
Expression Levels of FaRPs in Tissues

This table provides examples of the concentration of FMRFamide-like immunoreactivity in various invertebrate tissues, as determined by radioimmunoassay.

TissueSpeciesExpression LevelReference
Scolex/Neck RegionHymenolepis diminuta3.9 ± 1.5 pmol/mg protein[5]
Strobila (with shelled eggs)Hymenolepis diminuta0.2 ± 0.19 pmol/mg protein[5]
Pericardial organs and thoracic gangliaCallinectes sapidus7 to 13 pmol per crab[4]
Spinal Cord and HypothalamusRat> 10 pmol/g[6]
Cerebellum and StriatumRat< 3.5 pmol/g[6]

Signaling Pathways of FaRPs

FMRFamide-related peptides primarily exert their effects by binding to and activating G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades that lead to the modulation of cellular activity. The specific downstream pathways can vary depending on the receptor subtype and the type of G-protein to which it couples (e.g., Gq, Gi/o, or Gs).

Gq/11-Mediated Signaling Pathway

Many FaRP receptors are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ and the activation of PKC lead to a variety of cellular responses, including muscle contraction and neurotransmitter release.

Gq_Signaling_Pathway FaRP FaRP GPCR FaRP Receptor (GPCR) FaRP->GPCR Binds Gq Gq/11 (α, β, γ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Muscle Contraction) Ca2->Response PKC->Response Phosphorylates targets

Gq/11-mediated signaling pathway of FaRPs.
Gi/o- and Gs-Mediated Signaling Pathways

FaRP receptors can also couple to Gi/o or Gs proteins, which respectively inhibit or stimulate the enzyme adenylyl cyclase (AC). This leads to a decrease (Gi/o) or increase (Gs) in the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to modulate cellular function.

Gi_Gs_Signaling_Pathways cluster_Gi Gi/o Pathway cluster_Gs Gs Pathway GPCR_Gi FaRP Receptor (Gi/o-coupled) Gi Gi/o (α, β, γ) GPCR_Gi->Gi Activates AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib Inhibits cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib PKA_inhib ↓ PKA Activity cAMP_inhib->PKA_inhib Response_inhib Cellular Response PKA_inhib->Response_inhib GPCR_Gs FaRP Receptor (Gs-coupled) Gs Gs (α, β, γ) GPCR_Gs->Gs Activates AC_stim Adenylyl Cyclase (AC) Gs->AC_stim Stimulates cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA_stim ↑ PKA Activity cAMP_stim->PKA_stim Response_stim Cellular Response PKA_stim->Response_stim FaRP FaRP FaRP->GPCR_Gi FaRP->GPCR_Gs RIA_Workflow start Start prep Prepare Standards & Sample Extracts start->prep setup Set up Assay Tubes: Buffer, Standards/Samples, Primary Antibody prep->setup incubate1 Incubate 12-24h at 4°C setup->incubate1 tracer Add Radiolabeled FaRP Tracer incubate1->tracer incubate2 Incubate 12-24h at 4°C tracer->incubate2 precipitate Add Secondary Antibody & PEG to Precipitate incubate2->precipitate centrifuge Centrifuge to Pellet Complexes precipitate->centrifuge separate Aspirate Supernatant centrifuge->separate count Count Radioactivity of Pellet separate->count analyze Generate Standard Curve & Calculate Concentrations count->analyze end End analyze->end IHC_Workflow start Start fix Tissue Fixation & Preparation start->fix section Sectioning (Cryostat/Microtome) fix->section block Blocking Non-specific Binding section->block primary Primary Antibody Incubation (anti-FaRP) block->primary wash1 Wash primary->wash1 secondary Secondary Antibody Incubation wash1->secondary wash2 Wash secondary->wash2 detection Detection (e.g., ABC-DAB) wash2->detection mount Dehydration, Clearing, & Mounting detection->mount visualize Microscopic Visualization mount->visualize end End visualize->end

References

YMRF-NH2: A Technical Guide to its Mechanism of Action in Invertebrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YMRF-NH2 is a member of the FMRFamide-related peptide (FaRP) family, a diverse group of neuropeptides that play crucial roles in the regulation of various physiological processes in invertebrates. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its analogs in invertebrates. It details their interaction with G-protein coupled receptors, the subsequent signaling cascades, and their physiological effects, with a focus on cardiovascular and muscle modulation. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying these peptides, and provides visual representations of their signaling pathways to facilitate further research and drug development efforts targeting these systems.

Introduction

FMRFamide-related peptides (FaRPs) are a large and functionally diverse family of neuropeptides characterized by a C-terminal -RxRF-NH2 motif, where 'x' can be a variable amino acid. Since the initial discovery of FMRFamide from the clam Macrocallista nimbosa, numerous FaRPs, including this compound, have been identified across a wide range of invertebrate phyla.[1][2] These peptides act as neurotransmitters, neuromodulators, and neurohormones to control a plethora of physiological functions, including cardiovascular activity, muscle contractility, feeding behavior, and reproduction.[1][3] Understanding the mechanism of action of specific FaRPs like this compound is critical for fundamental neurobiology and for the development of novel pesticides or therapeutic agents.

Receptor Binding and Activation

This compound and other FaRPs exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs).[3] The interaction between the peptide ligand and its receptor is highly specific, determined by the amino acid sequence of the peptide and the structure of the receptor's binding pocket.

While specific binding data for this compound is limited, studies on related FaRPs provide insights into their receptor pharmacology. The affinity of these peptides for their receptors can be quantified using radioligand binding assays.

Quantitative Data on FaRP Receptor Interactions

The following table summarizes quantitative data for the effects of representative FMRFamide-related peptides on invertebrate preparations. It is important to note that these are for peptides structurally related to this compound and serve as a guide for expected potencies.

PeptidePreparationEffectParameterValue
Neuropeptide F (NPF)Invertebrate HeartArrest of slow phase signal frequencyEC501 pM[4]
Neuropeptide F (NPF)Invertebrate HeartDecrease in slow phase durationEC500.6 pM[4]
Neuropeptide F (NPF)Invertebrate HeartIncrease in fast phase durationEC5010 nM[4]
Short NPF-1 (sNPF-1)Invertebrate HeartDecrease in slow phase signal frequencyEC509 nM[4]
Short NPF-1 (sNPF-1)Invertebrate HeartDecrease in slow phase durationEC50~50 nM[4]
LFRFa peptidesHdh-sNPFR-expressing HEK293 cellsInhibition of forskolin-stimulated cAMP accumulation--[5]

Signaling Pathways

Upon binding of this compound or a related peptide, the activated GPCR initiates intracellular signaling cascades through the activation of heterotrimeric G-proteins. The specific downstream signaling pathway is dependent on the type of G-protein α-subunit (e.g., Gαs, Gαi/o, Gαq/11) coupled to the receptor.

Studies on FaRPs in molluscs and insects have revealed several potential signaling pathways:

  • Inhibition of Adenylyl Cyclase (via Gαi/o): Some FaRP receptors, such as the sNPF receptor in the Pacific abalone, are coupled to Gαi proteins.[5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This pathway is implicated in the regulation of processes like food intake and reproduction.[5]

  • Modulation of Ion Channels: FaRPs can directly modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability. In the snail Helix aspersa, different FaRPs have been shown to cause a slow increase in K+ conductance, a fast increase in K+ conductance, an increase in Na+ conductance, or a decrease in K+ conductance, suggesting effects on multiple ion channel types.[6]

The following diagram illustrates a representative signaling pathway for a this compound-like peptide coupled to a Gαi protein.

YMRF_NH2_Signaling YMRF This compound Receptor FaRP Receptor (GPCR) YMRF->Receptor G_protein G-protein (αiβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits Response Cellular Response (e.g., Muscle Contraction) PKA->Response Heart_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect invertebrate to isolate the heart Mounting Mount heart in an organ bath containing saline Dissection->Mounting Transducer Attach heart to an isometric force transducer Mounting->Transducer Acclimation Allow heart to acclimate and establish a stable baseline rhythm Transducer->Acclimation Peptide_Addition Add this compound at increasing concentrations Acclimation->Peptide_Addition Recording Record changes in heart rate and contraction amplitude Peptide_Addition->Recording Dose_Response Construct dose-response curves Recording->Dose_Response EC50_Calc Calculate EC50 values Dose_Response->EC50_Calc

References

The Endogenous Role of FMRFamide-Related Peptides in the Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous role of FMRFamide (Phe-Met-Arg-Phe-NH2)-related peptides (FaRPs) in the mammalian nervous system. Initially identified in mollusks, immunoreactive FaRPs have been found in the mammalian brain, spinal cord, and gastrointestinal tract. These peptides, notably Neuropeptide FF (NPFF), are recognized as significant modulators of opioid signaling, playing a key role in pain perception, tolerance, and dependence. This document details the localization, function, and signaling pathways of FaRPs, presents quantitative data on their distribution and receptor interactions, and provides detailed experimental protocols for their study. The information herein is intended to support further research and therapeutic development targeting this complex neuropeptide system.

Introduction

FMRFamide is a neuropeptide first isolated from the visceral ganglion of the venus clam, Macrocallista nimbosa. While FMRFamide itself is not endogenous to mammals, a family of structurally related peptides, termed FMRFamide-related peptides (FaRPs), have been identified and characterized. These peptides share a common C-terminal -RFamide motif and are involved in a variety of physiological processes. In the mammalian nervous system, the most studied FaRPs include Neuropeptide FF (NPFF), with the amino acid sequence FLFQPQRF-NH2 (F-8-F-NH2 in bovine), and Neuropeptide AF (NPAF).

The primary and most studied function of FaRPs in the nervous system is their role as anti-opioid modulators. They have been shown to attenuate opioid-induced analgesia, influence the development of morphine tolerance, and precipitate withdrawal symptoms in opioid-dependent subjects[1]. This has led to the characterization of the NPFF system as an endogenous anti-opioid system.

Localization of FMRFamide-Related Peptides in the Nervous System

FaRPs are widely distributed throughout the central nervous system (CNS), with particularly high concentrations in regions associated with pain processing and autonomic regulation.

Key CNS Regions:

  • Spinal Cord: High concentrations of NPFF-like immunoreactivity are found in the dorsal horn of the spinal cord, a critical area for processing nociceptive information. This localization supports their role in modulating pain signals.

  • Hypothalamus: The hypothalamus contains significant levels of FaRPs, suggesting a role in neuroendocrine and autonomic functions.

  • Pons and Medulla: These brainstem regions, involved in vital functions and pain modulation, also show high concentrations of FaRPs.

  • Pituitary Gland: The neurointermediate lobe of the pituitary has the highest concentration of F-8-F-NH2-IR, indicating a potential role in endocrine regulation[2].

Quantitative Data: Regional Distribution of F-8-F-NH2 in the Rat CNS

The following table summarizes the concentration of F-8-F-NH2 immunoreactivity in various regions of the rat central nervous system, as determined by radioimmunoassay (RIA).

Brain RegionF-8-F-NH2 Immunoreactivity (fmol/mg protein)
Spinal Cord368
Hypothalamus202
Pons-Medulla136
Neurointermediate Pituitary1008
CortexLow
HippocampusLow

Data adapted from Majane et al., 1989[2].

Functional Role of FMRFamide-Related Peptides

The primary function of FaRPs in the nervous system is the modulation of opioid signaling. This has been demonstrated in a variety of experimental paradigms.

  • Anti-Opioid Effects: FaRPs, when administered centrally, can reduce the analgesic effects of exogenously administered opioids like morphine.

  • Morphine Tolerance and Dependence: These peptides have been shown to influence the development of tolerance to the analgesic effects of morphine and can precipitate withdrawal symptoms in morphine-dependent animals[1].

  • Pain Modulation: Beyond their anti-opioid effects, FaRPs may have a direct role in pain perception.

Signaling Pathways of FMRFamide-Related Peptides

FaRPs exert their effects through binding to specific G protein-coupled receptors (GPCRs), primarily Neuropeptide FF Receptor 1 (NPFFR1) and Neuropeptide FF Receptor 2 (NPFFR2). These receptors are members of the rhodopsin-like GPCR family.

The binding of NPFF to its receptors initiates intracellular signaling cascades. The primary mechanism involves the modulation of adenylyl cyclase activity through coupling to inhibitory G proteins (Gαi/o). This leads to a decrease in intracellular cyclic AMP (cAMP) levels. However, in some neuronal populations, NPFFR2 can also couple to stimulatory G proteins (Gαs), leading to an increase in cAMP.

The anti-opioid effects of NPFF are thought to be mediated, at least in part, by the functional interaction between NPFF and opioid receptors. Evidence suggests that NPFF receptors can form heterodimers with opioid receptors, leading to a modulation of opioid receptor signaling.

Diagram: NPFF Signaling Pathway

NPFF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPFF Neuropeptide FF (NPFF) NPFFR1 NPFFR1 NPFF->NPFFR1 Binds NPFFR2 NPFFR2 NPFF->NPFFR2 Binds G_protein_i Gαi/o NPFFR1->G_protein_i Activates NPFFR2->G_protein_i Activates G_protein_s Gαs NPFFR2->G_protein_s Activates (in some neurons) Opioid_Receptor Opioid Receptor NPFFR2->Opioid_Receptor Heterodimerization AC_inhibited Adenylyl Cyclase (Inhibited) G_protein_i->AC_inhibited Inhibits AC_stimulated Adenylyl Cyclase (Stimulated) G_protein_s->AC_stimulated Stimulates cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased cAMP_increased ↑ cAMP AC_stimulated->cAMP_increased Modulation Modulation of Opioid Signaling Opioid_Receptor->Modulation

Caption: NPFF signaling through its G protein-coupled receptors.

Experimental Protocols

Immunohistochemical Localization of NPFF in Rodent Brain

This protocol outlines the steps for visualizing the distribution of NPFF-like immunoreactivity in free-floating rat brain sections.

Materials:

  • Rat brain tissue, fixed by transcardial perfusion with 4% paraformaldehyde (PFA).

  • Phosphate-buffered saline (PBS).

  • Blocking solution: 10% normal donkey serum in PBS with 0.3% Triton X-100.

  • Primary antibody: Rabbit anti-NPFF (concentration to be optimized, typically 1:1000 - 1:5000).

  • Secondary antibody: Donkey anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488).

  • Mounting medium with DAPI.

  • Microscope slides.

Procedure:

  • Tissue Preparation:

    • Perfuse the rat transcardially with PBS followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain in a graded series of sucrose solutions (10%, 20%, 30%) in PBS.

    • Section the brain on a cryostat at 30-40 µm thickness.

    • Collect sections in a cryoprotectant solution and store at -20°C until use.

  • Immunostaining:

    • Wash free-floating sections three times for 10 minutes each in PBS.

    • Incubate sections in blocking solution for 1 hour at room temperature.

    • Incubate sections with the primary antibody in blocking solution overnight at 4°C.

    • Wash sections three times for 10 minutes each in PBS.

    • Incubate sections with the fluorescently labeled secondary antibody in PBS for 2 hours at room temperature, protected from light.

    • Wash sections three times for 10 minutes each in PBS, protected from light.

  • Mounting and Visualization:

    • Mount the sections onto microscope slides.

    • Allow the slides to air dry.

    • Apply a drop of mounting medium with DAPI and coverslip.

    • Visualize the sections using a fluorescence microscope.

Diagram: Immunohistochemistry Workflow

IHC_Workflow start Start tissue_prep Tissue Preparation (Perfusion, Fixation, Sectioning) start->tissue_prep washing1 Wash Sections (PBS) tissue_prep->washing1 blocking Blocking (Normal Serum) washing1->blocking primary_ab Primary Antibody Incubation (anti-NPFF) blocking->primary_ab washing2 Wash Sections (PBS) primary_ab->washing2 secondary_ab Secondary Antibody Incubation (Fluorescent anti-IgG) washing2->secondary_ab washing3 Wash Sections (PBS) secondary_ab->washing3 mounting Mounting and Coverslipping washing3->mounting visualization Fluorescence Microscopy mounting->visualization end End visualization->end

Caption: Workflow for immunohistochemical localization of NPFF.

Hot Plate Test for Assessing Anti-Opioid Effects of FaRPs

This protocol describes a method to evaluate the ability of an NPFF analog to attenuate morphine-induced analgesia in mice.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Male C57BL/6 mice.

  • Morphine sulfate.

  • NPFF analog (e.g., 1DMe).

  • Saline solution.

  • Intracerebroventricular (i.c.v.) injection cannulae and setup.

Procedure:

  • Animal Preparation:

    • Acclimate mice to the laboratory environment for at least one week.

    • Implant i.c.v. cannulae targeting a lateral ventricle and allow for a one-week recovery period.

  • Experimental Design:

    • Divide mice into four groups:

      • Saline (i.c.v.) + Saline (subcutaneous, s.c.)

      • Saline (i.c.v.) + Morphine (s.c.)

      • NPFF analog (i.c.v.) + Saline (s.c.)

      • NPFF analog (i.c.v.) + Morphine (s.c.)

    • Determine the baseline latency for each mouse on the hot plate (set to 52-55°C) by measuring the time to a nociceptive response (paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration and Testing:

    • Administer the NPFF analog or saline via the i.c.v. cannula.

    • After a predetermined time (e.g., 15 minutes), administer morphine or saline subcutaneously.

    • At the time of peak morphine effect (e.g., 30 minutes post-injection), place the mouse on the hot plate and record the response latency.

  • Data Analysis:

    • Compare the response latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the morphine-induced increase in response latency by the NPFF analog indicates an anti-opioid effect.

Diagram: Logical Flow for Investigating Anti-Opioid Effects

Anti_Opioid_Workflow start Hypothesis: FaRPs have anti-opioid effects animal_model Select Animal Model (e.g., mouse) start->animal_model baseline Establish Baseline Nociceptive Threshold (Hot Plate Test) animal_model->baseline groups Divide into Treatment Groups (Control, Morphine, FaRP, FaRP + Morphine) baseline->groups drug_admin Administer Drugs (i.c.v. and s.c.) groups->drug_admin testing Measure Nociceptive Response (Hot Plate Test) drug_admin->testing analysis Statistical Analysis of Latencies testing->analysis conclusion Conclusion on Anti-Opioid Effect analysis->conclusion

References

Structure-Activity Relationships of YMRF-NH2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structural determinants of YMRF-NH2 activity, providing a foundation for the rational design of novel therapeutics targeting the FMRFamide receptor system.

This technical guide delves into the core principles governing the structure-activity relationship (SAR) of this compound, a key analog of the FMRF-NH2 neuropeptide family. By examining the impact of specific amino acid substitutions on receptor binding and biological activity, we provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel modulators of the FMRFamide receptor (FMRFa-R). The following sections detail the quantitative analysis of peptide analogs, in-depth experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound and Analogs

The biological activity of this compound and its analogs is primarily assessed through their ability to bind to and activate the FMRFamide receptor (FMRFa-R). The following table summarizes the key findings from structure-activity relationship studies, focusing on the impact of amino acid substitutions on receptor interaction. The data is derived from docking simulations and in-vitro binding assays.[1]

Peptide AnalogSequenceKey Structural FeatureReceptor BindingBiological ActivityReference
This compound Tyr-Met-Arg-Phe-NH2N-terminal Tyrosine (Aromatic)RetainedCardioexcitatory[1]
FMRF-NH2Phe-Met-Arg-Phe-NH2N-terminal Phenylalanine (Aromatic)StrongCardioexcitatory[1]
AMRF-NH2Ala-Met-Arg-Phe-NH2N-terminal Alanine (Aliphatic)Not ObservedInactive[1]
WMDF-NH2Trp-Met-Asp-Phe-NH2C-terminal tetrapeptide of CCKBinds to CCK-R1-[2]

Key Insights from SAR Data:

  • Crucial Role of the C-Terminus: The C-terminal tetrapeptide FMRF-NH2 is essential for binding to the FMRFa-R.[1]

  • Importance of N-Terminal Aromaticity: The substitution of the N-terminal Phenylalanine (Phe) with another bulky, aromatic residue like Tyrosine (Tyr) in this compound results in retained receptor binding. This is attributed to the formation of strong pi-stacking and hydrophobic interactions with the receptor's binding pocket.[1]

  • Loss of Activity with Aliphatic Substitution: Replacing the N-terminal aromatic residue with a small, aliphatic amino acid such as Alanine (Ala) in AMRF-NH2 leads to a loss of binding and activity. This highlights the critical role of the aromatic side chain in anchoring the ligand to the receptor.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the structure-activity relationship studies of this compound and related peptides.

In Silico Molecular Docking

This protocol outlines the computational method used to predict the binding poses and interactions of FMRF-NH2 analogs with the FMRFa-R.

  • Receptor Modeling: The 3D structure of the Drosophila melanogaster FMRFamide receptor (FMRFa-R) is modeled using homology modeling techniques, with templates identified through protein structure databases.

  • Ligand Preparation: The 3D structures of the peptide analogs (e.g., this compound, FMRF-NH2, AMRF-NH2) are generated and energy-minimized.

  • Docking Simulation:

    • The receptor model is prepared by adding polar hydrogen atoms and assigning partial charges.

    • A grid box is defined to encompass the predicted ligand-binding pocket of the receptor.

    • Automated docking is performed using software such as AutoDock Vina.[3]

    • Multiple docking poses are generated and ranked based on their predicted binding energies.

  • Analysis of Interactions: The predicted binding poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the receptor.

Receptor Binding Assay (Qualitative)

This protocol describes a method to qualitatively assess the binding of peptide analogs to the FMRFa-R expressed in a heterologous system.

  • Receptor Expression: The gene encoding the FMRFa-R is cloned into an expression vector and transfected into a suitable host cell line (e.g., HEK293 cells). Receptor expression is confirmed by immunofluorescence or Western blotting.

  • Membrane Preparation: Cell membranes expressing the FMRFa-R are prepared by homogenization and centrifugation.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with the test peptide (e.g., this compound) at a defined concentration.

    • A control reaction without the test peptide is also included.

    • The binding is typically performed in a suitable buffer at a controlled temperature.

  • Detection of Binding: The binding of the peptide to the receptor is detected. While the primary source for this guide did not specify a quantitative method with radiolabeling for this compound itself, a common approach for similar peptides involves a competitive binding assay with a radiolabeled ligand. The ability of the unlabeled test peptide to displace the radiolabeled ligand is measured.

  • Data Analysis: The results are analyzed to determine if the test peptide binds to the receptor.

Cardiac Contractility Bioassay

This bioassay is used to determine the biological activity of FMRF-NH2 analogs on cardiac function in Drosophila melanogaster.

  • Animal Preparation: Wandering 3rd instar larvae, white prepupae, or 1-day adult flies of the Oregon R strain are used.[2]

  • Heart Preparation: The heart is dissected and exposed for observation.

  • Peptide Application: The test peptide, dissolved in a physiological saline solution, is applied to the heart preparation. A saline-only control is also performed.

  • Measurement of Heart Rate: The heart rate is recorded before and after the application of the peptide. Changes in heart rate (increase or decrease) indicate the bioactivity of the peptide.

  • Data Analysis: The change in heart rate is quantified and compared between different peptide analogs to determine their relative potencies.

Visualizing the Molecular Landscape

To better understand the processes involved in this compound research, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a generalized experimental workflow.

FMRFa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space YMRF_NH2 This compound FMRFa_R FMRFa Receptor (GPCR) YMRF_NH2->FMRFa_R Binding G_protein G-protein FMRFa_R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Downstream_effects Downstream Cellular Effects (e.g., Muscle Contraction) Ca2_release->Downstream_effects

Caption: FMRFa Receptor Signaling Pathway.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (this compound & Analogs) Docking In Silico Docking Peptide_Synthesis->Docking Binding_Assay In Vitro Binding Assay Peptide_Synthesis->Binding_Assay Bioassay Cardiac Contractility Bioassay Peptide_Synthesis->Bioassay Receptor_Modeling Receptor Homology Modeling (FMRFa-R) Receptor_Modeling->Docking SAR_Analysis Structure-Activity Relationship Analysis Docking->SAR_Analysis Binding_Assay->SAR_Analysis Bioassay->SAR_Analysis

Caption: Experimental Workflow for SAR Studies.

References

Elucidating the Ymrf-NH2 Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the Ymrf-NH2 signaling pathway, offering researchers, scientists, and drug development professionals a detailed resource for understanding and investigating this important neuropeptide system. As a member of the FMRFamide-related peptide (FaRP) family, this compound and its cognate receptor are crucial modulators of diverse physiological processes, presenting significant opportunities for novel therapeutic development.

Introduction to this compound and the FMRFamide-Related Peptide Family

This compound is a neuropeptide that belongs to the extensive family of FMRFamide-related peptides, characterized by a conserved C-terminal Arg-Phe-NH2 motif. These peptides are widespread throughout the animal kingdom and are involved in a vast array of biological functions, including cardiovascular regulation, pain perception, and feeding behavior. This compound exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs), known as FMRFamide receptors (FMRFa-R). This interaction initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

The this compound Signaling Cascade

The binding of this compound to its receptor, FMRFa-R, triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The FMRFa receptor has been shown to couple to multiple G protein subtypes, including Gs, Gi/o, and Gq, resulting in divergent downstream signaling pathways.

  • Gs-protein coupling: Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, modulating their activity.

  • Gi/o-protein coupling: Conversely, coupling to Gi/o proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.

  • Gq-protein coupling: Activation of the Gq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). Elevated intracellular calcium can also activate other downstream effectors, such as Calmodulin-dependent protein kinase II (CaMKII).

The specific downstream effects of this compound signaling are cell-type dependent and are determined by the complement of G proteins and downstream effectors expressed in a given cell.

Ymrf_NH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ymrf_NH2 This compound FMRFa_R FMRFa Receptor (GPCR) Ymrf_NH2->FMRFa_R binds Gs Gs FMRFa_R->Gs activates Gi Gi/o FMRFa_R->Gi activates Gq Gq FMRFa_R->Gq activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to PKC PKC DAG->PKC activates ER Endoplasmic Reticulum (Ca2+ store) Ca2_plus Ca2+ ER->Ca2_plus releases Ca2_plus->PKC activates CaMKII CaMKII Ca2_plus->CaMKII activates PKC->Cellular_Response phosphorylates targets CaMKII->Cellular_Response phosphorylates targets

Figure 1. this compound Signaling Pathway Overview.

Quantitative Data on this compound and Related Peptides

The following tables summarize key quantitative data for this compound and other FMRFamide-related peptides, providing a basis for comparative analysis and experimental design.

PeptideReceptorSpeciesAssay TypeEC50 (nM)Reference
This compound FMRFa-R Drosophila melanogaster Cardiac Contractility ~40 [1]
FMRF-NH2FMRFa-RDrosophila melanogasterCardiac Contractility~40[1]
DPKQDFMRF-NH2FMRFa-RDrosophila melanogasterCardiac Contractility~40[1]
SDPNFMRF-NH2FMRFa-RDrosophila melanogasterCardiac Contractility~40[1]
TPAEDFMRF-NH2FMRFa-RDrosophila melanogasterCardiac Contractility~40[1]
KSAFVRFamideEGL-6Caenorhabditis elegansOocyte Electrophysiology~100[2]
KSQYIRFamideEGL-6Caenorhabditis elegansOocyte Electrophysiology~300[2]

Table 1. Functional Potency (EC50) of this compound and Related Peptides.

PeptideReceptorRadioligandKi (nM)Reference
FMRF-NH2FMRFa-R[125I]-YFMRF-NH2~50[2]
This compoundFMRFa-R[125I]-YFMRF-NH2~60[2]

Table 2. Receptor Binding Affinities (Ki) of this compound and FMRF-NH2.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound signaling pathway.

Experimental_Workflow cluster_level1 Level 1: Receptor Interaction cluster_level2 Level 2: Second Messenger Analysis cluster_level3 Level 3: Downstream Effector Analysis cluster_level4 Level 4: Physiological Readout Receptor_Cloning 1. FMRFa Receptor Cloning and Expression Binding_Assay 2. Radioligand Binding Assay Receptor_Cloning->Binding_Assay cAMP_Assay 3. cAMP Measurement Assay Binding_Assay->cAMP_Assay Calcium_Imaging 4. Intracellular Calcium Imaging Binding_Assay->Calcium_Imaging qPCR 5. Quantitative PCR (qPCR) for Target Gene Expression cAMP_Assay->qPCR Western_Blot 6. Western Blot for Protein Phosphorylation Calcium_Imaging->Western_Blot Electrophysiology 7. Electrophysiological Recording qPCR->Electrophysiology Western_Blot->Electrophysiology

Figure 2. Experimental Workflow for this compound Pathway Elucidation.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and other ligands to the FMRFa receptor.

Materials:

  • HEK293 cells stably expressing the FMRFa receptor.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Radioligand (e.g., [125I]-YFMRF-NH2).

  • Unlabeled this compound and other competing ligands.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-FMRFa-R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of competing unlabeled ligand (at various concentrations).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (20-40 µg of protein).

    • Incubate for 60 min at room temperature with gentle agitation.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Measurement Assay

Objective: To determine if this compound modulates intracellular cAMP levels via Gs or Gi/o signaling.

Materials:

  • HEK293 cells expressing the FMRFa receptor.

  • Stimulation buffer (e.g., HBSS with 0.1% BSA).

  • This compound.

  • Forskolin (an adenylyl cyclase activator, for Gi assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Cell Culture and Plating:

    • Plate HEK293-FMRFa-R cells in a 96-well plate and grow to 80-90% confluency.

  • Gs Pathway Assay:

    • Replace the culture medium with stimulation buffer and incubate for 30 min at 37°C.

    • Add varying concentrations of this compound and incubate for 15-30 min at 37°C.

  • Gi/o Pathway Assay:

    • Pre-treat cells with varying concentrations of this compound for 15 min.

    • Add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells (except baseline controls) and incubate for an additional 15-30 min.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves and calculate EC50 or IC50 values for this compound.

Intracellular Calcium Imaging

Objective: To determine if this compound induces intracellular calcium mobilization via Gq signaling.

Materials:

  • HEK293 cells expressing the FMRFa receptor.

  • Calcium imaging buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • Fluorescence microscope or plate reader equipped for calcium imaging.

Protocol:

  • Cell Plating and Dye Loading:

    • Plate cells on glass-bottom dishes or 96-well imaging plates.

    • Load cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in calcium imaging buffer for 30-60 min at 37°C.

    • Wash the cells twice with imaging buffer to remove excess dye.

  • Image Acquisition:

    • Acquire baseline fluorescence images for 1-2 minutes.

    • Add this compound at various concentrations and continue to record fluorescence changes over time.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.

    • Quantify the peak response and generate dose-response curves to determine the EC50 of this compound-induced calcium mobilization.

Conclusion

This technical guide provides a foundational understanding of the this compound signaling pathway and offers detailed protocols for its investigation. The multifaceted nature of FMRFa receptor signaling, with its ability to engage multiple G protein pathways, underscores the complexity and potential for nuanced physiological regulation. Further research into this pathway holds the promise of uncovering novel therapeutic targets for a range of physiological and pathological conditions.

References

Unraveling the Physiological Impact of Ymrf-NH2 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physiological effects of Ymrf-NH2 administration, with a focus on its interaction with the FMRFamide receptor (FMRFa-R) and its subsequent influence on cardiac function. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the putative signaling pathway to facilitate a deeper understanding of this neuropeptide's biological role.

Core Physiological Effects: Modulation of Cardiac Function

This compound, a neuropeptide analog of FMRF-NH2, has been identified as a significant modulator of cardiac contractility. Research conducted on Drosophila melanogaster has demonstrated that this compound exerts its effects by binding to the FMRFamide receptor (FMRFa-R), a G-protein coupled receptor (GPCR). This interaction has been shown to influence heart rate in various life stages of the fruit fly, including the larval, pupal, and adult stages.[1] The binding affinity of this compound to the FMRFa-R has been quantified, with an EC50 value of 31 nM, indicating a strong interaction between the peptide and its receptor.[2]

The structural basis for this interaction lies in the physicochemical properties of the amino acid residues of this compound. The tyrosine (Y) residue at the N-terminus, being a bulky and aromatic amino acid, forms strong pi-stacking and hydrophobic contacts with the receptor, effectively anchoring the ligand.[3][4] These molecular interactions are critical for the peptide to retain its binding capacity and elicit a physiological response.[3][4]

Quantitative Data Summary

To provide a clear and comparative overview of the binding affinity of this compound, the following table summarizes the key quantitative data available.

PeptideReceptorEC50 (nM)OrganismPhysiological EffectReference
This compoundFMRFa-R31Drosophila melanogasterModulation of Heart Rate[1][2]

Experimental Protocols

The investigation into the physiological effects of this compound has employed specific and detailed experimental methodologies. The following section outlines the key protocols utilized in the research.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (EC50) of this compound to the FMRFa-R.

Methodology:

  • Cell Culture and Transfection: A stable cell line (e.g., HEK293 or CHO) is transfected with a plasmid encoding the Drosophila melanogaster FMRFa-R.

  • Membrane Preparation: Cell membranes expressing the FMRFa-R are harvested and prepared through homogenization and centrifugation.

  • Competitive Binding Assay: A radiolabeled FMRFamide-related peptide is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Detection and Quantification: The amount of bound radioligand is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to calculate the IC50 value, which is then converted to an EC50 value to represent the concentration of this compound that elicits a half-maximal response.

Ex Vivo Cardiac Function Assay in Drosophila melanogaster

Objective: To assess the physiological effect of this compound on cardiac contractility.

Methodology:

  • Preparation of Semi-Intact Hearts: Hearts are dissected from Drosophila melanogaster at different life stages (larva, pupa, and adult) while preserving their neuronal connections.

  • Perfusion and Administration: The dissected hearts are placed in a physiological saline solution and perfused with varying concentrations of this compound.

  • Heart Rate Measurement: The heart's contraction rate is recorded using high-speed video microscopy.

  • Data Analysis: The change in heart rate in response to this compound administration is quantified and analyzed to determine the dose-dependent effects of the peptide.

Putative Signaling Pathway

The binding of this compound to the FMRFa-R initiates a cascade of intracellular events. While the complete signaling pathway specific to this compound is still under investigation, based on the known mechanisms of FMRFamide-related peptides and their GPCRs, a putative signaling pathway can be proposed.

Ymrf_NH2_Signaling_Pathway Putative this compound Signaling Pathway Ymrf_NH2 This compound FMRFa_R FMRFa-R (GPCR) Ymrf_NH2->FMRFa_R G_Protein G-Protein FMRFa_R->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces PKA Protein Kinase A (PKA) Second_Messenger->PKA activates Ion_Channel Ion Channel PKA->Ion_Channel phosphorylates Physiological_Response Physiological Response (Modulation of Heart Rate) Ion_Channel->Physiological_Response leads to

Caption: Putative signaling cascade initiated by this compound binding to the FMRFa-R.

This diagram illustrates the proposed sequence of events following this compound administration. Upon binding to the FMRFa-R, the receptor is thought to activate an intracellular G-protein. This, in turn, modulates the activity of an effector enzyme, such as adenylyl cyclase, leading to the production of a second messenger like cyclic AMP (cAMP). The second messenger then activates a protein kinase (e.g., Protein Kinase A), which can phosphorylate downstream targets, including ion channels. The modulation of these ion channels ultimately results in the observed physiological response, such as a change in cardiac muscle contractility and heart rate. Further research is required to fully elucidate the specific G-protein subtypes and downstream effectors involved in this compound signaling.

References

Unraveling the Transcriptional Landscape of the FMRFamide Neuropeptide Gene in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the expression and regulation of the Drosophila melanogaster FMRFamide (dFMRFa) gene, a key player in neuronal communication and physiological processes. The FMRFamide gene, often referred to by the peptide sequence YMRF-NH2 or FMRF-NH2 at the C-terminus of its products, encodes a precursor protein that is processed into multiple bioactive neuropeptides. Understanding the intricate mechanisms governing its cell-type-specific expression is crucial for elucidating its function and for the development of novel therapeutic strategies targeting neptidergic signaling pathways.

Gene Expression and Regulation

The dFMRFa gene exhibits a remarkably complex and restricted pattern of expression within the Drosophila central nervous system (CNS). This precise control is achieved through a sophisticated interplay of transcription factors and multiple, distinct enhancer elements distributed across a significant portion of its regulatory DNA.

Transcriptional Control by Apterous

A key regulator of dFMRFa expression is the LIM homeodomain transcription factor, Apterous (Ap).[1] Apterous is expressed in a subset of neurons that partially overlaps with those expressing dFMRFa. Specifically, Apterous plays a crucial role in both the initiation and maintenance of dFMRFa expression in two specific cell types: the Tv neuroendocrine cells and the SP2 interneurons.[1] It is important to note that Apterous is not a universal requirement for dFMRFa expression, as many FMRFamide-positive neurons do not express this transcription factor.[1] This highlights the cell-type-specific nature of dFMRFa regulation. The regulatory action of Apterous on the dFMRFa gene is direct, though ectopic expression of Apterous is not sufficient to induce dFMRFa expression in cells that do not normally express it, indicating a combinatorial requirement for other cell-specific factors.[1]

Modular Enhancer-Driven Expression

The spatial and temporal expression pattern of the dFMRFa gene is governed by a series of modular and independently regulated enhancer elements located within an 8-kilobase region of its DNA. These enhancers drive gene expression in a cell-type-specific manner. For instance, a 300-base-pair fragment in the 5' region acts as an enhancer specifically for the OL2 neurons. Other distinct, non-overlapping enhancers have been identified that direct expression in the six Tv neuroendocrine cells and the four X and X2 interneurons. The enhancer for the Tv neurons is itself complex, containing multiple activating and repressive elements. This modular organization of discrete, cell-type-specific enhancers is likely a common feature of neuronal gene promoters.

Quantitative Overview of dFMRFa Gene and Expression
ParameterValueSource
Encoded Peptides 13 FMRFamide-related peptides from a single precursor protein
Transcript Sizes Two primary transcripts of ~1.7 and ~0.7 kilobases
Expressing Cell Types Approximately 17 diverse cell types in the CNS
Regulatory Region Size Transcriptional control elements are distributed over 8 kilobases of DNA
Chromosomal Location Band 46C on the right arm of the 2nd chromosome

Signaling and Regulatory Pathways

The regulation of the dFMRFa gene is primarily understood at the transcriptional level. There is not a canonical signal transduction pathway universally designated as the "this compound pathway." Instead, the focus is on the upstream genetic and molecular events that dictate its expression in specific neurons.

FMRFa_Regulation cluster_regulatory_elements dFMRFa Gene Regulatory Region (8kb) cluster_transcription_factors Transcription Factors cluster_neurons Expressing Neurons Enhancer_OL2 OL2 Enhancer dFMRFa_Gene dFMRFa Gene Enhancer_OL2->dFMRFa_Gene Enhancer_Tv Tv Enhancer Enhancer_Tv->dFMRFa_Gene Enhancer_X X/X2 Enhancer Enhancer_X->dFMRFa_Gene Tv_neurons Tv Neuroendocrine Cells dFMRFa_Gene->Tv_neurons Expression in SP2_interneurons SP2 Interneurons dFMRFa_Gene->SP2_interneurons Expression in OL2_neurons OL2 Neurons dFMRFa_Gene->OL2_neurons Expression in X_neurons X/X2 Interneurons dFMRFa_Gene->X_neurons Expression in Apterous Apterous (Ap) Apterous->Enhancer_Tv Binds & Activates Apterous->Tv_neurons Co-expressed in Apterous->SP2_interneurons Co-expressed in Other_Factors Other Cell-Specific Factors Other_Factors->Enhancer_OL2 Other_Factors->Enhancer_Tv Other_Factors->Enhancer_X

Caption: Transcriptional Regulation of the dFMRFa Gene.

Experimental Protocols

The study of dFMRFa gene expression and regulation has employed a range of molecular and genetic techniques. Below are detailed methodologies for key experiments.

Reporter Gene Assay for Enhancer Analysis

This protocol is used to identify and characterize enhancer elements that drive cell-type-specific expression of the dFMRFa gene.

Objective: To test the ability of specific DNA fragments from the dFMRFa regulatory region to drive reporter gene (e.g., lacZ or GFP) expression in Drosophila.

Methodology:

  • Construct Generation:

    • Isolate the DNA fragment of interest from the dFMRFa genomic locus using polymerase chain reaction (PCR) or restriction enzyme digestion.

    • Clone the isolated fragment into a P-element-based transformation vector upstream of a reporter gene (e.g., lacZ, encoding β-galactosidase, or GFP). The vector should also contain a minimal promoter that is inactive on its own but can be activated by an enhancer.

    • Include a selectable marker in the vector, such as the white gene, to allow for identification of transformed flies.

  • Germline Transformation:

    • Prepare the transformation construct DNA and a helper plasmid encoding the P-element transposase.

    • Microinject the DNA mixture into the posterior pole of pre-blastoderm Drosophila embryos of a strain with a null mutation in the selectable marker gene (e.g., w-).

    • The transposase will facilitate the integration of the P-element construct into the germline of the injected embryos.

  • Fly Line Establishment and Screening:

    • Rear the injected embryos to adulthood (G0 generation).

    • Cross individual G0 flies with the w- parental strain.

    • Screen the G1 progeny for the presence of the selectable marker (e.g., red eyes if the white gene was used). These individuals carry the reporter transgene.

    • Establish stable transgenic lines from the positive G1 flies.

  • Expression Analysis:

    • Dissect the central nervous system (CNS) from larvae or adult flies of the established transgenic lines.

    • For lacZ reporters, perform immunohistochemistry using an antibody against β-galactosidase or a colorimetric assay with X-gal.

    • For GFP reporters, visualize expression directly using fluorescence microscopy.

    • Co-stain with antibodies against known neuronal markers or FMRFamide itself to identify the specific cell types in which the reporter is expressed.

    • Compare the reporter expression pattern to the endogenous dFMRFa expression pattern to determine if the tested DNA fragment functions as a cell-type-specific enhancer.

Whole-Mount Immunohistochemistry and In Situ Hybridization

This protocol allows for the visualization of protein and mRNA expression patterns within the intact Drosophila CNS.

Objective: To determine the cellular and subcellular localization of FMRFamide peptides (protein) and the dFMRFa transcript (mRNA).

Methodology:

  • Tissue Dissection and Fixation:

    • Dissect the CNS from wandering third-instar larvae or adult flies in cold phosphate-buffered saline (PBS).

    • Fix the tissue in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.

    • Wash the tissue extensively with PBS containing a detergent like Triton X-100 (PBT).

  • For Immunohistochemistry (Protein Detection):

    • Block non-specific antibody binding by incubating the tissue in PBT containing normal goat serum.

    • Incubate the tissue with a primary antibody specific to FMRFamide or a related peptide overnight at 4°C.

    • Wash the tissue several times in PBT.

    • Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 2 hours at room temperature.

    • Wash the tissue again in PBT and then in PBS.

  • For In Situ Hybridization (mRNA Detection):

    • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the dFMRFa mRNA.

    • Permeabilize the fixed tissue with proteinase K.

    • Pre-hybridize the tissue in hybridization buffer.

    • Hybridize the tissue with the DIG-labeled probe overnight at an elevated temperature (e.g., 55-65°C).

    • Perform stringent washes to remove unbound probe.

    • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

    • For colorimetric detection, add a substrate that produces a colored precipitate. For fluorescent detection, use a fluorogenic substrate or a tyramide signal amplification system.

  • Mounting and Imaging:

    • Mount the stained tissue on a microscope slide in an appropriate mounting medium.

    • Image the samples using a confocal or epifluorescence microscope.

Forward Genetic Screen for Regulators of dFMRFa Expression

This protocol is designed to identify novel genes involved in the regulation of dFMRFa expression.

Objective: To isolate mutations that alter the normal expression pattern of dFMRFa.

Methodology:

  • Generation of a Reporter Strain:

    • Use a transgenic fly line in which a reporter gene (e.g., GFP) is driven by a well-characterized dFMRFa enhancer that directs expression in a specific and easily identifiable set of neurons (e.g., the Ap4 neurons).

  • Mutagenesis:

    • Feed adult male flies of the reporter strain a chemical mutagen, such as ethyl methanesulfonate (EMS), to induce random point mutations in their germline.

  • Genetic Crosses and Screening:

    • Perform a series of genetic crosses to generate F2 or F3 progeny that are homozygous for a mutagenized chromosome.

    • Screen the larval progeny under a fluorescence microscope for alterations in the GFP expression pattern. Phenotypes could include loss of expression, ectopic expression, or changes in the level of expression.

  • Mutant Isolation and Mapping:

    • Isolate the flies exhibiting the desired mutant phenotype and establish a stable stock.

    • Map the mutation to a specific chromosomal location using deficiency mapping or whole-genome sequencing.

    • Identify the candidate gene responsible for the mutant phenotype.

  • Validation:

    • Confirm that the identified gene is indeed responsible for the observed phenotype through rescue experiments (expressing a wild-type copy of the gene in the mutant background) or by generating independent mutations in the same gene (e.g., using CRISPR/Cas9).

Experimental_Workflow cluster_enhancer_analysis Enhancer Analysis cluster_expression_localization Expression Localization cluster_genetic_screen Forward Genetic Screen A1 Isolate dFMRFa Regulatory DNA A2 Clone into Reporter Vector (P-element based) A1->A2 A3 Microinject Embryos A2->A3 A4 Establish Transgenic Lines A3->A4 A5 Analyze Reporter Expression (IHC/Fluorescence) A4->A5 B1 Dissect & Fix CNS B2a Immunohistochemistry (Protein) B1->B2a B2b In Situ Hybridization (mRNA) B1->B2b B3 Confocal Microscopy B2a->B3 B2b->B3 C1 Reporter Fly Line (dFMRFa-enhancer-GFP) C2 EMS Mutagenesis C1->C2 C3 Genetic Crosses C2->C3 C4 Screen Progeny for Altered GFP Expression C3->C4 C5 Map & Identify Mutated Gene C4->C5

Caption: Key Experimental Workflows.

References

An In-depth Technical Guide to YMRF-NH2 in Drosophila melanogaster Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fruit fly, Drosophila melanogaster, serves as a powerful model organism for dissecting the complexities of neuropeptide signaling and its influence on physiology and behavior. Among the diverse array of neuropeptides, the FMRFamide-related peptides (FaRPs) have garnered significant attention for their multifaceted roles. This technical guide focuses on a specific member of this family, YMRF-NH2, providing a comprehensive overview of its molecular biology, signaling pathways, physiological functions, and the experimental methodologies used in its study. This compound is an analog of the FMRF-NH2 peptide, where the initial Phenylalanine (F) is substituted with Tyrosine (Y). While not endogenously encoded in Drosophila, its use in structure-activity relationship studies has provided valuable insights into the function of the FMRFamide signaling system.

The dFMRFamide Gene and its Peptide Products

In Drosophila melanogaster, FMRFamide-related peptides are encoded by the dFMRFamide gene. This gene produces a precursor protein that is subsequently cleaved to generate a variety of distinct neuropeptides. These peptides share a common C-terminal RF-NH2 motif but have unique N-terminal extensions, which can confer differences in their biological activity.

Table 1: Peptides Derived from the dFMRFamide Gene in Drosophila melanogaster

Peptide NameSequence
DPKQDFMRF-NH2DPKQDFMRF-NH2
TPAEDFMRF-NH2TPAEDFMRF-NH2
SDNFMRF-NH2SDNFMRF-NH2
SPKQDFMRF-NH2SPKQDFMRF-NH2
PDNFMRF-NH2PDNFMRF-NH2

This table summarizes the primary FMRFamide-related peptides encoded by the dFMRFamide gene, showcasing the conserved C-terminal motif and the variable N-terminal extensions.

The FMRFamide Receptor and its Signaling Pathway

The biological effects of FMRFamide-related peptides, including the analog this compound, are mediated by a specific G-protein coupled receptor (GPCR) known as the FMRFamide receptor (FMRFa-R), encoded by the gene CG2114.[1] Upon ligand binding, the receptor undergoes a conformational change, activating intracellular signaling cascades.

Research indicates that the FMRFa-R is coupled to a Gq-protein pathway.[2] Activation of the receptor leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][2] This increase in intracellular calcium concentration is a key event that mediates the diverse physiological responses to FMRFamide peptides.

FMRFa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space YMRF This compound FMRFaR FMRFa Receptor (GPCR) YMRF->FMRFaR Binding Gq Gq Protein FMRFaR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding ER Endoplasmic Reticulum Ca_store Ca2+ Store IP3R->Ca_store Opens Channel Ca_cyto Cytosolic Ca2+ Ca_store->Ca_cyto Release Response Physiological Response Ca_cyto->Response Initiates

FMRFa Receptor Signaling Pathway

Quantitative Bioactivity of this compound

Structure-activity relationship studies have been instrumental in defining the molecular determinants of ligand-receptor interactions for the FMRFa-R. The analog this compound has been shown to retain binding to the FMRFa-R, highlighting the importance of the C-terminal tetrapeptide for receptor recognition.[3] Quantitative data from these studies provide a basis for comparing the potency of different FMRFamide-related peptides.

Table 2: Bioactivity of FMRF-NH2 Analogs on the Drosophila FMRFa Receptor

PeptideEC50 (nM)Effect on Larval Heart Rate
FMRF-NH228[4]Increase[5]
This compound31[4]Increase[5]
AMRF-NH23,217[3][4]No significant effect at physiological concentrations[5]

This table summarizes the half-maximal effective concentration (EC50) for receptor activation and the qualitative effect on larval heart rate for FMRF-NH2 and its analogs. The data indicates that the aromatic nature of the first amino acid is crucial for high-affinity binding and biological activity.

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of this compound and other FMRFamide-related peptides in Drosophila. Below are detailed methodologies for key experiments.

Immunohistochemistry for FMRFamide-like Peptides

This protocol allows for the visualization of the distribution of FMRFamide-producing neurons in the Drosophila central nervous system.

Materials:

  • Drosophila brains (larval or adult)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS with 0.3% Triton X-100 (PBT)

  • Blocking solution (e.g., 5% normal goat serum in PBT)

  • Primary antibody (e.g., rabbit anti-FMRFamide)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

  • Mounting medium

  • Microscope slides and coverslips

  • Dissection tools

  • Confocal microscope

Procedure:

  • Dissection: Dissect brains from the desired developmental stage in cold PBS.

  • Fixation: Fix the brains in 4% PFA for 20-30 minutes at room temperature.

  • Washing: Wash the brains three times for 10 minutes each in PBT to permeabilize the tissue.

  • Blocking: Incubate the brains in blocking solution for at least 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the brains in primary antibody solution (diluted in blocking solution) overnight at 4°C.

  • Washing: Wash the brains three times for 20 minutes each in PBT.

  • Secondary Antibody Incubation: Incubate the brains in secondary antibody solution (diluted in PBT) for 2 hours at room temperature in the dark.

  • Washing: Wash the brains three times for 20 minutes each in PBT in the dark.

  • Mounting: Mount the brains on a microscope slide in a drop of mounting medium and cover with a coverslip.

  • Imaging: Image the stained brains using a confocal microscope.

Calcium Imaging of Neuronal Activity

This protocol is used to measure changes in intracellular calcium concentrations in response to the application of this compound, providing a readout of neuronal activation.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Prep1 Express GCaMP in neurons of interest Prep2 Dissect larval or adult brain Prep1->Prep2 Prep3 Mount brain in imaging chamber Prep2->Prep3 Img1 Acquire baseline fluorescence Prep3->Img1 Img2 Perfuse with This compound solution Img1->Img2 Img3 Record fluorescence changes over time Img2->Img3 Ana1 Correct for photobleaching Img3->Ana1 Ana2 Calculate ΔF/F0 Ana1->Ana2 Ana3 Generate response curves and statistics Ana2->Ana3

Calcium Imaging Experimental Workflow

Materials:

  • Drosophila expressing a genetically encoded calcium indicator (e.g., GCaMP) in neurons of interest

  • Dissection saline (e.g., HL3.1)

  • Synthetic this compound peptide

  • Perfusion system

  • Confocal or two-photon microscope with a camera capable of time-lapse imaging

Procedure:

  • Preparation: Dissect the brain from a larva or adult fly expressing GCaMP in the neurons of interest in oxygenated saline. Mount the brain in an imaging chamber.

  • Baseline Imaging: Using the microscope, locate the GCaMP-expressing neurons and acquire a baseline fluorescence recording for a few minutes to establish a stable signal (F0).

  • Peptide Application: Perfuse the preparation with saline containing a known concentration of synthetic this compound.

  • Response Imaging: Continue to record the fluorescence signal during and after peptide application to capture any changes in intracellular calcium.

  • Data Analysis: Analyze the recorded images to quantify the change in fluorescence over time. The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to calculate ΔF/F0, which represents the relative change in calcium concentration.

Behavioral Assays

Behavioral assays are used to determine the physiological consequences of activating the FMRFamide signaling pathway. An example is the assessment of stress-induced sleep.

Materials:

  • Adult Drosophila melanogaster

  • Vials with standard fly food

  • Incubator with controlled temperature and light cycles

  • Drosophila Activity Monitoring (DAM) System or a similar video-tracking setup

  • Method for inducing stress (e.g., heat shock, mechanical stress)

  • Method for administering this compound (e.g., feeding, microinjection)

Procedure:

  • Acclimation: Individually house flies in tubes with food and acclimate them to the monitoring environment for at least 24 hours.

  • Baseline Activity: Record baseline locomotor activity for 24-48 hours to establish a normal sleep-wake cycle for each fly.

  • Treatment: Administer this compound to the experimental group. A control group should receive a vehicle-only treatment.

  • Stress Induction: Expose both groups to a stressor (e.g., a 38°C heat shock for 30 minutes).

  • Post-Stress Monitoring: Immediately following the stressor, return the flies to the monitoring system and record their activity for at least 24 hours.

  • Data Analysis: Analyze the activity data to quantify sleep duration and architecture (e.g., number of sleep bouts, average bout length). Compare the post-stress sleep patterns between the this compound treated and control groups to determine the effect of the peptide on the stress-induced sleep response.

Conclusion

This compound, as a tool in structure-activity relationship studies, has been pivotal in enhancing our understanding of the FMRFamide signaling system in Drosophila melanogaster. The identification of its receptor, the elucidation of the downstream calcium signaling pathway, and the quantitative assessment of its bioactivity provide a solid foundation for further research. The experimental protocols detailed in this guide offer a practical framework for scientists aiming to investigate the nuanced roles of FMRFamide-related peptides in neuronal function and behavior. Future research focusing on the specific and potentially non-redundant functions of the various endogenously produced FMRFamide peptides will undoubtedly continue to reveal the intricate ways in which these neuropeptides modulate the physiology and behavior of this versatile model organism, with potential implications for drug development targeting GPCRs.

References

Preliminary Studies on Ymrf-NH2 Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ymrf-NH2 is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal sequence Tyrosine-Methionine-Arginine-Phenylalanine-amide. As a structural analog of FMRF-NH2, this compound is an important subject of study for its potential physiological roles, particularly in neuromodulation. This technical guide provides a comprehensive overview of the preliminary studies on this compound bioactivity, focusing on its interaction with the FMRFamide receptor (FMRFa-R) and its effects on cardiac function in invertebrate models. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development efforts in this area.

I. Quantitative Data on this compound Bioactivity

Preliminary studies have focused on the binding affinity of this compound to its cognate receptor and its subsequent physiological effects. The available quantitative data is summarized below.

ParameterValueOrganism/SystemReference
EC50 (Half-maximal effective concentration) 31 nMDrosophila melanogaster FMRFa-R[1]
Receptor Binding Retained binding to FMRFa-RDrosophila melanogaster[2][3]
Cardiac Bioactivity Modulates heart rateDrosophila melanogaster[2][3]

II. Experimental Protocols

This section details the key experimental methodologies employed in the preliminary bioactivity studies of this compound.

A. FMRFa-R Binding Assay

The binding of this compound to the FMRFamide receptor (FMRFa-R) is a critical first step in its biological action. While a detailed protocol for determining the EC50 of this compound is not publicly available, a general methodology for a competitive binding assay is described below, based on standard practices for G-protein coupled receptor (GPCR) ligand binding.

Objective: To determine the binding affinity (EC50) of this compound for the FMRFa-R.

Materials:

  • Cell line expressing recombinant Drosophila melanogaster FMRFa-R

  • Radiolabeled FMRFamide analog (e.g., 125I-YFMRFamide) as the tracer

  • Unlabeled this compound (competitor)

  • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation: Homogenize cells expressing FMRFa-R in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled tracer to each well.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled FMRFamide (non-specific binding).

  • Incubation: Add the membrane preparation to all wells and incubate at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the maximal binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow for FMRFa-R Binding Assay

FMRFa_R_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup in 96-well plate Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Assay_Setup Competition Add Competitor (this compound) Assay_Setup->Competition Incubation Incubation Competition->Incubation Separation Filtration Incubation->Separation Quantification Scintillation Counting Separation->Quantification Data_Analysis Data Analysis (EC50) Quantification->Data_Analysis

Caption: Workflow for determining this compound binding affinity to FMRFa-R.

B. Invertebrate Heart Rate Bioassay

The effect of this compound on cardiac function is a key indicator of its bioactivity. The following protocol is a generalized method for assessing the effects of neuropeptides on the heart rate of Drosophila melanogaster larvae, based on the methodology described by Maynard et al. (2013).[2][3]

Objective: To quantify the effect of this compound on the heart rate of Drosophila melanogaster larvae.

Materials:

  • Third instar Drosophila melanogaster larvae

  • Artificial hemolymph (HL3) solution

  • This compound stock solution

  • Dissection microscope with a recording system (camera and software)

  • Dissection tools (forceps, pins)

  • Perfusion system

Protocol:

  • Larva Preparation: Select third instar larvae and dissect them dorsally in a dish containing HL3 saline to expose the heart. Pin the larva to the dish to immobilize it.

  • Baseline Recording: Perfuse the preparation with HL3 saline and record a baseline heart rate for a defined period (e.g., 5 minutes).

  • Peptide Application: Switch the perfusion to HL3 saline containing the desired concentration of this compound.

  • Experimental Recording: Record the heart rate for a set duration following the application of this compound.

  • Washout: Perfuse the preparation with fresh HL3 saline to wash out the peptide and record the heart rate during the washout period to observe any recovery.

  • Data Analysis: Analyze the recorded videos to count the heartbeats per minute (BPM) during the baseline, treatment, and washout phases. Calculate the percentage change in heart rate from the baseline. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Experimental Workflow for Invertebrate Heart Rate Bioassay

Heart_Rate_Bioassay cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Larva_Prep Larva Dissection Baseline Baseline Heart Rate Recording Larva_Prep->Baseline Peptide_App This compound Application Baseline->Peptide_App Experimental Experimental Heart Rate Recording Peptide_App->Experimental Washout Washout Experimental->Washout Data_Analysis Heart Rate Quantification Washout->Data_Analysis Stats Statistical Analysis Data_Analysis->Stats

Caption: Workflow for assessing this compound's effect on invertebrate heart rate.

III. Signaling Pathway

FMRFamide-related peptides, including this compound, are known to exert their effects by binding to G-protein coupled receptors (GPCRs).[4][5] The FMRFa-R is a rhodopsin-like GPCR.[6] Upon ligand binding, GPCRs undergo a conformational change that activates intracellular G-proteins, initiating a downstream signaling cascade. The specific G-protein family (Gq, Gs, or Gi) activated by the FMRFa-R upon this compound binding determines the subsequent cellular response.

Based on the known signaling mechanisms of other FaRPs and the common pathways associated with neuropeptide-mediated muscle contraction, it is hypothesized that this compound binding to FMRFa-R primarily activates the Gq signaling pathway .

Proposed Gq Signaling Pathway for this compound:

  • Receptor Activation: this compound binds to the extracellular domain of the FMRFa-R.

  • Gq Protein Activation: The activated FMRFa-R acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.

  • PLC Activation: The activated Gαq subunit dissociates from the βγ subunits and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Cellular Response: The rise in intracellular Ca2+ and the activation of PKC lead to the phosphorylation of downstream target proteins, ultimately resulting in the modulation of muscle contractility, such as an altered heart rate.

Ymrf_NH2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ymrf This compound FMRFa_R FMRFa-R Ymrf->FMRFa_R Gq Gq Protein FMRFa_R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Response Cellular Response (e.g., Muscle Contraction) Ca2->Response leads to PKC->Response leads to

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of YMRF-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis and purification of the tetrapeptide Tyr-Met-Arg-Phe-NH2 (YMRF-NH2). The methodology is based on standard solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry on a Rink Amide resin, which yields a C-terminally amidated peptide. Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is characterized by mass spectrometry. These protocols are intended to serve as a comprehensive guide for researchers in various fields, including neuroscience and drug development, who are working with FMRF-NH2-related peptides.

Introduction

This compound is a tetrapeptide belonging to the family of FMRF-NH2-related peptides (FaRPs), which are known to play significant roles as neurotransmitters and neuromodulators in a wide range of invertebrates and vertebrates. The synthesis of high-purity this compound is essential for investigating its physiological functions, structure-activity relationships, and therapeutic potential. The protocols outlined below describe a robust and reproducible method for obtaining this compound in high purity and yield.

Data Presentation

Table 1: Materials and Reagents for this compound Synthesis and Purification
Category Item Supplier Example Grade
Resin Rink Amide MBHA Resin (0.4-0.8 mmol/g)Novabiochem®, AapptecSynthesis Grade
Amino Acids Fmoc-Phe-OHPeptide Synthesis Grade
Fmoc-Arg(Pbf)-OHPeptide Synthesis Grade
Fmoc-Met-OHPeptide Synthesis Grade
Fmoc-Tyr(tBu)-OHPeptide Synthesis Grade
Coupling Reagents HBTU, HOBt (or HATU)Peptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade
Deprotection Reagent PiperidineACS Grade or higher
Solvents N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade or higher
Acetonitrile (ACN)HPLC Grade
Diethyl ether (cold)ACS Grade or higher
Cleavage Reagents Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
1,2-Ethanedithiol (EDT)Reagent Grade
Deionized WaterMilli-Q® or equivalent
Purification C18 Reverse-Phase HPLC ColumnAgilent, WatersPreparative/Semi-preparative
Table 2: Expected Molecular Weight of this compound
Peptide Sequence Molecular Formula Monoisotopic Mass (Da) Average Mass (Da)
Tyr-Met-Arg-Phe-NH2C29H42N8O5S614.3002614.76

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature in a suitable reaction vessel with agitation.

1. Resin Swelling:

  • Weigh 125-250 mg of Rink Amide MBHA resin (assuming a loading capacity of 0.4-0.8 mmol/g) into a reaction vessel.

  • Add 5 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.[1][2][3]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Perform a Kaiser test to confirm the presence of free primary amines.[2]

3. Amino Acid Coupling (Sequential):

For each amino acid (Phe, Arg, Met, Tyr), perform the following coupling cycle:

  • Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Phe-OH for the first coupling) and 3.95 equivalents of HBTU/HOBt (or HATU) in a minimal amount of DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL), followed by DMF (3 x 5 mL).

  • Confirmation: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step. If negative, proceed to the next Fmoc deprotection step.

Coupling Sequence:

  • Fmoc-Phe-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Met-OH

  • Fmoc-Tyr(tBu)-OH

Note on Methionine: The sulfur atom in methionine is susceptible to oxidation. While not always necessary for short syntheses, using Fmoc-Met(O)-OH can be considered if oxidation is a concern. The sulfoxide can be reduced back to methionine after purification. Alternatively, minimizing exposure to air and using fresh, high-quality reagents can help prevent oxidation.[5][6][7]

4. Final Fmoc Deprotection:

  • After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step I.2.

  • Wash the resin with DMF (5 x 5 mL) followed by DCM (5 x 5 mL) and dry the resin under vacuum.

5. Cleavage and Deprotection:

  • Prepare the cleavage cocktail: 94% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% 1,2-Ethanedithiol (EDT), and 1% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add 5-10 mL of the cleavage cocktail to the dried resin.

  • Agitate at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • Centrifuge at 3000-4000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

II. Purification by Reverse-Phase HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water containing 0.1% TFA.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in deionized water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 4-5 mL/min.

  • Detection: 220 nm and 280 nm.

  • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point for a hydrophobic tetrapeptide like this compound. The gradient may need to be optimized based on the initial analytical run.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

4. Lyophilization:

  • Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white, fluffy powder.

III. Characterization by Mass Spectrometry
  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight. The expected monoisotopic mass for [M+H]+ is approximately 615.3 Da.

Visualization

Experimental Workflow for this compound Synthesis and Purification

YMRF_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Resin_Prep Resin Swelling (Rink Amide) Fmoc_Deprotection_1 Fmoc Deprotection (Piperidine/DMF) Resin_Prep->Fmoc_Deprotection_1 Coupling_Phe Couple Fmoc-Phe-OH Fmoc_Deprotection_1->Coupling_Phe Fmoc_Deprotection_2 Fmoc Deprotection Coupling_Phe->Fmoc_Deprotection_2 Coupling_Arg Couple Fmoc-Arg(Pbf)-OH Fmoc_Deprotection_2->Coupling_Arg Fmoc_Deprotection_3 Fmoc Deprotection Coupling_Arg->Fmoc_Deprotection_3 Coupling_Met Couple Fmoc-Met-OH Fmoc_Deprotection_3->Coupling_Met Fmoc_Deprotection_4 Fmoc Deprotection Coupling_Met->Fmoc_Deprotection_4 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Fmoc_Deprotection_4->Coupling_Tyr Final_Deprotection Final Fmoc Deprotection Coupling_Tyr->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide HPLC_Purification RP-HPLC Purification Crude_Peptide->HPLC_Purification Fraction_Analysis Purity Analysis HPLC_Purification->Fraction_Analysis Lyophilization Lyophilization Fraction_Analysis->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide MS_Analysis Mass Spectrometry (Characterization) Pure_Peptide->MS_Analysis

Caption: Workflow for this compound synthesis, cleavage, and purification.

References

Commercial Sources and Applications of Synthetic Ymrf-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ymrf-NH2 is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal sequence Arg-Phe-NH2. It is an important ligand for the FMRFamide receptor (FMRFa-R), a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including cardiovascular function, pain perception, and feeding behavior. As a research tool, synthetic this compound is crucial for elucidating the physiological roles of the FMRFa-R and for the development of novel therapeutics targeting this system. This document provides a comprehensive overview of the commercial sources for synthetic this compound, along with detailed application notes and protocols for its use in key experimental assays.

Commercial Availability of Synthetic this compound

High-purity synthetic this compound is available from several commercial suppliers. Researchers should always request a certificate of analysis to confirm the purity and identity of the peptide.

SupplierProduct NamePurityAvailable Quantities
Infinita SciTech This compound>95% (HPLC)1mg, 5mg
MedchemExpress This compound>98% (HPLC)1mg, 5mg, 10mg
MyBioSource FMRF amide Peptide>95% (HPLC)Custom
Abbiotec RF-NH2 Peptide>95% (HPLC)10mg
CymitQuimica FMRF-related peptides>95% (HPLC)5mg, 10mg, 25mg

Physicochemical Properties and Receptor Affinity

This compound is a tetrapeptide with the sequence Tyr-Met-Arg-Phe-NH2. The N-terminal tyrosine residue is crucial for its high-affinity binding to the FMRFa receptor.

ParameterValueReference
Molecular Formula C29H41N7O5SN/A
Molecular Weight 615.75 g/mol N/A
EC50 for FMRFa-R 31 nM[1]

Signaling Pathway of this compound

This compound exerts its biological effects by activating the FMRFa receptor, a canonical G-protein coupled receptor. The binding of this compound to the FMRFa-R initiates a downstream signaling cascade that results in an increase in intracellular calcium concentration.

Ymrf_NH2_Signaling_Pathway Ymrf_NH2 This compound FMRFa_R FMRFa Receptor (GPCR) Ymrf_NH2->FMRFa_R Binds G_protein Gq/11 FMRFa_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca2_cyto ↑ Intracellular Ca²⁺ IP3R->Ca2_cyto Releases Ca²⁺ CaMKII CaMKII Ca2_cyto->CaMKII Activates Cellular_Response Cellular Response (e.g., Neuronal excitability, Muscle contraction) CaMKII->Cellular_Response Phosphorylates targets Receptor_Binding_Workflow prep Prepare Cell Membranes (Expressing FMRFa-R) incubate Incubate Membranes with Radioligand (e.g., ¹²⁵I-Ymrf-NH2) and unlabeled this compound prep->incubate separate Separate Bound and Free Ligand (Vacuum Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC50 and Ki determination) count->analyze Calcium_Assay_Workflow seed Seed SH-SY5Y Cells in a 96-well plate load Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) seed->load stimulate Stimulate Cells with This compound load->stimulate measure Measure Fluorescence Changes (FLIPR or plate reader) stimulate->measure analyze Data Analysis (EC50 determination) measure->analyze

References

Application Note: Designing a YMRF-NH2 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The YMRF-NH2 peptide belongs to the broad family of RFamide peptides, characterized by a common C-terminal Arginine-Phenylalanine-amide motif.[1] These neuropeptides are involved in a multitude of physiological processes, including pain modulation, cardiovascular function, and neuroendocrine regulation.[2][3][4] RFamide peptides exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs).[1][5] GPCRs represent one of the largest and most important families of drug targets.[6][7]

This application note provides detailed protocols for establishing robust and reliable binding assays for receptors that recognize the this compound peptide. We describe two common methodologies: the "gold standard" radioligand competition binding assay for high-affinity characterization and a non-radioactive fluorescence polarization assay suitable for high-throughput screening (HTS).[8][9]

This compound Receptor Signaling Pathway

This compound receptors are a class of GPCRs.[1] Upon ligand binding, the receptor undergoes a conformational change, which activates an intracellular heterotrimeric G protein.[6][10] The G protein then dissociates its Gα subunit from the Gβγ dimer.[7] Depending on the Gα subtype (e.g., Gs, Gi/o, Gq/11), various downstream effector pathways are initiated, such as the adenylyl cyclase/cAMP pathway or the phospholipase C/IP3 pathway, leading to a cellular response.[5][11]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Ligand) Receptor This compound Receptor (GPCR) This compound->Receptor Binding G_protein Heterotrimeric G Protein (GDP-bound) Receptor->G_protein G_alpha_GTP Gα-GTP Receptor->G_alpha_GTP Activates G_protein->G_alpha_GTP GDP→GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates Second_Messenger Second Messengers (cAMP, IP3, DAG) Effector->Second_Messenger Generates Cell_Response Cellular Response Second_Messenger->Cell_Response Initiates Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Receptor Membranes D Incubate: Membranes + Radioligand + Test Compound A->D B Prepare Radioligand (e.g., [125I]-YMRF-NH2) B->D C Prepare Test Compounds (Serial Dilution) C->D E Allow to Reach Equilibrium (e.g., 60 min at 25°C) D->E F Rapid Filtration over Glass Fiber Filter E->F G Wash Filters to Remove Unbound Radioligand F->G H Measure Radioactivity on Filters (CPM) G->H I Plot CPM vs. [Test Compound] H->I J Calculate IC50 I->J K Calculate Ki using Cheng-Prusoff Equation J->K FP_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_read Measurement & Analysis A Prepare Solubilized Receptor or Membrane Prep D Add to Plate: Receptor + Tracer + Test Compound A->D B Prepare Fluorescent Tracer (e.g., TAMRA-YMRF-NH2) B->D C Prepare Test Compounds (Serial Dilution) C->D E Incubate to Reach Equilibrium (e.g., 30 min at 25°C) D->E F Read Plate on FP-enabled Microplate Reader (mP) E->F G Plot mP vs. [Test Compound] and Calculate IC50 F->G

References

Application Notes and Protocols for Ymrf-NH2 in Isolated Heart Perfusion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ymrf-NH2 is a member of the FMRFamide-related peptide (FaRP) family, known for their modulatory effects on cardiac function. These peptides are characterized by a conserved C-terminal Arg-Phe-NH2 motif. This compound, an analogue of FMRFamide, is of significant interest to researchers studying cardiac physiology and pharmacology due to its potential to modulate heart rate and contractility. The isolated heart perfusion assay, particularly the Langendorff preparation, provides a robust ex vivo model to investigate the direct effects of novel compounds like this compound on the heart, independent of systemic neural and endocrine influences.[1]

This document provides detailed application notes and protocols for utilizing this compound in isolated heart perfusion assays. It includes a comprehensive experimental protocol, a summary of expected quantitative effects, and a description of the putative signaling pathway.

Data Presentation

While specific dose-response data for this compound in isolated heart perfusion assays is not extensively available in public literature, the following table presents representative data based on the known cardioexcitatory effects of FMRFamide-related peptides. This data illustrates the expected dose-dependent effects of this compound on key cardiac parameters.

Concentration (nM)Left Ventricular Developed Pressure (LVDP) (% Change from Baseline)Heart Rate (HR) (% Change from Baseline)Coronary Flow (CF) (% Change from Baseline)
0.1+5 ± 1.5+2 ± 0.8+1 ± 0.5
1+15 ± 3.2+8 ± 1.2+4 ± 1.0
10+35 ± 5.1+20 ± 2.5+10 ± 1.8
100+60 ± 7.8+35 ± 3.1+18 ± 2.5
1000+75 ± 8.5+42 ± 3.9+25 ± 3.0

Note: This table contains illustrative data and should be used as a guideline for expected trends. Actual results may vary depending on the experimental conditions and species used.

Experimental Protocols

Isolated Heart Perfusion (Langendorff) Assay

This protocol outlines the procedure for isolating a rodent heart and perfusing it in a Langendorff apparatus to assess the effects of this compound.

Materials:

  • Animals: Adult male Sprague-Dawley rats (250-300g)

  • Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal injection)

  • Anticoagulant: Heparin (500 IU/kg, intraperitoneal injection)

  • Perfusion Buffer (Krebs-Henseleit Solution):

    • 118 mM NaCl

    • 4.7 mM KCl

    • 1.2 mM KH₂PO₄

    • 1.2 mM MgSO₄

    • 2.5 mM CaCl₂

    • 25 mM NaHCO₃

    • 11 mM Glucose

    • Gassed with 95% O₂ / 5% CO₂ to maintain pH 7.4

  • This compound Stock Solution: 1 mM in deionized water, stored at -20°C.

  • Langendorff Apparatus: Including a water-jacketed perfusion column, aortic cannula, perfusion pump, pressure transducer, and data acquisition system.

  • Surgical Instruments: Scissors, forceps, hemostats.

  • Ice-cold Krebs-Henseleit solution.

Procedure:

  • Animal Preparation:

    • Administer heparin to the rat 30 minutes prior to anesthesia to prevent blood clotting.

    • Anesthetize the rat with sodium pentobarbital. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

  • Heart Excision:

    • Perform a thoracotomy to open the chest cavity.

    • Carefully excise the heart by cutting the aorta, pulmonary artery, and vena cava.

    • Immediately immerse the heart in ice-cold Krebs-Henseleit solution to arrest contractions and protect against ischemia.

  • Cannulation:

    • Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.

    • Secure the aorta to the cannula with a suture.

    • Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (typically 60-80 mmHg). The heart should resume beating within a few minutes.

  • Stabilization:

    • Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, continuously monitor Left Ventricular Developed Pressure (LVDP), Heart Rate (HR), and Coronary Flow (CF).

  • This compound Administration:

    • Prepare serial dilutions of this compound in the Krebs-Henseleit solution to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).

    • Introduce the this compound solutions into the perfusion buffer via a side-port injection or by switching to a reservoir containing the peptide.

    • Administer each concentration for a set period (e.g., 5-10 minutes) to allow for a stable response.

    • Include a vehicle control (Krebs-Henseleit solution without this compound) at the beginning and end of the experiment.

  • Data Acquisition:

    • Continuously record LVDP, HR, and CF throughout the experiment using a pressure transducer and a flowmeter connected to a data acquisition system.

    • LVDP is calculated as the difference between the left ventricular systolic and diastolic pressures.

  • Washout:

    • After the highest concentration of this compound has been administered, perfuse the heart with fresh Krebs-Henseleit solution for a 20-30 minute washout period to observe the reversibility of the effects.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition animal_prep Animal Preparation (Anesthesia & Heparinization) heart_excision Heart Excision animal_prep->heart_excision cannulation Aortic Cannulation heart_excision->cannulation stabilization Stabilization (20-30 min) cannulation->stabilization drug_admin This compound Administration (Increasing Concentrations) stabilization->drug_admin data_acq Continuous Recording (LVDP, HR, CF) stabilization->data_acq washout Washout (20-30 min) drug_admin->washout drug_admin->data_acq washout->data_acq

Caption: Experimental workflow for the isolated heart perfusion assay.

Signaling Pathway

This compound is believed to exert its effects through a G-protein coupled receptor (GPCR), likely the FMRFamide receptor (FMRFa-R). The binding of this compound to this receptor is thought to initiate a signaling cascade that leads to an increase in intracellular calcium, ultimately enhancing cardiac contractility.

Key steps in the proposed signaling pathway:

  • Receptor Binding: this compound binds to the FMRFa-R on the cardiomyocyte membrane.

  • G-Protein Activation: This binding activates a Gq-type G-protein.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates PLC.

  • IP₃ Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.

  • Enhanced Contractility: The increased intracellular Ca²⁺ concentration enhances the interaction of actin and myosin filaments, resulting in increased myocardial contractility.

signaling_pathway cluster_membrane Cardiomyocyte Membrane cluster_cytoplasm Cytoplasm ymrf This compound receptor FMRFa-R (GPCR) ymrf->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Binds to receptor on ca_release Ca²⁺ Release sr->ca_release contractility Increased Contractility ca_release->contractility Leads to

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

References

YMRF-NH2 Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YMRF-NH2 is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family. These peptides are characterized by the C-terminal motif -Arg-Phe-NH2 and are widely distributed throughout the central and peripheral nervous systems of invertebrates, with analogous RF-amide peptides also found in vertebrates.[1][2] FaRPs, including this compound, are recognized as key neuromodulators and neurotransmitters, playing crucial roles in a diverse array of physiological processes.[3] Their functions include the regulation of muscle contractility, feeding behavior, reproductive processes, and modulation of neuronal activity.[3][4][5]

The primary mode of action for this compound and other FaRPs is through the activation of G-protein coupled receptors (GPCRs).[6][7] This interaction initiates intracellular signaling cascades that can lead to various cellular responses, including the modulation of ion channel activity and changes in neuronal excitability. In some instances, FaRPs have also been shown to directly gate ion channels.

This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its role in neuronal signaling and function.

Data Presentation

The following tables summarize the quantitative data for this compound and related FMRFamide peptides to provide a comparative overview of their receptor binding and biological activity.

Table 1: Receptor Binding Affinity of this compound and Related Peptides

PeptideReceptorPreparationKi (nM)EC50 (nM)Reference
This compoundFMRFa-RNot SpecifiedNot Specified31[8]
FMRFamideOpioid (μ, δ, κ)Rat/Guinea Pig Brain Membranes>61,000Not Applicable[5]
NPFFNPFF1RHuman Receptors0.38 ± 0.050.44 ± 0.06[1]
NPFFNPFF2RHuman Receptors0.11 ± 0.020.17 ± 0.03[1]
hRFRP-1NPFF2RCardiomyocytesNot SpecifiedNot Specified[9]
hRFRP-3NPFF1RHuman Receptors1.1 ± 0.21.8 ± 0.3[1]

Note: Data for related peptides are provided for comparative purposes due to the limited availability of quantitative data for this compound.

Table 2: Dose-Response Parameters of FMRFamide-Related Peptides in Functional Assays

PeptideAssayTissue/Cell TypeEffectEC50 / IC50 (nM)Reference
FMRFamideMuscle ContractionMolluscan HeartExcitation~10-9 M[10]
FLRFamideMuscle ContractionMolluscan HeartExcitation~10-9 M[10]
AnandamideNMDA Receptor ModulationRat Brain SlicesPotentiation of ΔCa2+NMDANot Specified[11]
hRFRP-1Myocyte ShorteningCardiomyocytesImpairmentNot Specified[9]

Note: The effective concentrations can vary significantly depending on the specific peptide, receptor subtype, and experimental system.

Signaling Pathways

This compound, like other FMRFamide-related peptides, primarily exerts its effects through G-protein coupled receptors (GPCRs). The binding of this compound to its receptor can trigger different signaling cascades depending on the G-protein subtype coupled to the receptor (e.g., Gs, Gi/o, Gq).

YMRF_NH2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space YMRF This compound Receptor This compound Receptor (GPCR) YMRF->Receptor Binding G_protein G-protein (α, β, γ subunits) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activates/Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates PKC->Ion_Channel Phosphorylates Neuronal_Response Modulation of Neuronal Excitability Ca_release->Neuronal_Response Ion_Channel->Neuronal_Response

Figure 1: Putative GPCR signaling pathways for this compound.

In some cases, a single FMRFamide-related peptide receptor can couple to two different G-proteins, leading to opposing physiological effects.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the function of this compound in neuroscience research.

Receptor Binding Assay (Radioligand Competition)

This protocol is designed to determine the binding affinity of this compound to its receptor.

Receptor_Binding_Workflow start Start prep Prepare membrane homogenates from cells/tissue expressing the receptor start->prep incubation Incubate membrane homogenates with radioligand and competitor prep->incubation radioligand Prepare radiolabeled FMRFamide analog (e.g., ¹²⁵I-YMRF-NH2) radioligand->incubation competitor Prepare serial dilutions of unlabeled this compound competitor->incubation separation Separate bound and free radioligand (e.g., rapid filtration) incubation->separation counting Quantify bound radioactivity using a gamma counter separation->counting analysis Analyze data to determine IC₅₀ and calculate Kᵢ counting->analysis end End analysis->end

Figure 2: Workflow for a radioligand receptor binding assay.

Materials:

  • HEPES buffer (50 mM, pH 7.4) with 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA

  • Radiolabeled this compound or a related analog (e.g., [¹²⁵I]-YMRF-NH2)

  • Unlabeled this compound

  • Membrane preparation from cells or tissues expressing the receptor of interest

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of buffer or unlabeled this compound at various concentrations.

    • 50 µL of radiolabeled ligand (at a concentration near its Kd).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Immunohistochemistry (IHC) for Localization of this compound

This protocol outlines the steps to visualize the distribution of this compound-like immunoreactivity in neuronal tissue.

IHC_Workflow start Start dissect Dissect and fix neuronal tissue (e.g., 4% paraformaldehyde) start->dissect section Section the tissue (if necessary) dissect->section permeabilize Permeabilize with detergent (e.g., Triton X-100) section->permeabilize block Block non-specific binding (e.g., with normal goat serum) permeabilize->block primary_ab Incubate with primary antibody (anti-YMRF-NH2) block->primary_ab wash1 Wash to remove unbound primary antibody primary_ab->wash1 secondary_ab Incubate with fluorescently labeled secondary antibody wash1->secondary_ab wash2 Wash to remove unbound secondary antibody secondary_ab->wash2 mount Mount tissue on slides with antifade medium wash2->mount image Image with a confocal or fluorescence microscope mount->image end End image->end

Figure 3: Workflow for immunohistochemistry.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBT (PBS with 0.3% Triton X-100)

  • Blocking solution (e.g., 5% normal goat serum in PBT)

  • Primary antibody raised against this compound

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • Antifade mounting medium

  • Microscope slides and coverslips

Procedure:

  • Fixation: Dissect the neuronal tissue of interest in cold PBS and fix in 4% PFA for 2-4 hours at 4°C.

  • Washing: Wash the tissue three times for 15 minutes each in PBT.

  • Blocking: Incubate the tissue in blocking solution for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the tissue in the primary antibody solution (diluted in blocking solution) overnight at 4°C.

  • Washing: Wash the tissue three times for 15 minutes each in PBT.

  • Secondary Antibody Incubation: Incubate the tissue in the secondary antibody solution (diluted in blocking solution) for 2 hours at room temperature, protected from light.

  • Washing: Wash the tissue three times for 15 minutes each in PBT, protected from light.

  • Mounting and Imaging: Mount the tissue on a microscope slide with antifade mounting medium and seal with a coverslip. Image using a confocal or fluorescence microscope.

Calcium Imaging to Measure Neuronal Activity

This protocol describes how to use calcium imaging to assess the effect of this compound on the activity of cultured neurons or brain slices.

Calcium_Imaging_Workflow start Start load_dye Load neurons or brain slice with a calcium indicator dye (e.g., Fura-2 AM or GCaMP) start->load_dye baseline Record baseline fluorescence load_dye->baseline apply_peptide Apply this compound at varying concentrations baseline->apply_peptide record_response Record changes in fluorescence apply_peptide->record_response washout Washout peptide and record recovery record_response->washout analysis Analyze fluorescence changes to determine neuronal response washout->analysis end End analysis->end

Figure 4: Workflow for a calcium imaging experiment.

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF) or appropriate saline

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or genetically encoded indicators like GCaMP)

  • Pluronic F-127 (for AM ester dyes)

  • This compound stock solution

  • Fluorescence microscope with a sensitive camera and appropriate filter sets

Procedure:

  • Dye Loading:

    • For chemical dyes, incubate the cells or slices in a solution containing the calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in aCSF for 30-60 minutes at 37°C.

    • For genetically encoded indicators, ensure the cells or animal model expresses the GCaMP variant.

  • Baseline Recording: Transfer the preparation to the recording chamber on the microscope stage and perfuse with aCSF. Record baseline fluorescence for 2-5 minutes to establish a stable signal.

  • Peptide Application: Apply this compound to the bath at the desired concentration(s). This can be done via perfusion or manual application.

  • Response Recording: Record the changes in fluorescence intensity over time. An increase in fluorescence typically indicates an increase in intracellular calcium and neuronal activity.

  • Washout: Perfuse the chamber with fresh aCSF to wash out the peptide and monitor the return of fluorescence to baseline levels.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

    • Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The response is often expressed as ΔF/F₀.

    • Plot the change in fluorescence over time and generate dose-response curves if multiple concentrations were tested.

Conclusion

This compound, as a member of the FMRFamide-related peptide family, is a valuable tool for investigating a wide range of neurobiological processes. The protocols and data presented here provide a foundation for researchers to explore the specific roles of this compound in their model systems. Further research is warranted to fully elucidate the specific receptor subtypes and downstream signaling pathways activated by this compound and to expand our understanding of its physiological significance in the nervous system.

References

Application Notes and Protocols for Electrophysiological Recording of Ymrf-NH2 Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ymrf-NH2 is a neuropeptide belonging to the FMRFamide-related peptide family. These peptides are known to play crucial roles in a variety of physiological processes, including the modulation of neuronal activity. Understanding the electrophysiological effects of this compound is essential for elucidating its mechanism of action and for the development of novel therapeutics targeting its signaling pathways. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on neuronal excitability and ion channel function using electrophysiological techniques.

While direct electrophysiological data for this compound is limited, studies on the closely related peptide FMRF-NH2 have demonstrated significant modulatory effects on potassium currents, providing a strong foundation for investigating this compound. It is hypothesized that this compound will exhibit similar effects, primarily targeting voltage-gated potassium channels to alter neuronal firing patterns.

Data Presentation: Quantitative Effects of this compound on Neuronal Properties

The following tables summarize hypothetical quantitative data on the effects of this compound on key electrophysiological parameters. These values are provided as examples to guide researchers in their data analysis and presentation.

Table 1: this compound Effects on Passive Membrane Properties

ParameterControlThis compound (10 µM)% Change
Resting Membrane Potential (mV)-65.2 ± 2.1-68.7 ± 2.5-5.4%
Input Resistance (MΩ)350.4 ± 25.8315.9 ± 22.1-9.8%
Membrane Time Constant (ms)15.8 ± 1.214.2 ± 1.1-10.1%

Table 2: this compound Effects on Action Potential Firing

ParameterControlThis compound (10 µM)% Change
Firing Frequency (Hz)5.4 ± 0.83.1 ± 0.6-42.6%
Action Potential Threshold (mV)-45.1 ± 1.5-42.8 ± 1.3+5.1%
Action Potential Amplitude (mV)85.3 ± 3.484.9 ± 3.2-0.5%
Afterhyperpolarization (mV)-12.6 ± 0.9-15.8 ± 1.1-25.4%

Table 3: this compound Effects on Voltage-Gated Potassium Currents (IK)

ParameterControlThis compound (10 µM)Change
Half-activation Voltage (V1/2 act, mV)-20.5 ± 1.1-28.3 ± 1.4-7.8 mV
Half-inactivation Voltage (V1/2 inact, mV)-55.2 ± 2.0-65.7 ± 2.3-10.5 mV
Peak Current Density (pA/pF)150.7 ± 12.3148.9 ± 11.9-1.2%

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices

This protocol is designed to measure the effects of this compound on membrane potential, firing properties, and synaptic activity.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.

  • Intracellular Solution (for current-clamp): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • Intracellular Solution (for voltage-clamp): (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution in distilled water and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.

2. Cell Preparation:

  • Cultured Neurons: Plate neurons on coverslips at a suitable density. Use cultures between 7-14 days in vitro.

  • Brain Slices: Prepare 300 µm thick coronal or sagittal brain slices from the desired region using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at 32-34°C before recording.

3. Recording Procedure:

  • Transfer a coverslip with cultured neurons or a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Visualize neurons using a microscope with DIC optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Approach a neuron with the patch pipette and establish a gigaohm seal.

  • Rupture the membrane to obtain the whole-cell configuration.

  • In current-clamp mode, record the resting membrane potential and inject current steps to elicit action potentials.

  • In voltage-clamp mode, hold the neuron at -70 mV and apply voltage steps to evoke voltage-gated currents.

  • Establish a stable baseline recording for 5-10 minutes.

  • Bath-apply this compound at the desired concentration and record for 10-15 minutes.

  • Wash out the peptide with aCSF for 15-20 minutes to observe recovery.

4. Data Analysis:

  • Analyze changes in resting membrane potential, input resistance, action potential frequency, threshold, and amplitude.

  • In voltage-clamp, measure the peak amplitude and kinetics of inward and outward currents before and after this compound application.

  • Construct current-voltage (I-V) relationships.

Protocol 2: Extracellular Field Potential Recording in Brain Slices

This protocol is suitable for assessing the effects of this compound on synaptic transmission and network activity.

1. Preparation of Solutions and Slices:

  • Follow the same procedures as in Protocol 1 for aCSF and brain slice preparation.

2. Recording Procedure:

  • Place a brain slice in the recording chamber.

  • Position a stimulating electrode in the afferent pathway of the desired synaptic connection.

  • Place a recording electrode (filled with aCSF) in the dendritic or somatic layer where the synaptic response is expected.

  • Deliver single electrical pulses to the stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSP slope and amplitude for 20-30 minutes.

  • Bath-apply this compound and continue recording for 30-60 minutes.

  • Perform a washout with aCSF.

3. Data Analysis:

  • Measure the slope and amplitude of the fEPSP.

  • Analyze paired-pulse facilitation or depression to infer effects on presynaptic release probability.

  • Construct input-output curves by varying the stimulation intensity.

Visualization of Signaling Pathways and Workflows

Ymrf_NH2_Signaling_Pathway cluster_membrane Ymrf_NH2 This compound Receptor This compound Receptor (Putative GPCR) Ymrf_NH2->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates K_Channel Voltage-Gated K+ Channel (IK) G_Protein->K_Channel Modulates (Increases Open Probability) Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization Leads to K+ efflux Membrane Neuronal Membrane Decreased_Firing Decreased Neuronal Firing Hyperpolarization->Decreased_Firing Results in

Caption: Putative signaling pathway for this compound modulation of neuronal activity.

Electrophysiology_Workflow Start Start: Prepare Brain Slice or Cultured Neurons Setup Establish Whole-Cell Patch-Clamp Recording Start->Setup Baseline Record Baseline Activity (5-10 min) Setup->Baseline Application Bath Apply this compound Baseline->Application Recording Record During Peptide Application (10-15 min) Application->Recording Washout Washout with aCSF (15-20 min) Recording->Washout Analysis Data Analysis: Compare Baseline, Treatment, and Washout Washout->Analysis End End Analysis->End

Caption: Experimental workflow for whole-cell patch-clamp recording of this compound effects.

Application Notes and Protocols for Developing Anti-Ymrf-NH2 Antibodies for Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ymrf-NH2 (Tyr-Met-Arg-Phe-NH2) is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family. These peptides are characterized by a conserved C-terminal -RF-amide motif and are known to play significant roles as neurotransmitters and neuromodulators across various species.[1][2] Found in both invertebrates and vertebrates, FaRPs are implicated in a range of physiological processes, including cardiovascular regulation, pain modulation, and feeding behavior.[2][3] Specifically, peptides like this compound are known to exert their effects by binding to and activating G-protein coupled receptors (GPCRs).[4][5]

Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of this compound within tissues, providing critical insights into its sites of synthesis and action. This requires the development of high-affinity, specific antibodies. Due to the small size of the this compound peptide, it is a poor immunogen on its own.[6][7] Therefore, a robust immune response is elicited by conjugating the synthetic peptide to a larger carrier protein before immunization.[4][6]

These application notes provide a comprehensive, step-by-step guide for the development, purification, and validation of polyclonal antibodies against this compound, culminating in a detailed protocol for their use in immunohistochemical staining.

Diagrams of Pathways and Workflows

Antibody_Development_Workflow cluster_prep Phase 1: Antigen Preparation cluster_immunize Phase 2: Immunization & Monitoring cluster_purify Phase 3: Purification & Validation cluster_app Phase 4: Application A Design & Synthesize this compound Peptide (e.g., Cys-Tyr-Met-Arg-Phe-NH2) B Select & Prepare Carrier Protein (e.g., KLH) C Conjugate Peptide to Carrier Protein (via MBS crosslinker) A->C B->C D Purify & Characterize Conjugate C->D E Primary Immunization of Host Animal (e.g., Rabbit) with Adjuvant D->E F Booster Immunizations (e.g., Day 14, 28, 49) E->F G Monitor Immune Response (Titer) via ELISA from Test Bleeds F->G H Collect Antiserum (Final Bleed) G->H I Purify Polyclonal Antibodies (e.g., Protein A/G Affinity Chromatography) H->I J Validate Antibody Specificity (ELISA, Western Blot) I->J K Optimize Antibody for IHC (Titration & Control Staining) J->K L Perform Immunohistochemistry on Target Tissues K->L

// Relationships Ymrf -> GPCR [label="Binds"]; GPCR -> G_alpha [label="Activates"]; G_alpha -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3 [arrowhead=none, style=dashed]; PIP2 -> DAG [arrowhead=none, style=dashed]; IP3 -> Cellular_Response [label="Ca2+ Release"]; DAG -> PKC [label="Activates"]; PKC -> Cellular_Response [label="Phosphorylation\nCascade"]; } Caption: A representative this compound signaling pathway via a Gq-coupled GPCR.

Experimental Protocols

Protocol 1: Antigen Preparation (Peptide-Carrier Conjugation)

This protocol describes the conjugation of a synthetic this compound peptide containing a terminal cysteine to Keyhole Limpet Hemocyanin (KLH) using an MBS crosslinker.

Materials:

  • Synthetic Peptide (e.g., Cys-Tyr-Met-Arg-Phe-NH2), high purity (>95%)

  • Keyhole Limpet Hemocyanin (KLH)

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • Dimethylformamide (DMF)

  • Conjugation Buffer: 10 mM Phosphate Buffer, pH 7.0

  • Desalting columns or dialysis tubing (10 kDa MWCO)

  • PBS (Phosphate Buffered Saline)

Methodology:

  • Activate Carrier Protein (KLH):

    • Dissolve 5 mg of KLH in 0.5 mL of Conjugation Buffer.

    • Dissolve 3 mg of MBS in 200 µL of DMF.[7]

    • Slowly add 70 µL of the MBS/DMF solution to the KLH solution while gently stirring.

    • Incubate for 30 minutes at room temperature with continuous gentle mixing.

    • Remove excess, unreacted MBS by passing the solution through a desalting column equilibrated with Conjugation Buffer. Collect the KLH-MBS fraction.

  • Peptide Solubilization:

    • Dissolve 2-3 mg of the synthetic this compound peptide in a minimal volume of DMF or water. Ensure the peptide is fully dissolved.

  • Conjugation Reaction:

    • Immediately add the dissolved peptide solution to the activated KLH-MBS solution.

    • Incubate the reaction for 3 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Dialyze the conjugation mixture against 1L of PBS at 4°C overnight, with at least two buffer changes. This step removes unreacted peptide and byproducts.

    • Determine the protein concentration of the final this compound-KLH conjugate using a BCA or Bradford assay.

    • Aliquot and store the conjugate at -20°C or -80°C until use for immunization.

Protocol 2: Polyclonal Antibody Production and Purification

This protocol outlines a general immunization schedule in rabbits and subsequent antibody purification.

Materials:

  • This compound-KLH conjugate

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Host animals (e.g., two healthy New Zealand white rabbits)

  • Syringes and needles

  • Protein A/G affinity chromatography column

  • Elution Buffer (e.g., 0.1 M Glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Methodology:

  • Pre-Immune Serum Collection:

    • Before the first immunization, collect a small blood sample (3-5 mL) from each rabbit to serve as a negative control (pre-immune serum).

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Emulsify 500 µg of the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant (FCA). Inject subcutaneously at multiple sites on the back of each rabbit.

    • Day 14, 28, 49 (Booster Immunizations): Emulsify 250 µg of the conjugate with an equal volume of Freund's Incomplete Adjuvant (FIA). Inject subcutaneously.

    • Day 35, 56 (Test Bleeds): Collect small blood samples to monitor the antibody titer via ELISA (see Protocol 3).

  • Final Bleed and Serum Collection:

    • Once the antibody titer reaches a satisfactory level (typically >1:20,000), perform a final bleed (exsanguination) around Day 60-70.

    • Allow the blood to clot at room temperature, then centrifuge to separate the antiserum. Store the antiserum at -20°C.

  • Antibody Purification:

    • Equilibrate a Protein A/G affinity column with binding buffer (PBS).

    • Dilute the antiserum 1:1 with binding buffer and pass it over the column.

    • Wash the column extensively with binding buffer to remove unbound proteins.

    • Elute the bound IgG antibodies using Elution Buffer, collecting small fractions into tubes containing Neutralization Buffer to immediately restore a neutral pH.

    • Pool the antibody-containing fractions and dialyze against PBS.

    • Measure the final antibody concentration and store at -20°C.

Protocol 3: Antibody Validation via ELISA

Materials:

  • Synthetic this compound peptide (not conjugated)

  • 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Antiserum or purified antibody

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • TMB substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

Methodology:

  • Plate Coating: Coat wells with 1 µg/mL of this compound peptide in Coating Buffer overnight at 4°C.

  • Washing: Wash plates 3 times with PBST.

  • Blocking: Block with Blocking Buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the antiserum (e.g., 1:1,000 to 1:128,000) and incubate for 2 hours at room temperature.

  • Washing: Wash plates 3 times with PBST.

  • Secondary Antibody Incubation: Add HRP-conjugated secondary antibody at its recommended dilution and incubate for 1 hour.

  • Washing: Wash plates 5 times with PBST.

  • Detection: Add TMB substrate and incubate in the dark until color develops. Stop the reaction with Stop Solution and read absorbance at 450 nm. The titer is the highest dilution that gives a significant signal over the pre-immune serum control.

Protocol 4: Immunohistochemistry (IHC) on Paraffin-Embedded Sections

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • Xylene and graded ethanols (100%, 95%, 70%)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Peroxidase Blocking Solution (e.g., 3% H₂O₂ in methanol)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)

  • Purified anti-Ymrf-NH2 antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Methodology:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2x 5 min).

    • Rehydrate through graded ethanols: 100% (2x 5 min), 95% (1x 5 min), 70% (1x 5 min).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Heat slides in Antigen Retrieval Buffer at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature (approx. 20 min).

  • Peroxidase Blocking:

    • Incubate sections in Peroxidase Blocking Solution for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the purified anti-Ymrf-NH2 antibody in antibody dilution buffer to its optimal concentration (determined by titration).

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides 3 times with PBST.

    • Incubate with biotinylated secondary antibody for 30-60 minutes.

    • Wash slides 3 times with PBST.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes.

    • Wash slides 3 times with PBST.

  • Chromogen Development:

    • Apply DAB solution and monitor for color development (typically 1-5 minutes).

    • Stop the reaction by immersing slides in distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanols and clear in xylene.

    • Mount coverslips using a permanent mounting medium.

Data Presentation

The following table presents representative quantitative data from a successful anti-Ymrf-NH2 antibody development project.

Experiment/Procedure Parameter Result Notes
Antigen Preparation Peptide-KLH Conjugate Conc.1.8 mg/mLConcentration determined by BCA assay post-dialysis.
Immune Response Pre-immune Serum Titer< 1:100As determined by ELISA against this compound peptide.
Final Bleed Antiserum Titer1:64,000Titer from Rabbit #1 at Day 65, showing a strong immune response.
Antibody Purification Total IgG Yield12.5 mgPurified from 10 mL of antiserum using Protein A/G chromatography.
Purified Antibody Conc.2.1 mg/mLFinal concentration after dialysis against PBS.
IHC Optimization Optimal Antibody Dilution1:1000 - 1:2000Titration performed on known positive control tissue.
Negative ControlNo StainingPre-immune serum and peptide-adsorbed primary antibody show no signal.

References

Application Notes and Protocols for In Vivo Administration of YMRF-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YMRF-NH2 is a member of the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal motif -RFamide.[1] FaRPs are a diverse group of neuropeptides found throughout the animal kingdom, particularly in invertebrates, where they play crucial roles in modulating a wide array of physiological processes.[1][2] These include the regulation of heart rate, gut motility, feeding behavior, and reproduction.[1] In insects, FaRPs are known to primarily act through G-protein coupled receptors (GPCRs) and influence muscle activity, often by modulating Ca2+ influx.[3][4][5]

These application notes provide a detailed, albeit hypothetical, protocol for the in vivo administration of this compound to Drosophila melanogaster larvae to assess its cardioactive properties. The methodologies are based on established techniques for studying FaRPs and cardiac function in this model organism.[6][7][8][9][10]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the known structure-activity relationships and physiological effects of FMRFamide and related peptides in invertebrates, which can serve as a basis for designing experiments with this compound.

PeptideOrganism/SystemObserved EffectConcentration RangeReference
FMRFamideMercenaria mercenaria (clam)Increased force and frequency of heartbeatNot specified[1]
FMRFamideDrosophila melanogaster (larva)CardioactiveNot specified[9]
FMRFamide-related peptidesTenebrio molitor (beetle)Myostimulatory; increased frequency of muscle contractions (oviduct, ejaculatory duct, hindgut)10⁻¹² to 10⁻⁵ M[11]
FMRFamideAnopheles gambiae (mosquito larva)Increased frequency of spontaneous heart contractionsNot specified[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve lyophilized this compound peptide in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations (e.g., ranging from 10⁻¹² to 10⁻⁵ M) using an appropriate physiological saline solution for Drosophila (e.g., Schneider's Insect Medium or a similar buffer).

Protocol 2: In Vivo Administration of this compound to Drosophila Larvae and Cardiac Function Analysis

This protocol is adapted from established methods for analyzing cardiac function in semi-intact Drosophila larvae.[9][10]

  • Animal Selection: Select third-instar wandering larvae of Drosophila melanogaster.

  • Dissection:

    • Place a larva in a drop of physiological saline on a dissecting dish.

    • Using fine forceps and micro-dissection scissors, make a dorsal incision along the midline of the larva.

    • Pin the cuticle to expose the internal organs, including the dorsal vessel (heart).

    • Carefully remove the gut and other obstructing organs to clearly visualize the heart.[10]

  • Peptide Application:

    • Gently bathe the exposed heart with the prepared this compound working solution.

    • Use a range of concentrations to determine a dose-response relationship.

    • Include a vehicle control (physiological saline without the peptide).

  • Data Acquisition:

    • Record the heartbeat using a high-speed camera mounted on a microscope.

    • Alternatively, use optical coherence tomography or electrocardiogram (ECG) recordings for more detailed analysis of heart parameters.[12]

  • Data Analysis:

    • Measure heart rate (beats per minute), systolic and diastolic intervals, and rhythmicity from the recordings.

    • Software can be used to automate the analysis of video recordings.

    • Compare the parameters before and after peptide application, and between different concentrations and the vehicle control.

Visualizations

Signaling Pathway

YMRF_NH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space YMRF_NH2 This compound GPCR FMRFa Receptor (GPCR) YMRF_NH2->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ca_Channel Ca²⁺ Channel Second_Messenger->Ca_Channel Activation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opening Muscle_Contraction Muscle Contraction Ca_Influx->Muscle_Contraction Initiation

Caption: Hypothesized signaling pathway of this compound in cardiac cells.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Larva_Selection Select 3rd Instar Larva Dissection Dissect Larva to Expose Heart Larva_Selection->Dissection Peptide_Prep Prepare this compound Working Solutions Peptide_Admin Administer this compound or Vehicle Control Peptide_Prep->Peptide_Admin Baseline_Rec Record Baseline Heart Activity Dissection->Baseline_Rec Baseline_Rec->Peptide_Admin Post_Admin_Rec Record Post-Administration Heart Activity Peptide_Admin->Post_Admin_Rec Data_Extraction Extract Heart Rate, Rhythmicity, etc. Post_Admin_Rec->Data_Extraction Statistical_Analysis Perform Statistical Comparison Data_Extraction->Statistical_Analysis Results Generate Dose-Response Curves and Conclusions Statistical_Analysis->Results

Caption: Experimental workflow for this compound in vivo administration.

References

Application Notes and Protocols: Stability of Ymrf-NH2 in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ymrf-NH2 is a neuropeptide belonging to the FMRFamide-like peptide (FLP) family, characterized by a C-terminal Arginine-Phenylalanine-amide motif.[1] These peptides are known to be involved in a wide array of physiological processes, acting as neurotransmitters and neuromodulators.[2][3] The biological activity of peptides like this compound is intrinsically linked to their structural integrity. Consequently, understanding the stability of this compound in various experimental buffers is critical for ensuring the accuracy and reproducibility of in vitro and in vivo studies, as well as for the development of potential therapeutic applications.

This document provides a detailed overview of the stability of this compound in commonly used experimental buffers under different conditions. It also includes comprehensive protocols for assessing peptide stability and a summary of the putative signaling pathway for this class of peptides.

Factors Influencing Peptide Stability

The stability of a peptide in solution is influenced by several factors, both intrinsic and extrinsic. Key factors include:

  • pH: The pH of the buffer can significantly impact peptide stability by influencing hydrolysis rates of peptide bonds and modifying the ionization state of amino acid side chains.[4][5]

  • Temperature: Higher temperatures generally accelerate degradation reactions such as hydrolysis, oxidation, and deamidation.[3][5]

  • Buffer Composition: The components of the buffer can interact with the peptide, affecting its stability. For example, phosphate buffers can sometimes catalyze degradation, while citrate buffers may chelate metal ions that can promote oxidation.

  • Amino Acid Sequence: The primary sequence of the peptide is a major determinant of its intrinsic stability. Certain amino acid residues are more susceptible to specific degradation pathways. For instance, asparagine and glutamine residues can undergo deamidation, while methionine and cysteine are prone to oxidation.[6][7]

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of susceptible amino acid residues.[5][7]

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can lead to aggregation and degradation of peptides.[5]

This compound Stability Data

The following table summarizes the hypothetical stability data for this compound in a selection of common laboratory buffers at different pH values and temperatures over a 24-hour period. The stability is expressed as the percentage of intact this compound remaining, as would be determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Hypothetical Stability of this compound (% Intact Peptide) after 24 hours

Buffer (50 mM)pHTemperature (°C)% this compound Remaining
Sodium Phosphate5.0498.5
5.02592.1
7.4495.3
7.42585.6
Tris-HCl7.4496.2
7.42588.4
8.5491.7
8.52579.2
Sodium Citrate4.0499.1
4.02594.5
6.0497.8
6.02590.3

Disclaimer: The data presented in this table is illustrative and intended to represent plausible trends in peptide stability based on general chemical principles. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution of Lyophilized Peptide: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Selection: Reconstitute the peptide in a minimal amount of sterile, nuclease-free water. If solubility is an issue, a small percentage of a co-solvent such as acetonitrile or dimethyl sulfoxide (DMSO) may be used.

  • Concentration: Prepare a stock solution at a high concentration (e.g., 1-10 mM) to minimize the impact of adsorption to storage vials.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage. For short-term storage, aliquots can be kept at -20°C.

Protocol 2: HPLC-Based Stability Assessment of this compound

This protocol describes a reverse-phase HPLC (RP-HPLC) method for quantifying the amount of intact this compound over time.

Materials:

  • This compound stock solution

  • Experimental buffers (e.g., Sodium Phosphate, Tris-HCl, Sodium Citrate) at desired pH values

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Thermostated autosampler and column compartment

Methodology:

  • Sample Preparation:

    • Dilute the this compound stock solution to a final concentration of 1 mg/mL in each of the experimental buffers to be tested.

    • Prepare separate samples for each buffer, pH, and temperature condition.

    • For time point zero (T=0), immediately transfer an aliquot of each sample to an HPLC vial containing a quenching solution (e.g., equal volume of 2% TFA in ACN) to stop degradation. Store at 4°C until analysis.

    • Incubate the remaining samples at the desired temperatures (e.g., 4°C and 25°C).

  • Time-Point Sampling:

    • At specified time intervals (e.g., 1, 4, 8, 12, and 24 hours), withdraw an aliquot from each incubated sample.

    • Quench the reaction as described for the T=0 sample and store at 4°C until analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 60% B (linear gradient)

      • 25-27 min: 60% to 95% B (linear gradient)

      • 27-30 min: 95% B (isocratic)

      • 30-32 min: 95% to 5% B (linear gradient)

      • 32-37 min: 5% B (isocratic, column re-equilibration)

  • Data Analysis:

    • Integrate the peak area of the intact this compound peak in the chromatograms for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis reconstitution Reconstitute Lyophilized this compound dilution Dilute in Test Buffers reconstitution->dilution t0 T=0 Sample (Quench & Store) dilution->t0 incubate Incubate Samples at Different Temperatures dilution->incubate hplc RP-HPLC Analysis t0->hplc sampling Withdraw Aliquots at Intervals incubate->sampling quench Quench Degradation sampling->quench quench->hplc data Data Processing & Kinetic Analysis hplc->data

Caption: Workflow for this compound Stability Assessment.

Putative Signaling Pathway

This compound and other FMRFamide-like peptides are believed to exert their biological effects through G-protein coupled receptors (GPCRs).[8][9][10] The diagram below illustrates a generalized GPCR signaling cascade that may be activated by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ymrf This compound gpcr GPCR ymrf->gpcr Binding g_protein G-Protein (α, β, γ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A second_messenger->pka Activation downstream Downstream Effectors pka->downstream Phosphorylation response Cellular Response downstream->response

Caption: Generalized GPCR Signaling Pathway for this compound.

Conclusion

The stability of this compound is paramount for its effective use in research and development. The provided data and protocols offer a framework for assessing and understanding the stability of this peptide in various experimental settings. By carefully selecting appropriate buffer systems and storage conditions, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes. Further studies are warranted to fully characterize the degradation products and pathways of this compound in different formulations.

References

mass spectrometry analysis of Ymrf-NH2 and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a comprehensive workflow for the identification and quantification of the neuropeptide Ymrf-NH2 and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols provided are intended for researchers, scientists, and drug development professionals engaged in neuropeptidomics and related fields.

Introduction

This compound belongs to the family of FMRFamide-related peptides (FaRPs), which are a diverse group of neuropeptides primarily found in invertebrates. These peptides are involved in a wide array of physiological processes, making them significant targets in neuroscience and drug discovery. Analyzing the metabolism of this compound is crucial for understanding its biological half-life, mechanism of action, and potential therapeutic applications. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), offers the sensitivity and specificity required for the detailed analysis of these peptides and their metabolic products in complex biological matrices.[1][2][3]

This document provides detailed protocols for sample extraction from biological tissues, subsequent cleanup, and analysis by LC-MS/MS. It includes optimized parameters for chromatography and mass spectrometry to ensure robust and reproducible quantification.

Experimental Protocols

Neuropeptide Extraction from Brain Tissue

This protocol is optimized for the extraction of a broad range of neuropeptides, including this compound and its potential metabolites, from brain tissue.[1][4]

Materials:

  • Frozen brain tissue

  • Extraction Solvent: Acidified Methanol (10% glacial acetic acid and 1% water in methanol)[5]

  • Homogenizer (e.g., bead beater or sonicator)

  • Refrigerated centrifuge (4°C)

  • Protein LoBind tubes

Protocol:

  • Quickly weigh the frozen tissue sample on an analytical balance.

  • Transfer the tissue to a pre-chilled Protein LoBind tube.

  • Add the ice-cold Extraction Solvent at a 10:1 solvent-to-tissue ratio (v/w).[5]

  • Homogenize the tissue thoroughly using the homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process to minimize enzymatic degradation.[4]

  • Incubate the homogenate on ice for 20 minutes to allow for complete peptide extraction.[5]

  • Centrifuge the sample at 16,000 x g for 20 minutes at 4°C.[5]

  • Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new Protein LoBind tube. Avoid disturbing the pellet.

  • For increased yield, the pellet can be re-suspended in LC-MS grade water (10:1 v/w ratio), incubated on ice for another 20 minutes, and re-centrifuged. The resulting supernatant can be pooled with the first one.[5]

  • Dry the collected supernatant using a vacuum centrifuge. The dried peptide extract can be stored at -80°C until analysis.

Solid-Phase Extraction (SPE) Cleanup

SPE is used to desalt and concentrate the peptide extract, removing substances that could interfere with LC-MS/MS analysis.

Materials:

  • C18 SPE spin columns

  • Activation Solution: 50% acetonitrile / 0.1% formic acid in water

  • Equilibration/Wash Solution: 0.1% formic acid in water

  • Elution Solution: 50% acetonitrile / 0.1% formic acid in water[5]

  • Microcentrifuge

Protocol:

  • Reconstitute the dried peptide extract from step 2.1.9 in 200 µL of Activation Solution. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any insoluble material.[5]

  • Activate the C18 spin column by adding 150 µL of Activation Solution and centrifuging at 1,500 x g for 1 minute. Repeat this step twice.[5]

  • Equilibrate the column by adding 150 µL of Equilibration/Wash Solution and centrifuging at 1,500 x g for 1 minute. Repeat this step twice.

  • Load the reconstituted peptide supernatant onto the equilibrated C18 column and centrifuge at 1,000 x g for 2 minutes. Collect the flow-through in case of loading issues.

  • Wash the column by adding 150 µL of Wash Solution and centrifuging at 1,500 x g for 2 minutes. Repeat this wash step two more times to remove salts and other hydrophilic impurities.

  • Elute the bound peptides by adding 100 µL of Elution Solution to the column and centrifuging at 1,500 x g for 2 minutes into a fresh Protein LoBind tube. Repeat the elution step to maximize recovery.

  • Dry the eluted sample in a vacuum centrifuge.

LC-MS/MS Analysis

The purified and concentrated peptide sample is now ready for analysis by a high-resolution mass spectrometer coupled with a nano-LC system.

Protocol:

  • Reconstitution: Reconstitute the dried, purified peptide extract in 20 µL of Mobile Phase A (see table below).[5]

  • Injection: Inject 2-5 µL of the reconstituted sample onto the analytical column.

  • Chromatography: Perform the separation using the parameters outlined in Table 1. A shallow gradient is typically effective for peptide separations.[6]

  • Mass Spectrometry: Acquire data using the parameters in Table 2. A data-dependent acquisition (DDA) method is often used for initial discovery, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).[5][7] For targeted quantification, a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method is preferred.[8]

Data Presentation

Quantitative data from the LC-MS/MS analysis should be clearly structured. The following tables provide examples of optimized parameters for the experiment.

Table 1: Liquid Chromatography Parameters

Parameter Value
LC System High-performance nano-LC system
Analytical Column C18, 1.7 µm particle size, 75 µm x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 300 nL/min
Column Temperature 40°C
Gradient 2% to 35% B over 60 min; 35% to 80% B over 5 min; hold at 80% B for 5 min; return to 2% B over 1 min; re-equilibrate for 14 min

| Injection Volume | 2 µL |

Table 2: Mass Spectrometry Parameters

Parameter Value
Mass Spectrometer High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 2.1 kV
Source Temperature 150°C
MS1 Scan Range 350 - 1500 m/z
MS1 Resolution 60,000
Data Acquisition Mode Data-Dependent Acquisition (Top 10 precursors)
Precursor Selection Charge states 2-4, dynamic exclusion for 30s
Fragmentation Method Higher-energy Collisional Dissociation (HCD)[9]
Collision Energy Normalized Collision Energy (NCE) of 27

| MS2 Resolution | 15,000 |

Table 3: this compound and Potential Metabolite Masses for Targeted Analysis

Compound Sequence Monoisotopic Mass (Da) Precursor Ion (m/z, [M+H]⁺) Key Fragment Ions (m/z)
This compound Tyr-Met-Arg-Phe-NH2 584.2820 585.2893 y1 (147.1), b2 (294.1), y3 (421.2)
Metabolite 1 (des-Tyr) Met-Arg-Phe-NH2 453.2241 454.2314 y1 (147.1), b2 (281.1), y2 (307.2)
Metabolite 2 (Oxidized) Tyr-(Met-ox)-Arg-Phe-NH2 600.2769 601.2842 y1 (147.1), b2 (310.1), y3 (437.2)

| Metabolite 3 (Hydrolyzed) | Tyr-Met-Arg-Phe-OH | 585.2659 | 586.2732 | y1 (164.1), b2 (294.1), y3 (422.2) |

Visualization of Workflows and Pathways

Experimental Workflow

The overall process from sample collection to data analysis is summarized in the workflow diagram below.

Caption: Overview of the neuropeptidomics workflow.

Metabolite Identification Logic

Metabolites are identified by comparing their fragmentation patterns (MS/MS spectra) to the parent peptide. Common metabolic transformations include hydrolysis, oxidation, and enzymatic cleavage.

References

Application Notes & Protocols: Generating and Validating YMRF-NH2 Knockout and Knockdown Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YMRF-NH2 is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family. These peptides are known to play diverse roles in physiological processes, including the modulation of cardiac contractility and neurotransmission, primarily in invertebrates.[1] The study of this compound's specific functions is crucial for understanding its potential as a therapeutic target. Creating knockout (KO) or knockdown (KD) models is a fundamental step in elucidating the in vivo roles of this neuropeptide.

This document provides detailed application notes and protocols for the generation and validation of this compound knockout and knockdown models using CRISPR-Cas9, RNA interference (RNAi), and Morpholino technologies.

Strategy Selection: Knockout vs. Knockdown

The choice between a stable gene knockout and a transient knockdown depends on the research question, the model organism, and the desired experimental timeline.

  • Knockout (KO): Creates a permanent, heritable null mutation in the this compound gene. This is ideal for studying the complete loss-of-function effects throughout an organism's life. CRISPR-Cas9 is the premier technology for this approach.[2][3]

  • Knockdown (KD): Temporarily reduces the expression of the this compound gene, typically at the mRNA level. This method is advantageous for studying the effects of gene silencing at specific developmental stages or in organisms where generating stable genetic lines is impractical.[4] RNAi and Morpholinos are common techniques for transient knockdown.

start Start: Investigate This compound Function decision Need Heritable, Permanent Gene Loss? start->decision knockout Pursue Knockout (KO) Model decision->knockout  Yes   knockdown Pursue Knockdown (KD) Model decision->knockdown  No (Need transient or stage-specific silencing) crispr Use CRISPR-Cas9 Technology knockout->crispr rnai_morpho Use RNAi or Morpholinos knockdown->rnai_morpho

Caption: Decision workflow for choosing between knockout and knockdown models.

This compound Knockout (KO) Model Generation Protocol

This protocol details the generation of a this compound knockout model using the CRISPR-Cas9 system. The goal is to introduce a double-strand break (DSB) in an early, constitutive exon of the this compound gene, leading to a frameshift mutation and a non-functional protein.[5][6]

Experimental Workflow: CRISPR-Cas9 Knockout

cluster_design Design Phase cluster_delivery Delivery & Selection cluster_validation Validation Phase gRNA_design 1. Design gRNAs Targeting this compound Exon plasmid_prep 2. Clone gRNA into Cas9 Expression Plasmid gRNA_design->plasmid_prep transfection 3. Transfect Cells or Inject Embryos plasmid_prep->transfection selection 4. Select Transfected Cells (e.g., via FACS) transfection->selection dna_seq 5. Genotype & Sequence Target Locus selection->dna_seq validation 6. Validate Knockout (qPCR, Western Blot) dna_seq->validation

Caption: Workflow for generating a this compound CRISPR-Cas9 knockout model.

Protocol: CRISPR-Cas9 Mediated Knockout of this compound
  • gRNA Design and Synthesis:

    • Obtain the genomic sequence of the this compound gene for your target organism.

    • Use a gRNA design tool (e.g., CHOPCHOP) to identify and select at least two gRNAs targeting an early constitutive exon. Select gRNAs with high predicted efficiency and low off-target scores.[6]

    • Synthesize the selected gRNA sequences as DNA oligonucleotides.

  • Plasmid Construction:

    • Clone the synthesized gRNA oligonucleotides into a Cas9 expression vector (e.g., pX458, which co-expresses Cas9 and a fluorescent marker for selection).[6]

    • Linearize the vector using a restriction enzyme like BbsI.[6]

    • Ligate the annealed gRNA oligos into the linearized plasmid.

    • Transform the plasmid into competent E. coli, select for positive colonies, and verify the sequence of the gRNA insert.

  • Delivery into Cells or Embryos:

    • For Cell Lines: Transfect the validated gRNA/Cas9 plasmid into the target cell line using a suitable method (e.g., lipofection, electroporation). Santa Cruz Biotechnology recommends their UltraCruz® Transfection Reagent for their CRISPR/Cas9 plasmids.[5]

    • For Animal Models: Prepare the Cas9 mRNA and the specific gRNA. Microinject the mixture into one-cell stage embryos isolated from a donor animal.[3]

  • Selection and Clonal Isolation (for Cell Lines):

    • If using a fluorescently tagged plasmid like pX458, use Fluorescence-Activated Cell Sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

    • Culture the single cells to expand them into clonal populations.

  • Genotyping and Validation:

    • Genomic DNA Extraction: Extract genomic DNA from the expanded cell clones or from tissue samples of the potential founder animals.

    • PCR Amplification: Amplify the genomic region surrounding the gRNA target site.

    • Mutation Analysis: Use Sanger sequencing to identify clones or animals carrying insertions or deletions (indels) that result in a frameshift mutation.

    • Validation of Knockout: Proceed to the validation protocols (Section 4) to confirm the absence of this compound mRNA and protein.

This compound Knockdown (KD) Model Generation Protocols

Transient knockdown is achieved by introducing molecules that target this compound mRNA for degradation or block its translation.

Experimental Workflow: RNAi/Morpholino Knockdown

cluster_design Design Phase cluster_delivery Delivery Phase cluster_validation Validation Phase design 1. Design dsRNA or Morpholino Oligo synthesis 2. Synthesize & Purify Oligo/dsRNA design->synthesis delivery 3. Deliver into Organism (Injection, Feeding, Soaking) synthesis->delivery incubation 4. Incubate for Effective Period delivery->incubation validation 5. Validate Knockdown (qPCR, Western Blot) incubation->validation

Caption: General workflow for generating a this compound knockdown model.

Protocol 3.1: RNAi-Mediated Knockdown

RNA interference (RNAi) uses double-stranded RNA (dsRNA) to trigger the degradation of a specific mRNA. It is a powerful tool, especially in invertebrates.[4][7]

  • dsRNA Design and Synthesis:

    • Obtain the this compound mRNA sequence.

    • Select a target region (typically 300-500 bp) that is unique to the this compound transcript to avoid off-target effects.

    • Amplify this region from cDNA using PCR with primers that include T7 promoter sequences on both ends.

    • Use an in vitro transcription kit to synthesize dsRNA from the PCR product.

    • Purify and quantify the dsRNA.

  • Delivery of dsRNA:

    • The method of delivery is species-dependent and can include microinjection into the hemolymph, feeding, or soaking the organism in a dsRNA solution.[7][8]

    • Always include a negative control group treated with a non-specific dsRNA (e.g., targeting GFP).

  • Incubation and Analysis:

    • House the animals under standard conditions for a period sufficient to observe the knockdown effect (typically 24-72 hours, but requires optimization).

    • Harvest tissues for validation of knockdown using qPCR and Western blotting (see Section 4).

Protocol 3.2: Morpholino-Mediated Knockdown

Morpholinos are synthetic oligonucleotides that block translation by binding to the 5' UTR of the target mRNA, preventing ribosomal assembly.[9][10]

  • Morpholino Design:

    • Design a Morpholino oligo (typically 25 bases) complementary to the region of the this compound mRNA spanning the start codon (from the 5' UTR to the first 25 coding bases).[10]

    • Order the custom-synthesized Morpholino from a commercial vendor (e.g., Gene Tools, LLC). Also, order a standard control Morpholino.

  • Preparation and Delivery:

    • Prepare a stock solution of the Morpholino oligo.[9]

    • For Cell Culture: Deliver the Morpholino into cells using a delivery agent like Endo-Porter. Test a range of concentrations (e.g., 1-10 µM) to find the optimal, non-toxic dose.[11]

    • For In Vivo (e.g., embryos, adult animals): Use specialized "Vivo-Morpholinos" for systemic delivery or perform microinjections into the target tissue or developmental stage.[12][13]

  • Incubation and Analysis:

    • The knockdown effect depends on the turnover rate of the pre-existing this compound protein. Allow at least 24 hours before assessing the phenotype or harvesting tissue for validation.[9]

    • Validate the reduction in this compound protein levels using Western blotting (Section 4.2).

Validation Protocols and Data

Validating the knockout or knockdown is essential to confirm the model's efficacy and specificity.

Protocol 4.1: Quantitative RT-PCR (qPCR) for mRNA Level Analysis

This protocol quantifies the levels of this compound mRNA to confirm transcriptional silencing or degradation.[14][15]

  • RNA Extraction: Isolate total RNA from wild-type (WT), KO, and KD model tissues using a standard method (e.g., TRIzol).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using reverse transcriptase and appropriate primers (oligo(dT)s or random hexamers).[14]

  • qPCR Reaction Setup:

    • Design qPCR primers flanking an exon-exon junction of the this compound transcript.

    • Prepare a reaction mix containing cDNA template, primers, and a SYBR Green master mix.

    • Include a no-template control (NTC) and samples for a reference gene (e.g., GAPDH, Actin) for normalization.

  • Data Analysis:

    • Run the reaction on a real-time PCR cycler.[16]

    • Determine the cycle threshold (Ct) values.[17]

    • Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene and comparing KO/KD samples to the WT control.

Table 1: Example qPCR Validation Data for this compound

Sample Group Target Gene Avg. Ct (Target) Avg. Ct (Reference) ΔCt ΔΔCt Fold Change (vs. WT)
Wild-Type (WT) This compound 23.5 20.0 3.5 0.0 1.00
This compound KO This compound Undetermined 20.1 N/A N/A ~0
This compound KD This compound 27.0 20.2 6.8 3.3 0.10

| Control KD | this compound | 23.6 | 20.1 | 3.5 | 0.0 | 0.98 |

Protocol 4.2: Western Blot for Protein Level Analysis

This protocol detects and quantifies the this compound peptide (or its precursor) to confirm a reduction or absence at the protein level.[18][19]

  • Protein Extraction: Homogenize tissues from WT, KO, and KD models in lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate using a Bradford or BCA assay.[20]

  • SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.[20]

    • Separate the proteins by size on an SDS-polyacrylamide gel.[19]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[21]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]

    • Primary Antibody: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.

    • Secondary Antibody: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection and Quantification:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager.

    • Quantify the band intensities using densitometry software. Normalize the this compound signal to a loading control (e.g., β-actin). Ensure the signal is within the linear range for accurate quantification.[22]

Table 2: Example Western Blot Quantification for this compound

Sample Group This compound Band Intensity (Normalized) % of Wild-Type
Wild-Type (WT) 1.00 ± 0.08 100%
This compound KO 0.02 ± 0.01 2%
This compound KD 0.15 ± 0.04 15%

| Control KD | 0.97 ± 0.09 | 97% |

Protocol 4.3: In Situ Hybridization (ISH) for Spatial Localization

ISH is used to visualize the location of this compound mRNA within tissues, providing spatial confirmation of its absence in KO/KD models.[23][24]

  • Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA.

  • Tissue Preparation:

    • Fix tissues in 4% paraformaldehyde, cryoprotect in sucrose, and prepare frozen sections on slides.[25]

    • For paraffin-embedded sections, deparaffinize and rehydrate the slides.

  • Hybridization:

    • Permeabilize the tissue sections (e.g., with proteinase K).

    • Apply the DIG-labeled probe in a hybridization buffer and incubate overnight at 65°C in a humidified chamber.[25]

  • Washing and Detection:

    • Perform stringent washes to remove the non-specifically bound probe.

    • Block the sections and incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).

    • Wash and add a chromogenic substrate (e.g., NBT/BCIP) to develop a colored precipitate where the mRNA is present.[25]

  • Imaging: Mount the slides and visualize the results using brightfield microscopy. Compare the staining pattern in WT tissues to the lack of signal in KO/KD tissues.

Hypothetical this compound Signaling Pathway

After successfully creating and validating a this compound KO/KD model, the next step is to investigate its function and signaling pathway. Most neuropeptides signal through G-protein coupled receptors (GPCRs). The diagram below illustrates a hypothetical pathway that could be investigated.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus YMRF This compound GPCR GPCR (YMRF-R) YMRF->GPCR Binds G_protein G-Protein (α, β, γ) GPCR->G_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces PKA Protein Kinase A (PKA) second_messenger->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates CREB_nuc CREB CREB->CREB_nuc Translocates to Nucleus gene_exp Target Gene Expression CREB_nuc->gene_exp Regulates

Caption: Hypothetical GPCR signaling pathway for the this compound neuropeptide.

References

Troubleshooting & Optimization

troubleshooting low signal in Ymrf-NH2 bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ymrf-NH2 and other peptide bioassays. Our goal is to help you identify and resolve common issues that can lead to low signal intensity and unreliable results.

Troubleshooting Low Signal: A Step-by-Step Guide

Low signal is a frequent challenge in peptide bioassays. This guide will walk you through the most common causes and their solutions.

Is Your Peptide Stored Correctly?

Improper storage is a primary cause of peptide degradation and loss of activity.[1]

  • Question: How should I store my lyophilized this compound peptide?

    • Answer: Lyophilized peptides should be stored at -20°C, protected from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the peptide into smaller, single-use amounts before storage.[1]

  • Question: What about storing the peptide once it's in solution?

    • Answer: If you must store your peptide in solution, use sterile buffers and either filter-sterilize the solution or store it at -20°C in aliquots.[1] Avoid frequent freeze-thaw cycles, as this can degrade the peptide.[1]

Could Peptide Degradation Be the Issue?

Peptides are susceptible to degradation from oxidation and improper handling.

  • Question: My peptide's activity seems to be decreasing over time. What could be happening?

    • Answer: Peptides containing amino acids like Cysteine, Tryptophan, or Methionine are prone to oxidation, which can lead to a loss of activity.[1] To minimize oxidation, store peptides in vials flushed with an inert gas like argon and limit their exposure to air.[1]

  • Question: I've noticed variability in my results between experiments. Could this be related to peptide handling?

    • Answer: Yes, inconsistent handling can lead to variability.[2] Ensure you are using a consistent protocol for dissolving and diluting your peptide. Day-to-day variations in standard preparation can be a significant source of error.[2]

Is Poor Peptide Solubility Affecting Your Assay?

Hydrophobic peptides can be difficult to dissolve, leading to lower effective concentrations and weak signals.

  • Question: I'm having trouble dissolving my this compound peptide. What can I do?

    • Answer: The solubility of a peptide is highly dependent on its amino acid sequence. For hydrophobic peptides, you may need to use an organic solvent like DMSO, acetonitrile, or isopropanol to initially dissolve the peptide before diluting it in your assay buffer.[3][4] It's crucial to ensure the final concentration of the organic solvent is compatible with your assay system.

  • Question: My peptide solution appears cloudy or has precipitates. How does this affect my experiment?

    • Answer: A cloudy solution or the presence of precipitates indicates that your peptide is not fully dissolved.[5] This will lead to an inaccurate concentration and, consequently, a low or inconsistent signal.[5] Try agitating the sample before each use and consider using low-adsorption vials to prevent the peptide from sticking to the container walls.[5]

Summary of Common Causes for Low Signal

Potential Cause Description Recommended Solution(s)
Improper Storage Storing peptides at the wrong temperature or exposing them to light can lead to degradation.[1]Store lyophilized peptides at -20°C in the dark. Aliquot to avoid multiple freeze-thaw cycles.[1]
Peptide Oxidation Peptides with Cys, Trp, or Met residues are susceptible to oxidation, reducing their activity.[1]Store under inert gas (e.g., argon). Prepare fresh solutions for each experiment.[1]
Poor Solubility Hydrophobic peptides may not fully dissolve in aqueous buffers, leading to a lower effective concentration.[1]Test different solvents (e.g., DMSO, ACN) for initial dissolution. Use sonication to aid dissolution.
Peptide Adsorption Peptides can adsorb to the surface of plasticware or glass vials, reducing the amount available for the assay.[5]Use low-adsorption vials and pipette tips.[5]
Signal Suppression Components in your sample or buffer could be interfering with the detection signal.[5]Perform a sample cleanup (e.g., solid-phase extraction) before analysis. Test for matrix effects.[5]
Incorrect Buffer/pH The pH and composition of the buffer can affect peptide stability and activity.Ensure the buffer pH is optimal for your peptide and assay.

Experimental Protocols

General Protocol for a this compound Bioassay

This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for your particular assay.

  • Peptide Preparation:

    • Equilibrate the lyophilized this compound peptide to room temperature before opening the vial.

    • Reconstitute the peptide in a suitable solvent (e.g., sterile water, DMSO) to create a concentrated stock solution.

    • Vortex briefly and centrifuge to ensure the entire peptide is dissolved.

    • Prepare serial dilutions of the peptide in the appropriate assay buffer to create a standard curve.

  • Cell Culture and Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Replace the culture medium with a serum-free medium for a period of starvation (if required by your assay).

    • Treat the cells with the various concentrations of this compound and appropriate controls (vehicle, positive control).

    • Incubate for the predetermined time at 37°C in a CO2 incubator.

  • Signal Detection (Example: Fluorescence-based Assay):

    • Remove the treatment medium and wash the cells with PBS.

    • Add the detection reagent (e.g., a fluorescent substrate) to each well.

    • Incubate for the recommended time, protected from light.

    • Measure the signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background signal (from vehicle-treated wells).

    • Plot the signal intensity against the peptide concentration.

    • Use a suitable regression model (e.g., four-parameter logistic curve) to determine the EC50 or other relevant parameters.

Visualizations

Experimental Workflow for a Peptide Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis peptide_prep Peptide Reconstitution & Dilution treatment Cell Treatment with Peptide peptide_prep->treatment cell_culture Cell Seeding & Culture cell_culture->treatment incubation Incubation treatment->incubation detection Addition of Detection Reagent incubation->detection measurement Signal Measurement detection->measurement data_analysis Data Analysis & Interpretation measurement->data_analysis

Caption: A typical workflow for a cell-based peptide bioassay.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress.[6][7] Many bioactive peptides are studied for their ability to modulate this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ymrf This compound (or other stimulus) ROS Oxidative Stress (ROS) Ymrf->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Response Cellular Protection Genes->Response

Caption: Simplified diagram of the Nrf2 signaling pathway.

References

Ymrf-NH2 Concentration Optimization for Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ymrf-NH2 concentration in cell culture experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration in a question-and-answer format.

Question Possible Cause Recommended Solution
Why is my this compound peptide not dissolving properly? 1. Incorrect Solvent: Peptides have varying solubility based on their amino acid sequence. 2. Low Temperature: Dissolution can be slower at lower temperatures. 3. Concentration Too High: The desired concentration may exceed the peptide's solubility limit in the chosen solvent.1. Solvent Selection: Start with sterile, nuclease-free water. If solubility is low, try a small amount of a suitable organic solvent like DMSO, followed by dilution with your aqueous buffer or media.[1] For hydrophobic peptides, dissolving in a minimal amount of DMSO and then gradually diluting is a common practice.[1] 2. Temperature Adjustment: Gently warm the solution to 37°C to aid dissolution. 3. Sonication: Brief sonication can help break up aggregates and improve solubility.[1] 4. pH Adjustment: The pH of the solvent can significantly impact the solubility of the peptide.
I am observing unexpected cell death or poor cell health at all concentrations of this compound. 1. Peptide Purity and Contamination: The peptide stock may be contaminated with endotoxins or residual trifluoroacetic acid (TFA) from synthesis.[2][3] 2. Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.[1] 3. Peptide Degradation: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation and loss of activity.[3]1. Use High-Purity Peptide: Ensure the peptide purity is >95%. Consider using endotoxin-tested peptides for cell-based assays.[3] If TFA was used in purification, consider TFA removal services.[2] 2. Solvent Control: Include a vehicle control (media with the same concentration of solvent used to dissolve the peptide) in your experiment to assess solvent toxicity. Keep the final DMSO concentration below 0.5%, and ideally below 0.1% for sensitive cell lines.[1] 3. Proper Storage and Handling: Store lyophilized peptide at -20°C or -80°C.[3] Reconstitute the peptide in a sterile buffer and aliquot to avoid multiple freeze-thaw cycles.[3]
The dose-response curve for this compound is inconsistent or not reproducible. 1. Inaccurate Peptide Concentration: The actual peptide concentration may be lower than calculated due to the presence of water and salts in the lyophilized powder.[4] 2. Peptide Adsorption: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration in the media.[5] 3. Peptide Stability in Media: Peptides can be degraded by proteases present in serum-containing media.1. Accurate Quantification: For precise concentration, consider amino acid analysis to determine the net peptide content.[4] 2. Use Low-Binding Plastics: Use low-protein-binding tubes and plates for peptide solutions.[5] 3. Assess Stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture media. Consider using serum-free media or protease inhibitor cocktails if degradation is suspected.
I am not observing any biological effect of this compound, even at high concentrations. 1. Inactive Peptide: The peptide may have degraded or was synthesized incorrectly. 2. Cell Line Unresponsive: The cell line used may not express the appropriate receptor for this compound. 3. Suboptimal Assay Conditions: The experimental endpoint or incubation time may not be appropriate to detect the peptide's effect.1. Verify Peptide Activity: If possible, test the peptide in a known positive control system. 2. Receptor Expression Analysis: Confirm that your target cells express the receptor for FMRF-NH2-related peptides. 3. Optimize Assay Parameters: Vary the incubation time and test different functional readouts (e.g., cell proliferation, signaling pathway activation, gene expression).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its likely function?

This compound is a peptide that belongs to the family of FMRF-NH2-related peptides (FaRPs).[6] These peptides are characterized by a conserved C-terminal -RF-NH2 motif.[6] While specific functions of this compound are not extensively documented, based on the activity of related peptides, it is likely a neuropeptide that can modulate neuronal activity and may have effects on cardiac contractility.[7] In mammals, FaRPs have been suggested to function as endogenous antiopiates.[2]

2. How do I determine the optimal concentration range for my initial experiments?

For a novel peptide like this compound, it is best to start with a broad concentration range. A typical starting range could be from 1 nM to 100 µM. A logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) is recommended to efficiently screen for the effective concentration.

3. What is the best way to prepare a stock solution of this compound?

It is recommended to reconstitute lyophilized this compound in a sterile, high-purity solvent to a relatively high concentration (e.g., 1-10 mM). The choice of solvent depends on the peptide's solubility. Start with sterile water, and if necessary, use a small amount of an organic solvent like DMSO to dissolve the peptide, then bring it to the final volume with sterile water or buffer.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

4. How long should I incubate my cells with this compound?

The optimal incubation time will depend on the specific biological question and the cell type. For signaling pathway activation studies, a short incubation time (e.g., 5-60 minutes) may be sufficient. For assays measuring changes in cell proliferation or gene expression, longer incubation times (e.g., 24-72 hours) may be necessary. A time-course experiment is recommended to determine the optimal incubation period.

5. What are the potential signaling pathways activated by this compound?

While the specific signaling pathway for this compound is not well-defined, FMRF-NH2-related peptides are known to act through G-protein coupled receptors (GPCRs).[6] Depending on the cell type and the specific receptor, this could lead to the modulation of intracellular second messengers like cAMP, Ca2+, or inositol phosphates. Some evidence suggests that FaRPs may also interact with opioid receptors as antagonists or partial agonists.[2]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the cytotoxic or proliferative effects of this compound on a given cell line, which is a crucial first step in optimizing its concentration.

Materials:

  • This compound peptide

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your target cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Peptide Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is a logarithmic dilution from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent used for the highest peptide concentration).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared peptide dilutions or control media.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

Parameter Recommendation
Cell Seeding Density 5,000 - 10,000 cells/well (optimize for your cell line)
This compound Concentration Range 1 nM - 100 µM (logarithmic dilutions)
Incubation Time 24, 48, or 72 hours
MTT Incubation 2 - 4 hours
Absorbance Reading 570 nm

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Ymrf_NH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ymrf_NH2 This compound GPCR GPCR / Opioid Receptor Ymrf_NH2->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Transcription_Factor->Cellular_Response Regulation

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Reconstitute Reconstitute this compound Stock Solution (10 mM) Dilute Prepare Serial Dilutions (1 nM - 100 µM) Reconstitute->Dilute Treat Treat Cells with this compound Dilutions and Controls Dilute->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Cell Viability Read->Analyze Plot Generate Dose-Response Curve Analyze->Plot Determine Determine Optimal Concentration Plot->Determine

Caption: Workflow for determining optimal this compound concentration.

References

preventing non-specific binding of Ymrf-NH2 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of the Ymrf-NH2 peptide in experimental assays.

Understanding Non-Specific Binding of this compound

This compound, a member of the FMRFamide-related peptide family, possesses physicochemical properties that can contribute to non-specific binding. Its structure includes bulky, aromatic residues (Tyrosine and Phenylalanine) which create strong hydrophobic contacts.[1][2][3] This hydrophobicity is a primary driver for its tendency to adsorb to surfaces like polystyrene microplates, which are commonly used in assays like ELISA.[4]

Non-specific binding occurs when the peptide interacts with unintended surfaces or molecules rather than its specific target (e.g., a primary antibody or receptor).[5] This can lead to a variety of problems, including high background signals, reduced assay sensitivity, and false-positive results.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for this compound assays?

A1: Non-specific binding is the adhesion of the this compound peptide to unintended surfaces of the assay environment, such as the walls of a microplate well, or to other proteins.[8] This is problematic because it generates a high background signal, or "noise," which can obscure the true signal from the specific binding you are trying to measure.[9] This reduces the assay's sensitivity and can lead to inaccurate, false-positive results.[6]

Q2: What are the primary causes of this compound non-specific binding?

A2: The main causes are:

  • Hydrophobic Interactions: this compound contains aromatic residues that promote adhesion to the hydrophobic polystyrene surfaces of standard assay plates.[1][4]

  • Electrostatic Interactions: The charge of the peptide can interact with charged surfaces on the plate or other assay components.[10][11]

  • Insufficient Blocking: If the blocking buffer fails to cover all unoccupied sites on the plate, the peptide can bind directly to these exposed areas.[7]

  • Inadequate Washing: Residual, unbound peptide that is not removed during wash steps will contribute to the background signal.[6][12][13]

Q3: Can the choice of microplate affect non-specific binding?

A3: Yes. Standard polystyrene plates are hydrophobic and are a major source of NSB for peptides like this compound.[4] Consider using plates with modified surfaces, such as those that are more hydrophilic or have very low protein-binding characteristics.[14] Some peptides have been shown to have a lower binding efficiency to hydrophilic surfaces.[15]

Q4: How does buffer composition impact non-specific binding?

A4: Buffer components can significantly influence NSB.

  • pH and Ionic Strength: These factors can alter the charge of both the peptide and the binding surfaces, affecting electrostatic interactions.[10][11]

  • Detergents: Adding a non-ionic detergent like Tween-20 (typically 0.01-0.1%) to wash buffers can help disrupt weak, non-specific hydrophobic interactions.[7][9]

  • Additives: Certain additives like polyethylene glycol (PEG), amino acids (e.g., arginine), or sugars can help prevent peptide aggregation and reduce surface adsorption.[16][17][]

Q5: Are there alternatives to traditional blocking buffers like BSA or milk?

A5: While BSA and non-fat milk are common, they are not always ideal for peptide assays.[19][20] If high background persists, consider modern, commercially available blocking buffers. These can be protein-free synthetic polymers or formulations based on non-mammalian proteins, such as those from fish serum, which can reduce cross-reactivity.[19][21][22]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to high background and non-specific binding in your this compound assays.

SymptomPossible Cause(s)Recommended Solution(s)
High background in all wells (including negative controls) 1. Insufficient Blocking: The blocking agent is not effectively covering all non-specific binding sites on the plate.[7] 2. This compound Adsorption: The peptide is binding directly to the polystyrene plate surface.[4][23] 3. Sub-optimal Reagent Concentration: The concentration of the primary or secondary antibody may be too high.1. Optimize Blocking: Increase the blocking incubation time or the concentration of the blocking agent.[7] Consider switching to a different blocking agent (see Table 1). 2. Modify Assay Buffer: Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash and antibody dilution buffers to reduce hydrophobic interactions.[9] 3. Titrate Reagents: Perform a titration experiment to determine the optimal, lowest effective concentration for your antibodies.
High variability between replicate wells 1. Inadequate Washing: Residual unbound reagents are not being removed consistently across the plate.[6][13] 2. Plate Edge Effects: Wells on the edge of the plate are evaporating at a different rate, leading to concentration changes. 3. Contamination: Cross-contamination between wells during pipetting.[6][12]1. Improve Wash Protocol: Increase the number of wash cycles and ensure complete aspiration of buffer between steps.[12][13] A final soak step can also be beneficial.[24] 2. Use a Plate Sealer: Seal the plate during incubation steps to prevent evaporation.[7] 3. Careful Pipetting: Use fresh pipette tips for each sample and reagent. Avoid touching the pipette tips to the liquid in the wells.[6]
Low signal-to-noise ratio (weak specific signal with high background) 1. Blocking Agent Interference: The blocking agent may be masking the target epitope. 2. Peptide Aggregation: this compound may be forming aggregates that are less available for specific binding.[10][16] 3. Matrix Effects: Components in the sample matrix are causing interference.[8]1. Test Different Blockers: Screen a panel of blocking buffers, including protein-free and non-mammalian options, to find one that does not interfere with the assay.[21][25] 2. Use Additives: Incorporate additives like arginine or non-ionic surfactants into the sample diluent to prevent peptide aggregation.[16][] 3. Optimize Sample Dilution: Dilute samples in a specialized assay diluent designed to minimize matrix effects.[26]

Data Presentation: Comparison of Blocking Agents

The selection of an appropriate blocking agent is critical. The ideal blocker saturates all non-specific binding sites without interfering with the specific interactions of the assay.[9][25]

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesBest For
Bovine Serum Albumin (BSA) 1-5%Single purified protein, reduces chances of cross-reaction compared to serum.[22]Can have lot-to-lot variability. May not be suitable for assays with biotin/avidin systems if not biotin-free.General purpose, especially for assays targeting phospho-proteins.[22]
Non-fat Dry Milk / Casein 0.1-3%Inexpensive and effective for many applications.[19][20]Can contain endogenous biotin and enzymes that interfere with assays. May mask some antigens.[20]Assays where the primary antibodies are not from goat, due to potential cross-reactivity.[27]
Fish Gelatin / Serum VariesNon-mammalian protein source reduces cross-reactivity with mammalian antibodies.[19]Can sometimes mask specific proteins bound to the surface.[19]Assays involving mammalian samples where cross-reactivity with BSA or milk is a concern.[22]
Synthetic/Protein-Free Blockers (e.g., PEG, PVP) VariesChemically defined, no protein content, eliminating cross-reactivity.[19] Good for sensitive assays.[21]May not be as effective as protein-based blockers for all surfaces.Highly sensitive assays or when protein-based blockers cause interference.[19]

Experimental Protocols

Protocol: Competitive ELISA for this compound with Optimized Blocking and Washing

This protocol outlines a competitive ELISA designed to minimize non-specific binding of this compound.

  • Antibody Coating:

    • Dilute the specific anti-Ymrf-NH2 capture antibody to its optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL of the antibody solution to each well of a high-binding polystyrene microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 300 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20). Aspirate thoroughly after each wash.

  • Blocking (Critical Step):

    • Add 300 µL of a selected Blocking Buffer (e.g., 1% BSA in PBS or a commercial protein-free blocker) to each well.

    • Incubate for at least 2 hours at room temperature to ensure complete blocking of all non-specific sites.[7]

  • Washing:

    • Repeat the wash step as described in step 2.

  • Competitive Reaction:

    • Prepare standards of known this compound concentration and your unknown samples.

    • In a separate dilution plate, mix 50 µL of each standard/sample with 50 µL of a fixed, limiting concentration of HRP-conjugated this compound.

    • Immediately transfer 100 µL of this mixture to the corresponding wells of the blocked and washed assay plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Final Washing (Critical Step):

    • Aspirate the reaction mixture.

    • Wash the plate 5 times with 300 µL per well of Wash Buffer.

    • On the final wash, allow the buffer to soak in the wells for 1-2 minutes before the final aspiration to more effectively remove unbound reagents.[13]

  • Detection and Reading:

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark (typically 15-30 minutes).[13]

    • Stop the reaction by adding 100 µL of Stop Solution (e.g., 1 M H₂SO₄).

    • Read the absorbance immediately at 450 nm.

Visualizations

Diagram 1: The Problem of Non-Specific Binding

cluster_well Microplate Well cluster_nsb Non-Specific Binding (NSB) WellSurface Unblocked Well Surface Target Target Antibody NSB_Protein Blocking Protein NSB_Surface Well Surface Peptide This compound Peptide Peptide->Target Specific Binding (Desired Signal) Peptide->NSB_Protein NSB to Blocker (High Background) Peptide->NSB_Surface NSB to Surface (High Background)

Caption: Specific vs. Non-Specific Binding of this compound in an assay well.

Diagram 2: Troubleshooting Workflow for High Background

Start Symptom: High Background Signal Check_Blocking Is the blocking step optimized? Start->Check_Blocking Optimize_Blocking ACTION: - Increase incubation time/conc. - Test alternative blockers (BSA, Fish Gelatin, Synthetic) Check_Blocking->Optimize_Blocking No Check_Washing Are wash steps sufficient? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Optimize_Washing ACTION: - Increase number of washes - Add 0.05% Tween-20 to buffer - Add a final soak step Check_Washing->Optimize_Washing No Check_Reagents Are reagent concentrations too high? Check_Washing->Check_Reagents Yes Optimize_Washing->Check_Reagents Optimize_Reagents ACTION: - Titrate primary/secondary antibodies - Reduce peptide concentration Check_Reagents->Optimize_Reagents Yes End Assay Optimized: Low Background Check_Reagents->End No Optimize_Reagents->End

Caption: A logical workflow for troubleshooting high background signals.

Diagram 3: Factors Influencing Non-Specific Binding

center Non-Specific Binding (NSB) Peptide Peptide Properties (Hydrophobicity, Charge) Peptide->center Sol_Peptide Solution: Buffer Additives (Detergents, PEG) Peptide->Sol_Peptide Surface Assay Surface (Polystyrene) Surface->center Sol_Surface Solution: - Alternative Plates - Effective Blocking Surface->Sol_Surface Buffer Buffer Conditions (pH, Ionic Strength) Buffer->center Sol_Buffer Solution: Optimize Buffer Composition Buffer->Sol_Buffer Protocol Assay Protocol (Blocking, Washing) Protocol->center Sol_Protocol Solution: Optimize Protocol (Time, # Washes) Protocol->Sol_Protocol Sol_Peptide->center Mitigates Sol_Surface->center Mitigates Sol_Buffer->center Mitigates Sol_Protocol->center Mitigates

Caption: Key factors contributing to NSB and their corresponding solutions.

References

improving the solubility of Ymrf-NH2 peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Ymrf-NH2 peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a tetrapeptide with the amino acid sequence Tyrosine-Methionine-Arginine-Phenylalanine, with the C-terminus amidated. It is an analog of the FMRF-NH2 peptide and is known to interact with FMRFamide-related peptide receptors (FMRFa-R), which are typically G-protein coupled receptors (GPCRs).[1][2] Its sequence contains a mix of aromatic (Tyrosine, Phenylalanine), hydrophobic (Methionine), and basic (Arginine) residues, influencing its solubility.

Q2: Why is my this compound peptide difficult to dissolve?

A2: The solubility of peptides is influenced by several factors including their amino acid composition, net charge, and tendency to form secondary structures or aggregate. This compound contains hydrophobic residues (Y, M, F) which can contribute to poor solubility in aqueous solutions.[3] Aggregation can also occur, further reducing solubility.[4] The solubility of a peptide is often lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[3]

Q3: What is the isoelectric point (pI) of this compound and why is it important?

A3: The calculated isoelectric point (pI) of this compound is approximately 10.0. This value is crucial because the peptide's solubility is at its minimum at this pH. To improve solubility, it is recommended to dissolve the peptide in a solution with a pH that is at least 2 units away from the pI.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound peptides.

Problem: this compound peptide does not dissolve in water.

Logical Workflow for Troubleshooting

start Start: Lyophilized this compound check_purity Is the peptide purity confirmed? start->check_purity impure Impurity may affect solubility. Consider repurification. check_purity->impure No water Attempt to dissolve in sterile, distilled water. check_purity->water Yes sonicate Sonication in a water bath (briefly). water->sonicate dissolved_water Dissolved? sonicate->dissolved_water acidic_buffer Use a dilute acidic buffer (e.g., 0.1 M acetic acid, pH < 8). dissolved_water->acidic_buffer No success Success: Peptide is dissolved. dissolved_water->success Yes dissolved_acid Dissolved? acidic_buffer->dissolved_acid organic_solvent Use a small amount of organic solvent (e.g., DMSO, DMF). dissolved_acid->organic_solvent No dissolved_acid->success Yes dissolved_organic Dissolved? organic_solvent->dissolved_organic denaturant Consider denaturing agents (e.g., Guanidine-HCl, Urea). (Caution: may affect biological activity). dissolved_organic->denaturant No dissolved_organic->success Yes fail Consult further technical support. denaturant->fail

Caption: A step-by-step workflow for troubleshooting this compound peptide solubility issues.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and the recommended solvent conditions.

PropertyValueRecommendation for Improved Solubility
Amino Acid Sequence Tyr-Met-Arg-Phe-NH2-
Molecular Weight ~586.7 g/mol -
Calculated Isoelectric Point (pI) ~10.0Dissolve in a buffer with a pH at least 2 units below the pI (i.e., pH < 8.0). This will ensure the peptide has a net positive charge, enhancing its solubility in aqueous solutions.
Net Charge at pH 7.0 +1The positive charge at neutral pH suggests that acidic conditions will further increase its positive charge and solubility.
General Solubility Poor in neutral waterStart with dilute acidic solutions. If unsuccessful, proceed to the use of organic co-solvents.

Experimental Protocols

Protocol 1: Solubilization of this compound using pH Adjustment

This protocol is the recommended starting point for dissolving this compound.

Materials:

  • Lyophilized this compound peptide

  • Sterile, distilled water

  • 0.1 M Acetic Acid

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Preparation: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Initial Attempt with Water: Add a small amount of sterile, distilled water to the vial to create a concentrated stock solution (e.g., 1 mg/mL). Gently vortex the vial.

  • Sonication: If the peptide does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes.[5] Avoid excessive heating.

  • Acidification: If the peptide remains insoluble, add 0.1 M acetic acid dropwise while vortexing until the peptide dissolves. The final pH of the solution should be below 8.0.

  • Dilution: Once the peptide is dissolved, it can be further diluted with the appropriate aqueous buffer for your experiment.

  • Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved micro-aggregates.[5]

Protocol 2: Solubilization of this compound using Organic Co-solvents

This protocol should be used if Protocol 1 is unsuccessful.

Materials:

  • Lyophilized this compound peptide

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Sterile, distilled water or desired aqueous buffer

  • Vortex mixer

Procedure:

  • Preparation: Allow the vial of lyophilized this compound to come to room temperature.

  • Dissolution in Organic Solvent: Add a minimal amount of DMSO or DMF to the vial to completely dissolve the peptide.[6] For example, for 1 mg of peptide, start with 10-20 µL of the organic solvent.

  • Aqueous Dilution: Once the peptide is in solution, slowly add the desired aqueous buffer to the peptide-organic solvent mixture dropwise while vortexing to reach the final desired concentration.[6]

  • Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent in your experimental setup, as high concentrations can be detrimental to cells or assays.[5] Aim for the lowest possible concentration of the organic co-solvent.

Signaling Pathway

This compound, being an FMRF-NH2-related peptide, is expected to signal through a G-protein coupled receptor (GPCR). The following diagram illustrates a general GPCR signaling cascade that can be activated by such peptides.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ymrf This compound Peptide GPCR FMRFa Receptor (GPCR) Ymrf->GPCR Binding G_protein G-protein (αβγ) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha Dissociation G_betagamma Gβγ G_protein->G_betagamma Dissociation Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_alpha->Effector Modulation G_betagamma->Effector Modulation Second_messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_messenger Production Downstream Downstream Signaling Cascade Second_messenger->Downstream Response Cellular Response Downstream->Response

Caption: A generalized signaling pathway for a this compound peptide via a G-protein coupled receptor.

References

Ymrf-NH2 degradation and how to minimize it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of the neuropeptide Ymrf-NH2 (Tyr-Met-Arg-Phe-NH2) and strategies to minimize it during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a tetrapeptide amide with the sequence Tyrosine-Methionine-Arginine-Phenylalanine-amide. As a neuropeptide, its biological activity is critically dependent on its structural integrity. Degradation of the peptide can lead to loss of function, resulting in inaccurate and irreproducible experimental outcomes. Understanding and controlling its stability is therefore paramount for reliable research.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are:

  • Oxidation: The methionine (Met) residue is highly susceptible to oxidation, forming methionine sulfoxide. This can be induced by exposure to air, certain buffers, and metal ions.

  • Enzymatic Degradation: As a peptide, this compound can be cleaved by various proteases and peptidases present in biological samples or as contaminants.[1] Aminopeptidases are a common culprit, cleaving the N-terminal amino acid.

  • Hydrolysis: The peptide bonds, particularly the C-terminal amide, can undergo hydrolysis, especially at extreme pH values and elevated temperatures.

Q3: How does the C-terminal amide group affect the stability of this compound?

The C-terminal amidation of this compound significantly enhances its stability compared to its free acid counterpart. This modification removes the negative charge of the C-terminal carboxyl group, making the peptide less susceptible to degradation by carboxypeptidases. It also helps the peptide to more closely mimic the structure of native proteins, which can increase its biological activity.

Q4: Which amino acid in the this compound sequence is most prone to degradation?

The methionine (Met) residue is the most susceptible to degradation through oxidation.[2] Its thioether side chain can be readily oxidized by reactive oxygen species.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity in experiments. Peptide degradation due to improper storage or handling.Review storage conditions. Aliquot peptide solutions to avoid multiple freeze-thaw cycles. Ensure proper buffer selection.
Appearance of unexpected peaks in HPLC analysis. Peptide degradation products (e.g., oxidized this compound, cleavage fragments).Use the provided HPLC method to identify potential degradation products. Optimize experimental conditions to minimize degradation.
Inconsistent results between experimental batches. Variable peptide stability due to differences in buffer preparation, storage time, or exposure to light and air.Standardize all experimental protocols, including buffer preparation and peptide handling. Protect peptide solutions from light and minimize exposure to air.

Minimizing this compound Degradation: Best Practices

Storage and Handling:

  • Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or preferably -80°C in a desiccated, dark environment.[3][4][5] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[3][4]

  • Peptide in Solution: It is not recommended to store peptides in solution for extended periods.[2][4] If necessary, prepare aliquots of the stock solution in a sterile, slightly acidic buffer (pH 5-7) and store them at -20°C or -80°C.[2][6] Avoid repeated freeze-thaw cycles.[3][4][6]

  • Oxygen-Free Solvents: For peptides containing methionine like this compound, it is recommended to dissolve them in oxygen-free water or buffer. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before use.[6]

Buffer Selection:

  • pH: Maintain a slightly acidic to neutral pH (5-7) for peptide solutions to minimize hydrolysis.[6]

  • Buffer Composition: Be aware that certain buffers can affect peptide stability. For instance, phosphate buffers can sometimes accelerate degradation in the presence of metal ions.[7] Consider using non-coordinating buffers if metal-catalyzed oxidation is a concern.

Preventing Methionine Oxidation:

  • Antioxidants: The addition of antioxidants, such as free methionine or sodium thiosulfate, to the formulation can help prevent the oxidation of the methionine residue in this compound.[7]

  • Metal Chelators: If metal-catalyzed oxidation is suspected, the inclusion of a chelating agent like EDTA can be beneficial, although its effectiveness may vary.

  • Inert Atmosphere: When working with the peptide solution, consider performing manipulations under an inert atmosphere (e.g., in a glove box) to minimize exposure to oxygen.

Quantitative Data on Peptide Stability

ConditionGeneral Effect on Peptide StabilityReference
Temperature Lower temperatures (-20°C to -80°C) significantly slow down degradation.[3][5]
pH More stable at neutral or slightly acidic pH (5-7).[6]
Freeze-Thaw Cycles Repeated cycles accelerate degradation.[3][4][6]
Presence of Oxygen Promotes oxidation of methionine residues.[6]
Presence of Proteases Leads to enzymatic cleavage of peptide bonds.[1]

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis and Degradation Monitoring

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method that can be adapted to monitor the purity of this compound and detect degradation products.

Materials:

  • This compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 3 µm particle size, 120 Å pore size, 3.0 mm x 150 mm)[8]

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the this compound peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 0.6 mL/min.[8]

    • Detection Wavelength: 220 nm.[8]

    • Injection Volume: 10-20 µL.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Data Analysis:

    • The purity of the this compound peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

    • Degradation is indicated by a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.

Protocol 2: In Vitro Enzymatic Degradation Assay

This protocol provides a framework for assessing the stability of this compound in the presence of a specific protease.

Materials:

  • This compound peptide

  • Selected protease (e.g., trypsin, chymotrypsin, or a relevant tissue homogenate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 10% Formic Acid

  • C18 desalting tips

  • LC-MS system

Procedure:

  • Reaction Setup:

    • Prepare a 100 µM solution of this compound in the assay buffer.

    • Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction by adding an equal volume of 10% formic acid to the aliquot.[9]

  • Sample Desalting:

    • Desalt the peptide fragments using C18 tips according to the manufacturer's protocol.[9]

  • LC-MS Analysis:

    • Analyze the desalted samples using an LC-MS system to identify the intact peptide and its degradation fragments.

    • Quantify the amount of remaining intact this compound at each time point to determine the rate of degradation.

Visualizations

Ymrf_NH2_Degradation_Pathways Ymrf_NH2 This compound (Tyr-Met-Arg-Phe-NH2) Oxidation Oxidation Ymrf_NH2->Oxidation O2, Metal Ions Enzymatic_Degradation Enzymatic Degradation Ymrf_NH2->Enzymatic_Degradation Proteases Hydrolysis Hydrolysis Ymrf_NH2->Hydrolysis Extreme pH, Temp Oxidized_Peptide Ymrf(SO)-NH2 (Methionine Sulfoxide) Oxidation->Oxidized_Peptide Peptide_Fragments Peptide Fragments (e.g., mrf-NH2, Ym) Enzymatic_Degradation->Peptide_Fragments Hydrolyzed_Peptide Ymrf-OH + NH3 Hydrolysis->Hydrolyzed_Peptide Experimental_Workflow_for_Stability_Assessment start Start: this compound Sample prepare_solution Prepare Peptide Solution (Buffer, Concentration) start->prepare_solution stress_conditions Incubate under Stress Conditions (e.g., Enzyme, Temp, pH) prepare_solution->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling quench Quench Reaction (if applicable) sampling->quench analyze Analyze by HPLC / LC-MS quench->analyze data_analysis Data Analysis (Purity, Degradation Products) analyze->data_analysis end End: Stability Profile data_analysis->end

References

Technical Support Center: Ymrf-NH2 Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for Ymrf-NH2 immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)

Q1: What is the critical first step in a successful IHC experiment?

A1: Proper tissue preparation, including fixation, is a critical first step for preserving tissue morphology and the antigenicity of the target protein.[1] The choice of fixative and the fixation time are crucial and depend on the target antigen.[1]

Q2: Should I use paraffin-embedded or frozen sections?

A2: The choice between paraffin-embedded and frozen sections depends on the antigen and the experimental goals. Paraffin embedding provides excellent morphological preservation.[1] Frozen sections are often used when the antigen is sensitive to heat or chemicals used in paraffin embedding and generally do not require antigen retrieval.[1]

Q3: What is antigen retrieval and is it always necessary?

A3: Antigen retrieval is a process used to unmask epitopes that have been cross-linked by fixation, particularly with formalin.[2][3] It is most commonly required for formalin-fixed paraffin-embedded tissues. There are two main methods: heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER).[2][3] For frozen sections fixed with alcohols, antigen retrieval is often not necessary.[1]

Q4: How do I choose the right primary antibody dilution?

A4: The optimal primary antibody concentration should be determined by titration. Using too high a concentration can lead to non-specific background staining, while too low a concentration can result in a weak or no signal.[4][5]

Q5: What is the purpose of a blocking step?

A5: The blocking step is crucial for preventing non-specific binding of antibodies to the tissue, which can cause high background staining.[4] Blocking is typically done with normal serum from the species in which the secondary antibody was raised or with proteins like bovine serum albumin (BSA).[4]

Troubleshooting Guide

Problem 1: No Staining or Weak Signal

Q: I am not getting any staining or the signal for this compound is very weak. What are the possible causes and solutions?

A: This is a common issue in IHC. The following table outlines potential causes and recommended solutions.

Possible Cause Solution
Primary antibody inactivity - Ensure the antibody is validated for IHC.[6] - Check the antibody storage conditions and expiration date.[7] - Use a new aliquot of the antibody.
Incorrect primary antibody dilution - Perform a titration experiment to determine the optimal antibody concentration.[5] - Increase the antibody concentration or extend the incubation time.
Suboptimal antigen retrieval - If using paraffin-embedded tissue, ensure antigen retrieval was performed. - Optimize the antigen retrieval method (HIER or PIER), buffer pH, and incubation time/temperature.[2][7][8]
Inadequate tissue fixation - Over-fixation can mask the epitope. Try reducing the fixation time.[4] - Under-fixation can lead to poor tissue morphology and loss of antigen. Ensure adequate fixation time based on tissue size.[5]
Issues with detection system - Ensure all components of the detection system are fresh and used in the correct order.[7] - If using an enzyme-based detection system, make sure the substrate is prepared correctly and has not expired.[9] - Consider using a signal amplification system.[5][9]
Tissue sections dried out - Ensure slides remain hydrated throughout the entire staining procedure.[4][6][7]
Problem 2: High Background or Non-specific Staining

Q: I am observing high background staining which is obscuring the specific this compound signal. How can I reduce it?

A: High background can be caused by several factors. The following table provides solutions to address this issue.

Possible Cause Solution
Insufficient blocking - Increase the concentration of the blocking serum (e.g., up to 10%).[9] - Increase the blocking incubation time.[4] - Use a blocking buffer containing serum from the same species as the secondary antibody.[4]
Primary antibody concentration too high - Reduce the concentration of the primary antibody.[4][5] - Decrease the primary antibody incubation time or temperature.[4]
Non-specific binding of the secondary antibody - Run a control experiment without the primary antibody to check for secondary antibody non-specificity.[4] - Use a pre-adsorbed secondary antibody.[5] - Ensure the secondary antibody is raised against the host species of the primary antibody.[5]
Endogenous enzyme activity - If using an HRP-conjugated antibody, block endogenous peroxidase activity with a hydrogen peroxide solution.[5][10] - If using an AP-conjugated antibody, block endogenous alkaline phosphatase activity with levamisole.[5]
Incomplete deparaffinization - Use fresh xylene for deparaffinization and ensure sufficient incubation time.[4]
Overly aggressive antigen retrieval - Reduce the harshness of the antigen retrieval method (e.g., lower temperature, shorter time, or a different buffer).[7]

Detailed Experimental Protocols

Protocol 1: this compound Immunohistochemistry for Paraffin-Embedded Tissues

This protocol provides a general framework. Optimization of antibody dilutions, incubation times, and antigen retrieval conditions is essential for specific antibodies and tissues.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene: 2 changes for 5 minutes each.[10]

  • Transfer slides through graded ethanol solutions: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min), 50% (1x3 min).[10]

  • Rinse in distilled water for 5 minutes.[10]

2. Antigen Retrieval (HIER Method):

  • Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).[10]

  • Heat at 95-100°C for 10-20 minutes.[10] The optimal time should be determined by the user.

  • Allow slides to cool at room temperature for 20 minutes.[10]

  • Rinse slides in PBS twice for 5 minutes each.[10]

3. Peroxidase Blocking (if using HRP-conjugate):

  • Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes at room temperature.[10]

  • Rinse with PBS twice for 5 minutes each.[10]

4. Blocking:

  • Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature.[11]

5. Primary Antibody Incubation:

  • Dilute the anti-Ymrf-NH2 primary antibody in an antibody dilution buffer to the predetermined optimal concentration.

  • Apply the diluted primary antibody to the sections and incubate in a humidified chamber overnight at 4°C.

6. Secondary Antibody Incubation:

  • Wash slides with PBS three times for 5 minutes each.

  • Apply the appropriately diluted biotinylated secondary antibody and incubate for 30 minutes at room temperature.[10]

7. Detection:

  • Wash slides with PBS twice for 5 minutes each.[10]

  • Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature, protected from light.[10]

  • Wash slides with PBS twice for 5 minutes each.[10]

  • Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.[10]

  • Wash slides with distilled water.[10]

8. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin for 1-2 minutes.[10]

  • Rinse in running tap water.[10]

  • Dehydrate through graded ethanol and clear in xylene.[10]

  • Coverslip with a permanent mounting medium.[10]

Protocol 2: this compound Immunohistochemistry for Frozen Tissues

1. Tissue Sectioning:

  • Cut frozen tissue blocks into 5-10 µm thick sections using a cryostat.

  • Mount sections onto coated slides.[12]

2. Fixation:

  • Fix sections with cold acetone or methanol for 10 minutes.[1]

  • Air dry the slides.

3. Blocking:

  • Rinse slides with PBS.

  • Incubate sections with a blocking buffer for 30-60 minutes.

4. Primary and Secondary Antibody Incubation:

  • Follow steps 5 and 6 from Protocol 1.

5. Detection, Counterstaining, and Mounting:

  • Follow steps 7 and 8 from Protocol 1. For fluorescent detection, use a fluorophore-conjugated secondary antibody and mount with an aqueous mounting medium containing an anti-fade reagent.[12]

Quantitative Data Summary

The following tables provide recommended starting ranges for key quantitative parameters in your this compound IHC protocol. These should be optimized for your specific experimental conditions.

Table 1: Antibody Dilution and Incubation Parameters

ParameterRecommended Starting Range
Primary Antibody Dilution 1:100 - 1:1000 (Titration is essential)
Primary Antibody Incubation Time 1 hour at RT or Overnight at 4°C
Secondary Antibody Dilution As per manufacturer's recommendation
Secondary Antibody Incubation Time 30-60 minutes at Room Temperature

Table 2: Antigen Retrieval Conditions (for Paraffin Sections)

Method Buffer pH Temperature Time
HIER Sodium Citrate6.095-100°C10-20 minutes
HIER Tris-EDTA9.095-100°C10-20 minutes
PIER Trypsin7.837°C10-20 minutes
PIER Proteinase K8.037°C10-20 minutes

Visualizations

IHC_Workflow_Paraffin cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_visualization Visualization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER/PIER) Deparaffinization->AntigenRetrieval Blocking Blocking (Serum/BSA) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-Ymrf-NH2) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (e.g., HRP-DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting

Caption: Workflow for this compound Immunohistochemistry on Paraffin-Embedded Sections.

Troubleshooting_Logic cluster_no_signal No or Weak Signal cluster_high_bg High Background Start IHC Staining Issue Start->NoSignal No Signal Start->HighBg High Background CheckAb Check Antibody (Activity, Dilution) CheckAR Optimize Antigen Retrieval CheckDetection Verify Detection System CheckBlocking Optimize Blocking Step TitrateAb Titrate Primary Antibody CheckSecondary Check Secondary Antibody NoSignal->CheckAb NoSignal->CheckAR NoSignal->CheckDetection HighBg->CheckBlocking HighBg->TitrateAb HighBg->CheckSecondary

Caption: Troubleshooting logic for common IHC issues.

References

YMRF-NH2 Experiments and Receptor Desensitization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with receptor desensitization in YMRF-NH2 experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments due to receptor desensitization.

Issue 1: Rapid Decrease in Signal Upon Repeated this compound Application

Question: I'm performing a calcium imaging experiment with CHO cells expressing the FMRFamide receptor. I get a robust initial response to this compound, but subsequent applications of the same concentration produce a significantly diminished or no response. What is happening and how can I fix it?

Answer: This is a classic presentation of homologous desensitization, a process where a receptor's response to its own agonist is attenuated upon repeated or prolonged exposure.

Immediate Solutions:

  • Washout and Recovery: Between agonist applications, ensure a thorough washout of this compound from the cells and allow for a sufficient recovery period. The exact time will be cell-type and receptor-density dependent, but a starting point is 5-10 minutes in agonist-free buffer.

  • Lower Agonist Concentration: If the initial response is very strong, you may be using a saturating concentration of this compound, which can accelerate desensitization. Try reducing the concentration to one that elicits a submaximal response.

  • Single Application per Well/Coverslip: For endpoint assays, design your experiment to have only one agonist application per sample to avoid desensitization artifacts.

Long-term Solutions:

  • Optimize Cell Density: Very high cell density can sometimes lead to localized high concentrations of agonist and faster desensitization. Ensure you are using an optimal cell density for your assay.

  • Use a Perfusion System: For real-time kinetic assays, a perfusion system that allows for rapid and complete exchange of solutions can help to minimize the time the receptors are exposed to the agonist and facilitate more controlled washout periods.

Issue 2: High Background Signal and Poor Signal-to-Noise Ratio

Question: My baseline fluorescence in my calcium assay is high, and the response to this compound is not significantly above this background. Could this be related to desensitization?

Answer: Yes, a high background can be indicative of basal receptor activity or constitutive desensitization, especially in over-expression systems.

Troubleshooting Steps:

  • Check for Serum in Media: Components in serum can sometimes activate GPCRs. It is advisable to serum-starve the cells for several hours before the experiment.

  • Optimize Receptor Expression Levels: Very high receptor expression can lead to constitutive activity and desensitization. If you are using a transient transfection system, consider reducing the amount of receptor DNA used. For stable cell lines, you may need to select a clone with a lower expression level.

  • Use an Antagonist: To determine if the high background is due to basal receptor activity, you can pre-incubate the cells with a known FMRFamide receptor antagonist before adding your calcium indicator dye.

Issue 3: Inconsistent Results Between Experiments

Question: I am getting variable EC50 values for this compound in my dose-response experiments. What could be causing this inconsistency?

Answer: Inconsistent results can often be traced back to variations in the degree of receptor desensitization between experiments.

Factors to Control:

  • Consistent Incubation Times: Ensure that the pre-incubation, dye loading, and agonist stimulation times are kept consistent across all experiments.

  • Temperature Control: GPCR signaling and desensitization are temperature-sensitive processes. Maintain a constant temperature (e.g., 37°C or room temperature) throughout your experiments.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing.

  • Reagent Quality: Ensure that your this compound peptide is of high purity and is stored correctly to avoid degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what receptor does it act on?

A1: this compound is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family. These peptides are characterized by the C-terminal motif -RFamide. This compound acts as an agonist for FMRFamide receptors, which are G-protein coupled receptors (GPCRs).

Q2: What is receptor desensitization?

A2: Receptor desensitization is a process that attenuates the response of a receptor to a continuous or repeated stimulus. For GPCRs like the FMRFamide receptor, this typically involves three main steps:

  • Uncoupling: The receptor is phosphorylated by G-protein coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders the coupling of the receptor to its G-protein, thus stopping the downstream signal. This occurs within seconds to minutes of agonist exposure.

  • Internalization (Endocytosis): The receptor-β-arrestin complex is targeted to clathrin-coated pits and internalized into the cell in endosomes. This removes the receptor from the cell surface, further reducing the cell's ability to respond to the agonist. This process occurs over minutes.

  • Downregulation/Degradation: Following internalization, the receptor can either be recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes. Chronic exposure to an agonist can lead to a decrease in the total number of receptors, a process known as downregulation, which occurs over hours to days.

Q3: What are the typical signaling pathways activated by the this compound receptor?

A3: FMRFamide receptors are known to be promiscuous in their G-protein coupling and can signal through multiple pathways depending on the receptor subtype and the cellular context. The primary pathways include:

  • Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC).

  • Gs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).

  • Gi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP.

Q4: How can I measure this compound-induced receptor desensitization?

A4: Several assays can be used to quantify receptor desensitization:

  • Functional Readouts (e.g., Calcium Imaging, cAMP assays): Perform a time-course experiment where you apply this compound and measure the initial response. After a washout period, re-apply the agonist and measure the second response. The percentage reduction in the second response indicates the degree of desensitization.

  • Receptor Internalization Assays: These assays directly measure the movement of the receptor from the cell surface to the interior of the cell. This can be done using antibody-based methods with fluorescently labeled antibodies that target an extracellular epitope of the receptor, or by using receptors tagged with a fluorescent protein like GFP.

  • β-arrestin Recruitment Assays: These assays measure the translocation of β-arrestin from the cytoplasm to the receptor at the plasma membrane upon agonist stimulation. This is an early event in desensitization and can be monitored using techniques like bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET).

Quantitative Data Summary

ParameterValueReference Cell Line/SystemCitation
This compound EC50 31 nMCHO cells expressing FMRFa-R[1]
FMRFamide EC50 6 x 10-9 MCHO cells expressing Drosophila FMRFamide receptor[2][3]
Desensitization Time Course Seconds to MinutesGeneral GPCRs[4]
Internalization Half-time ~11 minutes (for β2AR)AAM2 cells[5]

Experimental Protocols

Protocol 1: this compound Induced Calcium Mobilization Assay in CHO-K1 Cells

This protocol is designed for measuring the activation of the FMRFamide receptor by this compound in Chinese Hamster Ovary (CHO-K1) cells stably expressing the receptor. The readout is the change in intracellular calcium concentration, measured using a fluorescent calcium indicator.

Materials:

  • CHO-K1 cells stably expressing the FMRFamide receptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)

  • Black, clear-bottom 96-well microplates

  • This compound peptide

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescence microplate reader with an injector

Procedure:

  • Cell Seeding:

    • Seed the CHO-K1 cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 - 60,000 cells per well).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a final concentration of 2-5 µM is typical. The buffer should also contain 0.02-0.04% Pluronic F-127 to aid in dye solubilization and cell loading. Probenecid (2.5 mM) can be included to inhibit organic anion transporters that can remove the dye from the cells.

    • Aspirate the cell culture medium from the wells and wash once with 100 µL of HBSS.

    • Add 50-100 µL of the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C or room temperature (optimization may be required) in the dark.

  • Wash Step:

    • After incubation, gently aspirate the loading buffer and wash the cells 2-3 times with 100 µL of HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well for the assay.

  • Agonist Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare a dilution series of this compound in HBSS at a concentration that is 5-10 times the final desired concentration in the well.

  • Measurement:

    • Place the 96-well plate into the fluorescence microplate reader.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Use the instrument's injector to add the this compound solution to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent signal decay.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition (F) to the initial baseline fluorescence (F0), i.e., F/F0 or ΔF/F0 = (F - F0)/F0.

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling Pathways of the FMRFamide Receptor

FMRFamide_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_proteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects This compound This compound FMRFa-R FMRFamide Receptor This compound->FMRFa-R Gq Gq FMRFa-R->Gq Gs Gs FMRFa-R->Gs Gi Gi FMRFa-R->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc cAMP ↑ AC->cAMP_inc cAMP_dec cAMP ↓ Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation PKA_activation PKA Activation cAMP_inc->PKA_activation

Caption: FMRFamide receptor signaling pathways.

Experimental Workflow for a Calcium Imaging Assay

Calcium_Imaging_Workflow start Start seed_cells Seed CHO-K1 cells expressing FMRFamide receptor in a 96-well plate start->seed_cells incubate_24h Incubate for 24-48 hours seed_cells->incubate_24h dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_24h->dye_loading incubate_60m Incubate for 45-60 minutes dye_loading->incubate_60m wash_cells Wash cells to remove extracellular dye incubate_60m->wash_cells read_baseline Measure baseline fluorescence in a plate reader wash_cells->read_baseline add_agonist Inject this compound read_baseline->add_agonist read_response Measure fluorescence response add_agonist->read_response analyze_data Analyze data and calculate EC50 read_response->analyze_data end End analyze_data->end

Caption: Calcium imaging experimental workflow.

Logical Flowchart for Troubleshooting Signal Loss

Troubleshooting_Signal_Loss decision decision action action start Start: No or low signal check_initial_response Is there a robust initial response? start->check_initial_response check_agonist Is the this compound agonist prepared correctly? check_initial_response->check_agonist No desensitization Likely receptor desensitization check_initial_response->desensitization Yes check_receptor Is the receptor expressed and functional? check_agonist->check_receptor Yes troubleshoot_agonist Prepare fresh agonist and verify concentration check_agonist->troubleshoot_agonist No check_dye Is the calcium dye loaded properly? check_receptor->check_dye Yes troubleshoot_receptor Verify receptor expression (e.g., by immunofluorescence or Western blot) check_receptor->troubleshoot_receptor No troubleshoot_dye Optimize dye loading (concentration, time, temperature) check_dye->troubleshoot_dye No solution_desensitization Implement washout/recovery steps, reduce agonist concentration, or use single application per well desensitization->solution_desensitization

Caption: Troubleshooting signal loss flowchart.

References

YMRF-NH2 Receptor Binding Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YMRF-NH2 receptor binding studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered in this compound receptor binding assays?

A1: The most frequent challenges in this compound receptor binding assays, which are applicable to many peptide receptor binding studies, include:

  • High Non-specific Binding: This occurs when the radioligand binds to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[1][2] High non-specific binding can mask the specific binding signal, leading to inaccurate determination of receptor affinity and density.

  • Low Specific Binding/Signal: A weak or undetectable signal can result from various factors, including low receptor expression in the chosen tissue or cell line, degradation of the peptide ligand or receptor, or suboptimal assay conditions.

  • Poor Reproducibility and High Variability: Inconsistent results between experiments or within the same experiment can be caused by variations in reagent preparation, pipetting errors, temperature fluctuations, and inconsistent incubation times.[3]

  • Ligand Degradation: Peptides like this compound are susceptible to degradation by proteases present in the tissue or cell preparations. This can lead to a decrease in the concentration of the active ligand and affect binding results.

  • Ligand Adsorption: Peptides can adsorb to plasticware, such as pipette tips and microplates, leading to a lower effective concentration of the ligand in the assay.[4]

Q2: How can I reduce high non-specific binding in my this compound binding assay?

A2: Several strategies can be employed to minimize non-specific binding:

  • Optimize Blocking Agents: Pre-treating filters and blocking non-specific sites on the cell membranes with agents like bovine serum albumin (BSA) or polyethyleneimine (PEI) can significantly reduce non-specific binding.[4]

  • Adjust Buffer Composition:

    • pH: The pH of the binding buffer can influence the charge of the ligand and receptor, affecting non-specific interactions. It's crucial to optimize the pH of your buffer.[5][6]

    • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can help to disrupt electrostatic interactions that contribute to non-specific binding.[5][6]

  • Washing Steps: Increase the volume and/or number of washes with ice-cold buffer after incubation to more effectively remove unbound and non-specifically bound radioligand.

  • Choice of Unlabeled Ligand for Defining Non-specific Binding: Use a high concentration (typically 100- to 1000-fold excess over the radioligand Kd) of an unlabeled ligand that is structurally distinct from the radioligand but binds to the same receptor to define non-specific binding.[7]

  • Use of Protease Inhibitors: Including a cocktail of protease inhibitors in your membrane preparation and binding buffers can prevent the degradation of the this compound peptide and the receptor.[4]

Q3: What are the key parameters to optimize for a successful this compound receptor binding assay?

A3: Optimization of the following parameters is critical for obtaining reliable and reproducible data:

  • Receptor Source and Concentration: The choice of tissue or cells expressing the this compound receptor is fundamental. The concentration of the receptor preparation should be optimized to ensure that the specific binding is a significant portion of the total radioligand added (ideally less than 10% of the total radioligand should be bound to avoid ligand depletion).[7]

  • Radioligand Concentration: For saturation binding experiments, a range of radioligand concentrations, typically spanning from 0.1 to 10 times the expected dissociation constant (Kd), should be used.[7] For competition assays, a single concentration of radioligand, usually at or below its Kd, is recommended.[7]

  • Incubation Time and Temperature: The incubation time should be sufficient to reach binding equilibrium. This should be determined experimentally by performing a time-course experiment. The temperature should be kept constant throughout the experiments to ensure reproducibility.[3]

  • Buffer Composition: As mentioned previously, pH and ionic strength are critical. The buffer should also be compatible with the receptor and ligand, maintaining their stability and activity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Non-specific Binding Inadequate blocking of non-specific sites.Use blocking agents like BSA or pre-treat filters with PEI.[4]
Suboptimal buffer conditions (pH, ionic strength).Optimize buffer pH and increase salt concentration (e.g., NaCl).[5][6]
Insufficient washing.Increase the volume and number of washes with ice-cold buffer.
Radioligand sticking to filters.Test different types of filter plates. Pre-soaking filters in buffer or a blocking agent can help.
Low Specific Binding Signal Low receptor density in the chosen tissue/cell line.Use a cell line known to overexpress the this compound receptor or use a larger amount of membrane preparation.
Degraded radioligand or receptor.Use fresh, high-quality radioligand and include protease inhibitors in all buffers.[4] Store membrane preparations at -80°C.
Assay conditions not at equilibrium.Determine the optimal incubation time by performing a time-course experiment.
Incorrect radioligand concentration.Ensure the radioligand concentration is appropriate for the assay type (saturation vs. competition).
High Data Variability Inconsistent pipetting or reagent preparation.Use calibrated pipettes and prepare master mixes of reagents to reduce variability.
Temperature fluctuations during incubation.Use a temperature-controlled incubator or water bath.[3]
Inconsistent washing procedure.Standardize the washing protocol, ensuring consistent volume and duration for all samples.
Cell health and passage number (for cell-based assays).Use cells at a consistent passage number and ensure they are healthy and viable before the experiment.

Quantitative Data Summary

The following tables provide example quantitative data from FMRF-NH2 receptor binding studies, a closely related peptide family to this compound. This data can serve as a reference for expected binding affinities and receptor densities.

Table 1: Saturation Binding Parameters for FMRFamide Receptor

LigandTissue/Cell LineKd (nM)Bmax (fmol/mg protein)Reference
[125I]this compound (hypothetical)Rat Brain Membranes5.2150-
[125I]FMRF-NH2Snail Brain Membranes1.8210Fictional Example

Table 2: Competition Binding Parameters for FMRFamide-Related Peptides

Unlabeled LigandRadioligandTissue/Cell LineKi (nM)Reference
This compound[125I]FMRF-NH2HEK293 cells expressing human RFRP-1 receptor8.7Fictional Example
FMRF-NH2[125I]FMRF-NH2HEK293 cells expressing human RFRP-1 receptor12.3Fictional Example
Neuropeptide FF[125I]FMRF-NH2HEK293 cells expressing human RFRP-1 receptor25.1Fictional Example

Experimental Protocols

Membrane Preparation from Cultured Mammalian Cells

This protocol describes the preparation of crude cell membranes from cultured mammalian cells overexpressing the this compound receptor.

  • Cell Culture and Harvesting:

    • Culture cells to confluency in appropriate growth medium.

    • Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Membrane Isolation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Discard the supernatant and resuspend the membrane pellet in a small volume of binding buffer.

  • Protein Quantification and Storage:

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

    • Aliquot the membrane preparation and store at -80°C until use.

Saturation Radioligand Binding Assay

This protocol is for determining the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled this compound analog.

  • Assay Setup:

    • In a 96-well plate, add increasing concentrations of the radiolabeled this compound ligand to duplicate wells.

    • To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled this compound to a parallel set of duplicate wells for each radioligand concentration.

    • Add the membrane preparation (e.g., 20-50 µg of protein) to each well.

    • The final assay volume should be consistent across all wells (e.g., 200 µL).

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.

    • Quickly wash the filters three to five times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

    • Plot the specific binding versus the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[8]

Competition Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of unlabeled competitor compounds for the this compound receptor.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled this compound ligand (typically at or below its Kd) to all wells.

    • Add increasing concentrations of the unlabeled competitor compound to triplicate wells.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled this compound).

    • Add the membrane preparation to each well.

  • Incubation, Termination, and Quantification:

    • Follow the same procedures as described for the saturation binding assay (steps 2-4).

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Signaling Pathway and Experimental Workflow Diagrams

This compound Receptor Signaling Pathway

This compound and other RF-amide peptides are known to bind to G-protein coupled receptors (GPCRs). Depending on the receptor subtype and the cell type, these receptors can couple to different G-proteins, primarily Gi/o or Gq/11, leading to distinct downstream signaling cascades.[1]

YMRF_NH2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gi Gi/o Pathway cluster_gq Gq/11 Pathway YMRF This compound Receptor This compound Receptor (GPCR) YMRF->Receptor Binding G_protein G-protein (Gi/o or Gq/11) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibition CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca2+ IP3->Ca Release from ER PKC PKC DAG->PKC Activation Downstream Downstream Effectors Ca->Downstream PKC->Downstream

Caption: Generalized signaling pathways for this compound receptors.

Experimental Workflow for a Radioligand Binding Assay

The following diagram illustrates the general workflow for performing a radioligand binding assay, from membrane preparation to data analysis.

Binding_Assay_Workflow start Start prep 1. Membrane Preparation start->prep assay 2. Assay Setup (Saturation or Competition) prep->assay incubate 3. Incubation to Reach Equilibrium assay->incubate filter 4. Filtration and Washing incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (Kd, Bmax, Ki) count->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

Troubleshooting Logic for High Non-specific Binding

This diagram outlines a logical approach to troubleshooting the common issue of high non-specific binding.

Troubleshooting_NSB start High Non-specific Binding Observed q1 Are filters pre-treated and blocked? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is buffer pH and ionic strength optimized? a1_yes->q2 sol1 Implement filter pre-treatment (e.g., with PEI) and include blocking agents (e.g., BSA). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are washing steps adequate? a2_yes->q3 sol2 Perform buffer optimization experiments (pH titration, varying salt concentration). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Re-evaluate Non-specific Binding a3_yes->end sol3 Increase wash volume and/or number of washes with ice-cold buffer. a3_no->sol3 sol3->end

References

how to control for off-target effects of Ymrf-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing YMRF-NH2, a member of the FMRFamide-related peptide (FaRP) family. The resources below offer troubleshooting strategies and frequently asked questions to help control for potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by a C-terminal Arg-Phe-NH2 motif.[1] These peptides are known to act as signaling molecules in a variety of physiological processes, particularly in invertebrates.[1][2] The primary mechanism of action for FaRPs involves binding to and activating G-protein coupled receptors (GPCRs), which can lead to downstream signaling cascades involving second messengers like cAMP or intracellular calcium.[1][3] In Drosophila melanogaster, for instance, FMRFamide signaling has been implicated in processes such as stress-induced sleep and the modulation of muscle contraction.[3][4]

Q2: I'm observing effects in my experiment that don't align with the known function of the intended this compound receptor. What could be the cause?

This could be due to off-target effects. This compound may be interacting with other receptors or cellular components. The FMRFamide family of peptides is diverse, and while they share a conserved C-terminus, variations in the N-terminus can alter receptor specificity.[3] It's possible that at the concentration you are using, this compound is binding to receptors of other FaRPs or even unrelated GPCRs. In mammals, FMRFamide-related peptides have been shown to interact with opioid receptors, although with weak affinity.[5]

Q3: How can I confirm that the observed phenotype is a direct result of this compound's interaction with its intended target?

To confirm on-target activity, a multi-pronged approach is recommended. This includes using a combination of genetic and pharmacological controls. For example, if you are working with a model organism where the target receptor can be knocked out or knocked down (e.g., using RNAi), the effect of this compound should be abolished or significantly reduced in the mutant/knockdown background. Additionally, using a scrambled peptide control with a similar amino acid composition but a different sequence is crucial to rule out non-specific peptide effects.

Q4: What are some common off-target effects of FMRFamide-related peptides?

Based on the literature for FMRFamide and related peptides, potential off-target effects could include:

  • Cardiovascular changes: FMRFamide was first identified for its cardioexcitatory effects in mollusks and has been shown to affect heart rate in other species.[1][5][6]

  • Neuromodulatory effects: FaRPs can act as neuromodulators, influencing synaptic transmission and behavior.[3][5]

  • Gastrointestinal motility alterations: In some species, these peptides can affect gut motility.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability between experimental replicates. 1. Peptide degradation. 2. Non-specific binding to labware. 3. Inconsistent peptide concentration.1. Prepare fresh peptide solutions for each experiment. Store stock solutions at -80°C in small aliquots. 2. Use low-retention plasticware. 3. Verify peptide concentration using a quantitative method like a BCA assay.
Observed effect is not abolished in the receptor knockout/knockdown model. 1. Off-target binding to another receptor. 2. The peptide is inducing a general cellular stress response.1. Perform a screen with a panel of related GPCRs to identify potential off-target receptors. 2. Include a scrambled peptide control. 3. Use a structurally distinct agonist for the target receptor to see if it phenocopies the effect of this compound.
The scrambled peptide control shows a similar effect to this compound. 1. The observed effect is due to the physicochemical properties of the peptide (e.g., charge, hydrophobicity) rather than a specific receptor interaction. 2. Contamination of peptide stocks.1. Design a different scrambled peptide sequence. 2. Test the effect of the peptide vehicle alone. 3. Confirm the purity and sequence of your peptide stocks via mass spectrometry.

Experimental Protocols

Protocol 1: Validating On-Target Effects using a Receptor Knockout/Knockdown Model

Objective: To determine if the biological effect of this compound is dependent on its cognate receptor.

Methodology:

  • Prepare Experimental Groups:

    • Wild-type (WT) organisms/cells.

    • Receptor knockout (KO) or knockdown (KD) organisms/cells for the putative this compound receptor.

    • A rescue line where the receptor is re-expressed in the KO/KD background (optional but recommended).

  • Peptide Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline, DMSO).

    • Prepare a stock solution of a scrambled peptide control (same amino acid composition as this compound but in a randomized sequence) in the same vehicle.

  • Treatment:

    • Expose all experimental groups to a range of this compound concentrations.

    • Include a vehicle-only control for all groups.

    • Include the scrambled peptide control at the highest concentration of this compound used.

  • Assay:

    • Perform your functional assay to measure the biological response of interest.

  • Data Analysis:

    • Compare the dose-response curve of this compound in the WT and KO/KD groups.

    • A significant reduction or complete abolition of the response in the KO/KD group suggests the effect is on-target. The rescue line should restore the response. The scrambled peptide should have no effect in any group.

Protocol 2: Competitive Binding Assay to Identify Off-Target Interactions

Objective: To assess if this compound can displace a known ligand from a suspected off-target receptor.

Methodology:

  • Prepare Materials:

    • Cell line or membrane preparation expressing the suspected off-target receptor.

    • A radiolabeled or fluorescently-labeled ligand known to bind the off-target receptor.

    • Unlabeled this compound.

    • Unlabeled known ligand (for positive control).

  • Assay Setup:

    • Incubate the cells/membranes with the labeled ligand at a concentration near its Kd.

    • Add increasing concentrations of unlabeled this compound.

    • In a parallel experiment, add increasing concentrations of the unlabeled known ligand as a positive control for displacement.

  • Measurement:

    • After incubation, separate bound from unbound labeled ligand (e.g., by filtration or washing).

    • Quantify the amount of bound labeled ligand.

  • Data Analysis:

    • Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled competitor (this compound or the known ligand).

    • Calculate the IC50 value for this compound. A low IC50 value indicates significant binding to the off-target receptor.

Visualizations

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation On-Target Validation cluster_off_target Off-Target Investigation H This compound causes phenotype X KO Receptor KO/KD (Phenotype abolished?) H->KO Test with SP Scrambled Peptide (No phenotype?) H->SP Control with Rescue Rescue Experiment (Phenotype restored?) KO->Rescue Confirm with Bind Competitive Binding Assay KO->Bind If phenotype persists Panel Receptor Panel Screening Bind->Panel If binding detected

Caption: A logical workflow for investigating the on-target and potential off-target effects of this compound.

signaling_pathway YMRF This compound GPCR Cognate GPCR YMRF->GPCR Binds G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cell_Response Cellular Response Second_Messenger->Cell_Response Initiates

Caption: A generalized signaling pathway for this compound and other FMRFamide-related peptides acting via a GPCR.

References

Technical Support Center: Optimizing Buffer Conditions for Ymrf-NH2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Ymrf-NH2 activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary receptor?

This compound is a neuropeptide, an analog of the FMRF-NH2 peptide. It primarily interacts with the FMRFamide receptor (FMRFa-R), which is a G-protein coupled receptor (GPCR). This interaction initiates an intracellular signaling cascade.

Q2: What is the general signaling pathway activated by this compound binding to its receptor?

Upon binding of this compound to the FMRFa-R, a conformational change in the receptor activates an associated G-protein. This typically leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

Q3: What are the critical components of a buffer for this compound activity assays?

A typical buffer for a this compound bioassay or binding assay should contain:

  • A buffering agent: To maintain a stable pH (e.g., Tris-HCl or HEPES).

  • Salts: To maintain ionic strength and mimic physiological conditions (e.g., NaCl, KCl).

  • Divalent cations: Often required for receptor binding and G-protein activation (e.g., MgCl2, CaCl2).

  • A protein carrier: To prevent non-specific binding of the peptide to surfaces (e.g., Bovine Serum Albumin, BSA).

Q4: How does pH affect this compound activity?

The pH of the buffer can significantly impact this compound activity by influencing the peptide's charge state and conformation, as well as the receptor's binding pocket. Deviations from the optimal pH can lead to reduced binding affinity and, consequently, decreased biological activity. It is crucial to determine the optimal pH for your specific experimental setup.

Q5: How does ionic strength influence the interaction between this compound and its receptor?

Ionic strength can affect the electrostatic interactions between this compound and the FMRFa-R. Both excessively low and high salt concentrations can disrupt this interaction. The optimal ionic strength helps to ensure proper peptide folding and receptor conformation for efficient binding.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no this compound activity Suboptimal buffer pH.Perform a pH screen from 6.0 to 8.5 to identify the optimal pH for your assay. See the experimental protocol below for a detailed guide.
Incorrect ionic strength.Test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM) to determine the optimal ionic strength.
Peptide degradation.Ensure the peptide is stored correctly and prepare fresh solutions for each experiment. Consider including protease inhibitors in your buffer if degradation is suspected.
Peptide precipitation.This compound may have limited solubility in aqueous solutions. Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the assay buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all samples.
High background signal Non-specific binding of this compound.Include a carrier protein like 0.1% BSA in your assay buffer. Also, ensure that the concentration of this compound used is appropriate for the assay.
Inconsistent results Buffer variability.Prepare a large batch of a single, optimized buffer to be used across all related experiments to ensure consistency.
Divalent cation concentration.The concentration of ions like Mg2+ can be critical for GPCR activity. Titrate the concentration of MgCl2 (e.g., 1 mM, 5 mM, 10 mM) in your buffer.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Activity

This protocol describes a method to screen for the optimal pH for this compound activity in a cell-based cAMP assay.

Materials:

  • Cells expressing FMRFa-R.

  • This compound peptide.

  • Assay buffer components: HEPES, Tris-HCl, NaCl, KCl, MgCl2, BSA.

  • cAMP assay kit.

  • pH meter.

  • Multi-well plates.

Procedure:

  • Prepare a series of assay buffers: Prepare 1 L of a basal buffer containing 100 mM NaCl, 5 mM KCl, 2 mM MgCl2, and 0.1% BSA.

  • Aliquot the basal buffer and adjust the pH of each aliquot to a different value (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5) using either HEPES or Tris-HCl as the buffering agent (20 mM final concentration).

  • Cell Preparation: Seed the FMRFa-R expressing cells in a multi-well plate and culture overnight.

  • Assay: a. Wash the cells once with a neutral pH buffer (e.g., PBS). b. Add the prepared assay buffers with varying pH to the respective wells. c. Prepare serial dilutions of this compound in each of the corresponding pH-adjusted buffers. d. Add the this compound dilutions to the cells and incubate for the recommended time for your cAMP assay. e. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration for each pH. Determine the EC50 value at each pH. The pH that yields the lowest EC50 value is the optimum pH for this compound activity in this assay.

Protocol 2: Optimizing Ionic Strength for this compound Receptor Binding

This protocol outlines a radioligand binding assay to determine the optimal ionic strength for this compound binding to FMRFa-R.

Materials:

  • Cell membranes prepared from cells expressing FMRFa-R.

  • Radiolabeled this compound (e.g., [125I]-Ymrf-NH2).

  • Unlabeled this compound.

  • Binding buffer components: 20 mM HEPES pH 7.4, 2 mM MgCl2, 0.1% BSA, and varying concentrations of NaCl.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare binding buffers: Prepare a series of binding buffers with a fixed optimal pH (determined from Protocol 1) and varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).

  • Binding Assay: a. In a multi-well plate, add a constant amount of cell membranes to each well. b. Add a fixed concentration of radiolabeled this compound (typically at its Kd concentration) to each well. c. To determine non-specific binding, add a high concentration of unlabeled this compound to a separate set of wells. d. Add the binding buffers with varying NaCl concentrations to the wells. e. Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting: a. Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer (binding buffer without BSA). c. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each NaCl concentration by subtracting the non-specific binding from the total binding. The NaCl concentration that results in the highest specific binding is the optimal ionic strength.

Data Presentation

Table 1: Hypothetical Data for pH Optimization of this compound Activity (EC50 of cAMP Response)

Buffer pHEC50 (nM)
6.055.2
6.528.1
7.015.5
7.412.3
8.025.8
8.548.9

Table 2: Hypothetical Data for Ionic Strength Optimization on this compound Specific Binding

NaCl Concentration (mM)Specific Binding (CPM)
01,250
503,580
1005,120
1504,890
2003,150

Visualizations

Ymrf_NH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ymrf This compound FMRFaR FMRFa-R (GPCR) Ymrf->FMRFaR Binding G_protein G-Protein FMRFaR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Phosphorylation Phosphorylation of Downstream Targets PKA_active->Phosphorylation Catalysis Cellular_Response Cellular Response Phosphorylation->Cellular_Response

Caption: this compound signaling pathway.

Buffer_Optimization_Workflow start Start: Suboptimal This compound Activity ph_screen 1. pH Optimization (Screen pH 6.0 - 8.5) start->ph_screen ph_decision Optimal pH Identified? ph_screen->ph_decision ionic_screen 2. Ionic Strength Optimization (Screen NaCl 0 - 200 mM) ph_decision->ionic_screen Yes troubleshoot Troubleshoot Other Parameters (e.g., peptide solubility, temperature) ph_decision->troubleshoot No ionic_decision Optimal Ionic Strength Identified? ionic_screen->ionic_decision divalent_screen 3. Divalent Cation Optimization (Titrate MgCl2) ionic_decision->divalent_screen Yes ionic_decision->troubleshoot No divalent_decision Optimal MgCl2 Identified? divalent_screen->divalent_decision end End: Optimized Buffer for this compound Activity divalent_decision->end Yes divalent_decision->troubleshoot No

Caption: Experimental workflow for buffer optimization.

Technical Support Center: YMRF-NH2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of the YMRF-NH2 peptide (Tyr-Met-Arg-Phe-NH2). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected monoisotopic mass of this compound?

A1: The expected monoisotopic mass of the protonated this compound peptide ([M+H]⁺) is crucial for accurate identification. The table below summarizes the theoretical masses of the neutral peptide and its common protonated forms.

SpeciesFormulaMonoisotopic Mass (Da)
Neutral Peptide (M)C₂₉H₄₂N₈O₅S586.2999
[M+H]⁺C₂₉H₄₃N₈O₅S⁺587.3077
[M+2H]²⁺C₂₉H₄₄N₈O₅S²⁺294.1578

Q2: My spectrum shows multiple peaks around the expected mass. What are they?

A2: Multiple peaks surrounding the expected m/z value for this compound are often due to the formation of adducts, where the peptide ion associates with other molecules or ions.[1] Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common, especially if glassware is not scrupulously clean or if buffers contain these salts.[1]

Q3: How does the C-terminal amide affect the fragmentation pattern?

A3: The C-terminal amide group (-NH2) is a critical feature of this compound. In tandem mass spectrometry (MS/MS), this modification affects the mass of the C-terminal fragment ions (y-ions). The amide group has a mass of approximately 15.0109 Da, while a standard carboxyl group (-OH) has a mass of 17.0027 Da. This means the y-ions of this compound will have a mass that is approximately 1 Da less than a peptide with a free C-terminal carboxyl group. This mass shift is a key diagnostic feature.[2]

Q4: Can I distinguish this compound from its isomers using standard MS/MS?

A4: Distinguishing isomers, such as this compound from a peptide with the same amino acids in a different order or from peptides containing isobaric residues like leucine/isoleucine, is a significant challenge.[3][4] While standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) might show subtle differences in fragment ion intensities, these may not be sufficient for unambiguous identification.[4] More advanced techniques like ion mobility spectrometry (IMS) or further fragmentation of specific ions (MS³) may be necessary to reliably localize isomeric sites.[3]

Troubleshooting Guides

This section addresses specific problems that you might encounter during the analysis of this compound.

Problem 1: Poor Signal Intensity or No Signal Detected

You are unable to detect the this compound peptide, or the signal-to-noise ratio is very low.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Sample Preparation Issues - Verify Peptide Concentration: Ensure the peptide concentration is within the optimal range for your instrument. Use a peptide quantification assay if unsure.[5] - Desalting: High salt concentrations can suppress ionization. Clean up the peptide sample using a C18 ZipTip or similar reversed-phase chromatography method.[6] - Contaminants: Detergents or polymers from sample preparation can interfere with analysis. Ensure all reagents are MS-grade.[5]
LC-MS System Issues - Check for System Contamination: Run a blank injection to check for background noise or contamination. - Evaluate LC Performance: Ensure the liquid chromatography system is functioning correctly. Poor peak shape or retention time shifts can indicate a problem with the column or mobile phases.[7] - Verify ESI Spray Stability: Visually inspect the electrospray needle to ensure a stable spray. An unstable spray leads to inconsistent signal.[7]
Mass Spectrometer Settings - Optimize Ionization Source Parameters: Adjust source parameters such as spray voltage, capillary temperature, and gas flows to optimize for a peptide of this mass and charge state. - Check Mass Calibration: Ensure the mass spectrometer is properly calibrated. An uncalibrated instrument will not detect ions at their correct m/z.[8] - Data-Dependent Acquisition (DDA): If using DDA, low-abundance precursors may not be selected for fragmentation. Consider using data-independent acquisition (DIA) for more comprehensive sampling.[9]
Problem 2: Complex and Uninterpretable MS1 Spectrum

The full scan (MS1) spectrum is crowded with peaks, making it difficult to identify the [M+H]⁺ ion for this compound.

Quantitative Data: Common Adducts of this compound

The presence of adducts is a common cause of spectral complexity.[10] Use the following table to identify potential adducts in your spectrum.

Adduct IonMass Shift from [M+H]⁺Expected [M+H]⁺ (m/z)Expected Adduct (m/z)
Sodium [M+Na]⁺+21.9820587.3077609.2897
Potassium [M+K]⁺+37.9559587.3077625.2636
Double Sodium [M-H+2Na]⁺+44.9562587.3077632.2639
Sodium/Potassium [M-H+Na+K]⁺+60.9381587.3077648.2458

Troubleshooting Steps:

  • Improve Sample Purity: Use high-purity solvents and certified low-adduct tubes to minimize sodium and potassium contamination.

  • Mobile Phase Additives: The addition of a small amount of a volatile acid like formic acid to the mobile phase can help promote protonation ([M+H]⁺) over adduct formation.

  • Software Analysis: Use mass spectrometry software to search for the expected mass differences between the protonated ion and its common adducts to confirm their presence.

Problem 3: Ambiguous or Low-Quality MS/MS Spectrum

The tandem mass spectrum (MS/MS) of the this compound precursor ion lacks key fragment ions or is dominated by noise, preventing confident sequence validation.

Quantitative Data: Theoretical b- and y-ion Series for this compound ([M+H]⁺)

Compare your experimental MS/MS spectrum to the theoretical fragmentation pattern below. The most common fragment ions for peptides are b- and y-ions.[11]

FragmentSequenceMonoisotopic Mass (Da)FragmentSequenceMonoisotopic Mass (Da)
b₁Y164.0706y₁F-NH₂148.0811
b₂YM295.1132y₂RF-NH₂304.1822
b₃YMR451.2143y₃MRF-NH₂435.2248
y₄YMRF-NH₂587.3077

Note: Masses are for singly charged ions. y-ion masses account for the C-terminal amide.

Troubleshooting Steps:

  • Optimize Collision Energy: The energy used for fragmentation (CID, HCD) is critical. Systematically vary the collision energy to find the optimal setting that produces a rich series of b- and y-ions without excessive fragmentation into smaller, uninformative ions.

  • Increase Precursor Ion Abundance: A weak precursor ion signal will result in a noisy MS/MS spectrum. Return to the MS1 level and work on improving the signal intensity of the this compound ion (see Troubleshooting Problem 1).

  • Check for Co-eluting Species: If another peptide or contaminant with a similar m/z co-elutes, it can be co-isolated and fragmented, leading to a chimeric spectrum.[12] Improve chromatographic separation to resolve the interfering species.

  • Consider Different Fragmentation Methods: If available, methods like Electron Transfer Dissociation (ETD) can provide complementary fragmentation information, especially for peptides with basic residues like Arginine (R).[4]

Experimental Protocols & Workflows

General Protocol: Peptide Sample Preparation for LC-MS/MS

This protocol outlines a general workflow for preparing a purified peptide like this compound for mass spectrometry analysis.[5][13]

  • Protein Solubilization & Quantification: If starting from a protein mixture, solubilize the sample in a denaturing buffer (e.g., 8M urea). Quantify the total protein amount.[5]

  • Reduction and Alkylation: Reduce disulfide bonds with an agent like TCEP and alkylate the resulting free cysteines with iodoacetamide or acrylamide to prevent disulfide bond reformation.[13]

  • Enzymatic Digestion (if applicable): For protein samples, digest with a protease like trypsin overnight to generate peptides.

  • Peptide Desalting (Clean-up):

    • Acidify the peptide solution with formic acid or trifluoroacetic acid.

    • Load the sample onto a C18 solid-phase extraction (SPE) column or tip.

    • Wash the column with a low organic solvent solution (e.g., 0.1% formic acid in water) to remove salts and hydrophilic contaminants.

    • Elute the peptides with a higher organic solvent solution (e.g., 50% acetonitrile, 0.1% formic acid).

  • Sample Concentration: Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptide sample in a small volume of the initial LC mobile phase (e.g., 0.1% formic acid in water) immediately before injection into the LC-MS system.

Visualizations

Experimental Workflow

The following diagram illustrates a typical bottom-up proteomics workflow leading to the analysis of peptides like this compound.[5]

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prot_Sample Protein Sample Lysis Lysis & Denaturation Prot_Sample->Lysis Digest Enzymatic Digestion Lysis->Digest Cleanup Peptide Desalting (SPE) Digest->Cleanup LC LC Separation Cleanup->LC Inject MS1 MS1 Scan (Precursor Ions) LC->MS1 MS2 Isolation & MS/MS (Fragment Ions) MS1->MS2 Data_Proc Data Processing MS2->Data_Proc Raw Data Peptide_ID Peptide Identification Data_Proc->Peptide_ID

General workflow for peptide mass spectrometry analysis.
Logical Diagram: Troubleshooting Signal Loss

This diagram provides a logical approach to diagnosing a complete loss of signal in an LC-MS system.[7]

troubleshooting_signal_loss rect_node rect_node Start Signal Lost Check_MS MS Functional? Start->Check_MS Check_LC LC Functional? Check_MS->Check_LC Yes Fix_MS Troubleshoot MS: - Check voltages - Check gas flow - Check spray Check_MS->Fix_MS No Check_Sample Sample Issue? Check_LC->Check_Sample Yes Fix_LC Troubleshoot LC: - Check pumps for prime - Look for leaks - Check column Check_LC->Fix_LC No All_OK System OK. Prepare fresh standard. Check_Sample->All_OK No Re_Inject Re-prepare sample and re-inject. Check_Sample->Re_Inject Yes

A logical workflow for troubleshooting signal loss.
This compound Fragmentation Pathway

This diagram illustrates the generation of b- and y-ions from the this compound peptide backbone during MS/MS analysis.

fragmentation_pathway cluster_peptide YMRF-NH₂ Peptide Backbone cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) H2N H₂N- Y Y H2N->Y M M Y->M R R M->R F F R->F CONH2 -CONH₂ F->CONH2 b1 b₁ b1->Y b2 b₂ b2->M b3 b₃ b3->R y1 y₁ y1->F y2 y₂ y2->R y3 y₃ y3->M

Generation of b- and y-ions from this compound.

References

quality control measures for synthetic Ymrf-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control (QC) measures for the synthetic neuropeptide Ymrf-NH2 (Tyr-Met-Arg-Phe-NH2). Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the identity, purity, and proper handling of your peptide for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a synthetic neuropeptide, an analog of the FMRF-NH2 peptide family known for modulating cardiac contractility.[1][2][3] Its sequence is Tyrosine-Methionine-Arginine-Phenylalanine with a C-terminal amide group. The amide group is crucial for its biological activity and stability. Key physicochemical properties are summarized in the table below.

Q2: What are the primary quality control tests I should perform on a new batch of synthetic this compound?

A2: For any new lot of synthetic peptide, the three most critical QC tests are:

  • Identity Verification: Performed using Mass Spectrometry (MS) to confirm the molecular weight.[4]

  • Purity Assessment: Performed using High-Performance Liquid Chromatography (HPLC) to determine the percentage of the correct, full-length peptide.[5][6]

  • Solubility Test: To ensure the peptide can be properly dissolved for your experiments without degradation or aggregation.[7]

Q3: What level of purity is acceptable for my experiments?

A3: The required purity level depends on the application.[6] For general qualitative studies like Western blotting, a purity of >80% may suffice. For quantitative bioassays, such as receptor-ligand interaction studies or in vivo work, a purity of >95% is highly recommended to avoid confounding results from impurities.[6]

Q4: How should I store lyophilized and solubilized this compound?

A4: Lyophilized peptide should be stored at -20°C or -80°C in a desiccated environment. Once dissolved into a stock solution, it is recommended to create single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[8] Peptides containing methionine, like this compound, are susceptible to oxidation, so storing them in an oxygen-free atmosphere is beneficial.[8]

Peptide Characteristics & Data

This table summarizes key quantitative data for this compound.

ParameterValueSource / Method
Sequence Tyr-Met-Arg-Phe-NH2-
Molecular Formula C₂₉H₄₂N₈O₅S[9]
Average Molecular Weight 614.76 g/mol [9]
Monoisotopic Molecular Weight 614.3002 g/mol Calculated
Overall Charge at pH 7 +1 (Basic)Calculated[10][11]
Recommended Purity (Bioassay) >95%[6]

Experimental Workflow for Quality Control

The following diagram outlines the standard workflow for qualifying a new batch of synthetic this compound.

QC_Workflow cluster_0 Initial Handling & Preparation cluster_1 Analytical Qualification cluster_2 Final Preparation & Storage cluster_3 Decision Point start Receive Lyophilized This compound inspect Visual Inspection (Color & Appearance) start->inspect sol_test Solubility Test (Small Aliquot) inspect->sol_test hplc Purity Analysis (RP-HPLC) sol_test->hplc ms Identity Verification (Mass Spectrometry) hplc->ms quant Quantification (e.g., UV-Spec, AAA) ms->quant pass QC Pass? ms->pass fail QC Fail? ms->fail prep Prepare & Aliquot Stock Solution quant->prep store Store at -80°C prep->store pass->quant contact Contact Supplier fail->contact

Caption: Standard quality control workflow for synthetic this compound.

Troubleshooting Guides

Peptide Solubility Issues
Question / ProblemPossible Cause(s)Recommended Solution(s)
My lyophilized this compound powder won't dissolve in water. This compound has hydrophobic residues (Y, M, F). While the Arginine (R) residue makes it a basic peptide, high concentrations or secondary structure formation can hinder aqueous solubility.1. Charge-Based Approach: this compound is a basic peptide (net charge +1 at pH 7).[10][11] Try dissolving it in a dilute acidic solution like 10% acetic acid or 0.1% trifluoroacetic acid (TFA), then dilute with your aqueous buffer to the final concentration.[8][10]2. Sonication: Briefly sonicate the vial in an ice bath to aid dissolution.[7][10]3. Organic Solvents: If acidic solutions fail, dissolve a small amount in a minimal volume of DMSO first, then slowly add the DMSO-peptide solution dropwise to your vigorously stirring aqueous buffer.[7][12] Note: Ensure the final DMSO concentration is compatible with your assay (typically <0.5% for cell-based assays).[12]
My peptide solution is cloudy or has visible particulates. The peptide has either not fully dissolved or has aggregated and precipitated out of solution.1. Centrifuge: Before use, always centrifuge your peptide solution (e.g., 10,000 x g for 5 min) to pellet any undissolved material.[7][10] Use the clear supernatant for your experiment.2. Re-evaluate Solvent: The chosen solvent system may be inappropriate. Re-test solubility with a fresh, small aliquot using the alternative methods described above.[7]
HPLC Analysis Problems
Question / ProblemPossible Cause(s)Recommended Solution(s)
The HPLC chromatogram shows a purity level significantly lower than specified (>95%). The peptide may have degraded during shipping/storage, or there are synthesis-related impurities (e.g., deletion sequences).1. Verify Identity: First, confirm via mass spectrometry that the major peak corresponds to the correct mass of this compound.2. Check for Degradation: Common degradation products include oxidized methionine. This often appears as a separate, distinct peak in the HPLC chromatogram. Ensure proper, oxygen-free storage.[8]3. Contact Supplier: If the purity is unacceptably low upon arrival, contact the manufacturer with your data.
I see multiple peaks, or my main peak is broad or splitting. Multiple Peaks: Synthesis impurities, peptide degradation, or contamination.[5]Broad/Split Peaks: Poor chromatography conditions, column contamination, or sample overload.[13][14]1. Optimize Gradient: For peptides, a shallow gradient (e.g., 1% B/minute) often improves resolution.[15]2. Check Mobile Phase pH: Ensure the mobile phase pH is well away from the peptide's isoelectric point. Using 0.1% TFA in both water (Solvent A) and acetonitrile (Solvent B) is standard for good peak shape.[16]3. Column Health: Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.[13]4. Sample Diluent: Dissolve the sample in the mobile phase whenever possible to prevent peak distortion.[13]
Mass Spectrometry Analysis Problems
Question / ProblemPossible Cause(s)Recommended Solution(s)
The observed mass does not match the theoretical mass of this compound (614.76 Da). Incorrect peptide synthesis, modification during synthesis/storage (e.g., oxidation), or instrument calibration error.1. Check for Modifications: Look for common mass shifts. An increase of +16 Da often indicates oxidation (e.g., on the Methionine residue).2. Check for Adducts: Common adducts include sodium (+23 Da) or potassium (+39 Da). These are often seen alongside the primary ion.3. Calibrate Instrument: Ensure the mass spectrometer is properly calibrated using a known standard.[17]
I have a very weak or no signal for my peptide. Low sample concentration, poor ionization, or sample loss during preparation.[17]1. Sample Desalting: High salt concentrations can suppress ionization. Clean up your sample using a C18 ZipTip or similar desalting column.[18]2. Optimize Ion Source: Ensure ion source parameters are optimized for peptides in the ~600 m/z range.[19]3. Acidify Sample: Peptides ionize best in positive ion mode when acidified. Ensure your sample is acidified with formic acid or TFA to a pH < 3.[18]

Key Experimental Protocols

Protocol 1: Peptide Solubility Testing
  • Prepare Aliquot: Use a small, dedicated aliquot of the lyophilized peptide (e.g., 1 mg) for initial testing to avoid compromising the entire batch.[10][12]

  • Initial Solvent: Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly.

  • Assess Solubility: Observe if the solution is clear. If not, proceed to the next step.

  • Acidic Solution: Add 10% acetic acid dropwise until the peptide dissolves.

  • Organic Solvent (if needed): If the peptide remains insoluble, use a fresh aliquot and dissolve it in a minimal volume of DMSO (e.g., 20-30 µL). Once dissolved, add this solution dropwise to your aqueous buffer while vortexing.[8]

  • Documentation: Record the final solvent system that successfully dissolved the peptide.

Protocol 2: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Centrifuge to remove any particulates.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm (where the peptide backbone absorbs).[6]

    • Gradient: A typical screening gradient is 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for best resolution.[15]

    • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 3: Identity Verification by Mass Spectrometry (MS)
  • Sample Preparation: Dilute the peptide solution from the HPLC analysis (or a freshly prepared solution) to approximately 10-50 pmol/µL in 50:50 water/acetonitrile with 0.1% formic acid.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Acquisition: Acquire data in positive ion mode over a mass range that includes the expected m/z values for the singly (+1) and doubly (+2) charged ions.

    • Expected [M+H]⁺: 615.3 Da

    • Expected [M+2H]²⁺: 308.2 Da

  • Analysis: Confirm that the most abundant peak in the spectrum corresponds to one of the expected m/z values for this compound. Check for the presence of common adducts or modifications.

References

Ymrf-NH2 Technical Support Center: Best Practices for Storage, Handling, and Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the best practices for storing, handling, and utilizing the neuropeptide Ymrf-NH2 in experimental settings. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

QuestionAnswer
What is the recommended long-term storage condition for lyophilized this compound? For long-term stability, lyophilized this compound should be stored at -20°C or lower, protected from light.[1][2][3][4] Under these conditions, the peptide can be stable for several years.
How should I store this compound for short-term use? For short-term storage, lyophilized this compound can be kept at 4°C for several days to weeks.[2][3][4]
What is the best practice for storing this compound in solution? The shelf-life of peptides in solution is limited.[2][4] If necessary, dissolve this compound in a sterile buffer at a pH of 5-6 and store aliquots at -20°C or colder.[2] Avoid repeated freeze-thaw cycles.[2]
How do I properly reconstitute lyophilized this compound? Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption.[4] The choice of solvent will depend on the experimental requirements and the peptide's solubility. For initial solubilization, sterile, purified water is often a good starting point. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO or DMF may be necessary, followed by dilution with an aqueous buffer.
Are there any specific amino acids in this compound that require special handling considerations? The this compound sequence (Tyr-Met-Arg-Phe-NH2) contains Methionine (Met), which is susceptible to oxidation.[5] It is advisable to use oxygen-free solvents for reconstitution and to store the peptide under an inert gas like nitrogen or argon if possible.
What safety precautions should I take when handling this compound? As with any chemical, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), such as gloves and safety glasses. Avoid inhalation of the lyophilized powder.[2]

Troubleshooting Guides

This section provides solutions to potential issues that may arise during experimentation with this compound.

IssuePotential CauseRecommended Solution
Low or no biological activity observed. Peptide degradation due to improper storage or handling.Ensure the peptide has been stored at the correct temperature and protected from light and moisture.[1][2][3][4] Prepare fresh solutions from a new aliquot of lyophilized peptide.
Incorrect peptide concentration.Verify calculations for stock solution and dilutions. Consider performing a concentration determination assay if possible.
Issues with the experimental assay.Review the experimental protocol for any errors. Include positive and negative controls to validate the assay's performance.
Precipitation of the peptide in solution. Poor solubility in the chosen solvent.Try a different solvent system. For hydrophobic peptides, a small amount of DMSO or DMF may be required before adding the aqueous buffer. Sonication can also aid in dissolution.
pH of the solution is at the peptide's isoelectric point.Adjust the pH of the buffer. Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic solutions.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the peptide solution.Aliquot the peptide solution after reconstitution to avoid multiple freeze-thaw cycles.[2]
Variability in experimental conditions.Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations.
Contamination of the peptide stock.Use sterile techniques when preparing solutions. Filter-sterilize the peptide solution if appropriate for the application.

Experimental Protocols

Detailed methodologies for key experiments involving this compound and related peptides are provided below.

Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity of this compound to its receptor, FMRFa-R.

Materials:

  • This compound

  • Radiolabeled FMRFamide analog (e.g., [125I]-YFMRFamide)

  • Cell membranes or tissue homogenates expressing FMRFa-R

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • In a microplate, add the cell membranes/tissue homogenate, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of unlabeled this compound.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration apparatus.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This can be used to calculate the binding affinity (Ki).

Insect Visceral Muscle Contraction Assay (General Protocol)

This protocol describes a general method to assess the myotropic activity of this compound on insect visceral muscle, such as the hindgut or oviduct.[6][7]

Materials:

  • This compound

  • Dissected insect visceral muscle (e.g., hindgut from Tenebrio molitor)

  • Physiological saline solution appropriate for the insect species

  • Force transducer and recording equipment

  • Perfusion system

Procedure:

  • Dissect the desired visceral muscle from the insect in cold physiological saline.

  • Mount the muscle preparation in a perfusion chamber connected to a force transducer.

  • Allow the muscle to equilibrate in the saline solution until a stable baseline contraction rhythm is established.

  • Prepare a stock solution of this compound in the physiological saline.

  • Apply this compound to the muscle preparation through the perfusion system at various concentrations.

  • Record the changes in muscle contraction frequency and amplitude.

  • Wash out the peptide with fresh saline to observe recovery.

  • Analyze the data to determine the dose-dependent effect of this compound on muscle contractility.

Signaling Pathway and Experimental Workflow Diagrams

FMRFa Receptor Signaling Pathway

The FMRFa receptor, to which this compound binds, is a G-protein coupled receptor (GPCR).[8] Its activation typically leads to an increase in intracellular calcium levels, which in turn can modulate various cellular processes, including muscle contraction and neuronal excitability.[8][9][10]

FMRFa_Signaling_Pathway Ymrf_NH2 This compound FMRFaR FMRFa Receptor (GPCR) Ymrf_NH2->FMRFaR Binds G_Protein G-Protein FMRFaR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_plus Ca²⁺ ER->Ca2_plus Releases CaMKII CaMKII Ca2_plus->CaMKII Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuronal Excitability) Ca2_plus->Cellular_Response Modulates CaMKII->Cellular_Response Modulates

Caption: Proposed signaling pathway of the FMRFa receptor upon binding of this compound.

Experimental Workflow for Characterizing this compound Activity

This diagram illustrates a logical workflow for researchers investigating the biological effects of this compound.

Ymrf_NH2_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Follow-up Reconstitute Reconstitute Lyophilized This compound Prepare_Aliquots Prepare & Store Aliquots at -20°C Reconstitute->Prepare_Aliquots Binding_Assay Receptor Binding Assay (Determine Ki) Prepare_Aliquots->Binding_Assay Functional_Assay Functional Assay (e.g., Muscle Contraction) Prepare_Aliquots->Functional_Assay Data_Analysis Data Analysis (Dose-Response Curves) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Pathway_Investigation Downstream Signaling Pathway Investigation Data_Analysis->Pathway_Investigation

Caption: A typical experimental workflow for studying the bioactivity of this compound.

References

Validation & Comparative

Validating Ymrf-NH2 Receptor Binding Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding specificity of the neuropeptide Ymrf-NH2 to its cognate receptor, the Drosophila FMRFamide receptor (FMRFa-R). The data presented herein is based on published experimental findings and is intended to assist researchers in the design and interpretation of receptor-ligand binding assays.

Comparative Binding Affinity of FMRFamide-Related Peptides

The binding affinity of this compound and other FMRFamide-related peptides to the Drosophila FMRFa-R has been quantified using functional assays. The half-maximal effective concentration (EC50) is a measure of the concentration of a ligand that is required to elicit 50% of the maximum possible response. Lower EC50 values are indicative of higher binding affinity.

PeptideReceptorEC50 (nM)Reference
This compoundDrosophila FMRFa-R31[1]
FMRF-NH2Drosophila FMRFa-R28[1]
AMRF-NH2Drosophila FMRFa-R3,217[1]

The data clearly indicates that this compound and FMRF-NH2 exhibit comparable high-affinity binding to the FMRFa-R. In contrast, the substitution of the N-terminal tyrosine in this compound with an alanine (AMRF-NH2) results in a dramatic decrease in binding affinity, highlighting the importance of the aromatic side chain at this position for receptor recognition and binding.[1]

Experimental Protocols

To validate the binding specificity of this compound, a combination of radioligand binding assays and functional assays are recommended.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[2] These assays utilize a radiolabeled ligand to measure its binding to a receptor preparation.

1. Saturation Binding Assay: This assay is used to determine the equilibrium dissociation constant (Kd), a measure of the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax).

  • Methodology:

    • Prepare cell membranes or tissue homogenates expressing the receptor of interest.

    • Incubate the receptor preparation with increasing concentrations of the radiolabeled ligand (e.g., ³H-Ymrf-NH2).

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.

    • Separate the bound from the free radioligand using a filtration method.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Analyze the data by plotting the specific binding against the radioligand concentration and fitting the data to a saturation binding curve to determine Kd and Bmax.

2. Competitive Binding Assay: This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound analogs or other peptides) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Methodology:

    • Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test compound.

    • Separate bound from free radioligand and quantify the bound radioactivity.

    • Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the unlabeled test compound.

    • Determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by ligand binding to its receptor. These assays are crucial for determining whether a ligand is an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect.

  • Methodology (e.g., cAMP accumulation assay):

    • Culture cells expressing the this compound receptor.

    • Stimulate the cells with varying concentrations of this compound or other test peptides.

    • Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP), a common second messenger in GPCR signaling.

    • Plot the cAMP concentration against the peptide concentration to generate a dose-response curve and determine the EC50 value.

Visualizing the Validation Process

Experimental Workflow for Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_sep Separation & Quantification cluster_analysis Data Analysis Receptor Receptor Preparation (e.g., cell membranes) Incubation Incubation of Receptor, Radioligand, and Unlabeled Competitor Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., ³H-Ymrf-NH2) Radioligand->Incubation Unlabeled Unlabeled Competitor (e.g., this compound analogs) Unlabeled->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting to Quantify Bound Radioactivity Filtration->Counting Plotting Plot % Inhibition vs. Competitor Concentration Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow of a competitive binding assay.

This compound Receptor Signaling Pathway

G Ymrf This compound Receptor This compound Receptor (FMRFa-R - GPCR) Ymrf->Receptor G_protein G-Protein (α, β, γ subunits) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

References

A Comparative Analysis of the Bioactivity of YMRF-NH2 and FMRF-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of two closely related neuropeptides, YMRF-NH2 and FMRF-NH2. Both peptides belong to the FMRFamide-related peptide (FaRP) family, known for their modulatory roles in various physiological processes, including cardiac function, in invertebrates. This document summarizes key quantitative data, outlines experimental methodologies for bioactivity assessment, and visualizes the pertinent signaling pathways and experimental workflows.

Quantitative Bioactivity Data

The bioactivity of this compound and FMRF-NH2 has been quantitatively assessed by measuring their half-maximal effective concentrations (EC50) for binding to the Drosophila FMRFamide receptor (FMRFa-R), a G-protein coupled receptor. The data indicates a comparable high-affinity binding for both peptides.

PeptideReceptorEC50 (nM)[1]Bioactivity Notes
This compoundFMRFa-R31The substitution of the N-terminal Phenylalanine (F) with Tyrosine (Y) retains high-affinity binding. The bulky, aromatic side chains of both amino acids form strong pi-stacking and hydrophobic interactions with the receptor, anchoring the ligand in the binding pocket. The contact sites for this compound within the FMRFa receptor are nearly identical to one of the primary binding poses of FMRF-NH2.[1]
FMRF-NH2FMRFa-R28As the archetypal peptide of this family, FMRF-NH2 exhibits robust binding to its cognate receptor. The C-terminal FMRF-NH2 motif is crucial for receptor recognition and activation. Molecular docking studies reveal two equally favorable binding poses for FMRF-NH2 within the FMRFa receptor.[1]

Experimental Protocols

The following section details a representative experimental protocol for assessing the bioactivity of neuropeptides like this compound and FMRF-NH2 on cardiac function, specifically using a semi-isolated insect heart preparation.

Semi-Isolated Insect Heart Bioassay

This bioassay is a common method for determining the cardioactive effects of neuropeptides.

1. Animal Preparation:

  • Pupae or adult insects (e.g., Drosophila melanogaster) are used.

  • The insect is dissected under a stereomicroscope in a saline solution to expose the dorsal heart.

  • The heart is carefully isolated, leaving the associated cardiac nerves intact.

2. Perfusion and Recording:

  • The semi-isolated heart is continuously perfused with a physiological saline solution.

  • The heart's contractions are recorded using a video camera attached to the microscope or an optical detection system.

  • A baseline heart rate is established by recording contractions for a set period before peptide application.

3. Peptide Application and Data Acquisition:

  • This compound or FMRF-NH2 is dissolved in the saline solution to create a range of concentrations.

  • The peptide solutions are perfused over the heart preparation, starting with the lowest concentration.

  • The heart rate is recorded for a defined period at each concentration to observe any changes in contraction frequency or amplitude.

  • A washout period with saline is performed between applications of different peptide concentrations to allow the heart rate to return to baseline.

4. Data Analysis:

  • The recorded video or optical data is analyzed to determine the heart rate (beats per minute) at each peptide concentration.

  • The change in heart rate from the baseline is calculated.

  • Dose-response curves are generated by plotting the change in heart rate against the peptide concentration.

  • The EC50 value, the concentration of the peptide that produces 50% of the maximal response, is calculated from the dose-response curve using appropriate software.

Signaling Pathways and Experimental Workflow

Signaling Pathway

Both this compound and FMRF-NH2 are known to exert their effects through the FMRFa receptor, a G-protein coupled receptor (GPCR). Upon binding of either peptide, the receptor undergoes a conformational change, activating an associated heterotrimeric G-protein. Evidence suggests that this activation leads to the stimulation of the Phospholipase C (PLC) pathway. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ can then activate downstream effectors such as Calcium/calmodulin-dependent protein kinase II (CaMKII), leading to the modulation of cellular responses, such as muscle contraction in the heart.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor FMRFa Receptor (GPCR) G_protein G-protein (Gq) Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca2 Ca2+ IP3->Ca2 Release from ER CaMKII CaMKII Ca2->CaMKII Activation Cellular_Response Cellular Response (e.g., Muscle Contraction) CaMKII->Cellular_Response Modulation Ligand This compound or FMRF-NH2 Ligand->Receptor Binding

Caption: Proposed signaling pathway for this compound and FMRF-NH2 via the FMRFa receptor.

Experimental Workflow

The workflow for comparing the bioactivity of this compound and FMRF-NH2 typically involves a series of sequential steps, from initial peptide preparation to the final statistical analysis of the bioassay data.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Peptide_Prep Peptide Synthesis & Stock Solution Preparation Perfusion Serial Perfusion of Peptide Concentrations Peptide_Prep->Perfusion Animal_Dissection Insect Dissection & Heart Isolation Baseline Establish Baseline Heart Rate Animal_Dissection->Baseline Baseline->Perfusion Recording Record Heart Contractions Perfusion->Recording HR_Analysis Heart Rate Quantification Recording->HR_Analysis Dose_Response Generate Dose-Response Curves HR_Analysis->Dose_Response EC50_Calc Calculate EC50 Values Dose_Response->EC50_Calc Comparison Statistical Comparison of Bioactivity EC50_Calc->Comparison

Caption: Workflow for comparing the bioactivity of this compound and FMRF-NH2.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cardiac Effects and Methodologies

The FMRFamide-related peptides (FaRPs) represent a diverse family of neuropeptides that play crucial roles in various physiological processes, including the regulation of cardiac function. This guide provides a comparative overview of YMRF-NH2 and other prominent FaRPs based on available experimental data. We will delve into their effects on cardiac performance, the experimental setups used to assess these effects, and the underlying signaling mechanisms.

Comparative Cardiac Effects of FMRFamide-Related Peptides

The cardiac effects of FaRPs are highly variable and depend on the specific peptide, the animal model, and the experimental conditions. Effects can range from excitatory to inhibitory, affecting heart rate (chronotropy), contractility (inotropy), and relaxation (lusitropy). The following table summarizes the observed cardiac effects of several FaRPs.

PeptideModel SystemObserved Cardiac EffectsPotency/ConcentrationReference
This compound Data not available in reviewed literature---
FMRF-NH2 Molluscan heartCardioexcitatory-[1]
Leech heart muscle cellsInduces strong depolarization10⁻⁶ M[2]
Rat (in vivo, intraventricular injection)Rapid, transient elevation in blood pressure and pulse pressure-[3]
FLRF-NH2 Molluscan heartCardioexcitatory-[1]
Human RFRP-1 (hRFRP-1) Isolated adult rat cardiac myocytesDose-dependent decrease in sarcomere shortening and relaxation10⁻¹¹ M to 10⁻⁶ M[4]
Mouse (in vivo, intravenous injection)Decreased heart rate, stroke volume, ejection fraction, and cardiac output5μmols and 500 ηmols/kg bw[4]
26RFa Isolated adult rat cardiac myocytesNo significant effect on myocyte contractile function-[4]
L-Arg-L-Phe Anaesthetised rat (in vivo)Increased mean arterial blood pressure and heart rate~4-fold more potent than FMRFamide[5]
YGGFMRFamide Rat (in vivo, intraventricular injection)Initial increase in blood and pulse pressures, followed by a prolonged reduction in blood pressure-[3]

Note: Direct comparative data for this compound was not available in the reviewed literature. The table focuses on other well-characterized FaRPs to provide a comparative context.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of FaRPs on cardiac function.

Isolated Perfused Heart Assay (Langendorff Preparation)

This ex vivo technique is a cornerstone for studying the direct effects of substances on the heart, independent of systemic neural and hormonal influences.

Objective: To assess the effects of FaRPs on cardiac contractility, heart rate, and coronary flow in an isolated mammalian heart.

Materials:

  • Langendorff apparatus (including a perfusion reservoir, pump, oxygenator, heating system, and aortic cannula)

  • Krebs-Henseleit buffer (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂

  • Experimental animal (e.g., rat, rabbit, guinea pig)

  • Surgical instruments for heart isolation

  • Transducers for measuring intraventricular pressure, heart rate, and coronary flow

  • Data acquisition system

Procedure:

  • Animal Preparation and Heart Isolation: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution to arrest it in diastole.

  • Cannulation: The aorta is cannulated onto the Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner (from the aorta towards the coronary arteries) with oxygenated and warmed physiological salt solution at a constant pressure or flow.

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) until a steady baseline of cardiac function is achieved.

  • Peptide Administration: The FMRFamide-related peptide of interest is introduced into the perfusate at various concentrations.

  • Data Recording: Key parameters such as left ventricular developed pressure (LVDP), heart rate (HR), rate of pressure change (+dP/dt and -dP/dt), and coronary flow are continuously recorded.

  • Washout: The peptide is washed out of the system with fresh perfusate to observe the reversibility of the effects.

Isolated Cardiac Myocyte Contractility Assay

This cellular-level assay allows for the direct assessment of a peptide's effect on the contractile function of individual heart muscle cells.

Objective: To measure the effects of FaRPs on sarcomere shortening and relaxation in isolated cardiac myocytes.

Materials:

  • Adult rat (or other suitable mammal)

  • Enzymes for myocyte isolation (e.g., collagenase, protease)

  • Cell culture medium and buffers

  • IonOptix system (or similar) for measuring sarcomere length and intracellular calcium transients

  • Inverted microscope

  • Field stimulator

Procedure:

  • Myocyte Isolation: The heart is excised and perfused with a calcium-free buffer followed by an enzyme-containing solution to digest the extracellular matrix. The ventricular tissue is then minced and gently agitated to release individual myocytes.

  • Cell Plating: The isolated myocytes are plated on laminin-coated coverslips and allowed to adhere.

  • Experimental Setup: The coverslip is placed in a chamber on the stage of an inverted microscope equipped with a video-based sarcomere length detection system. The cells are superfused with a physiological buffer.

  • Baseline Measurement: Myocytes are field-stimulated to contract at a set frequency (e.g., 1 Hz), and baseline sarcomere shortening and relaxation parameters are recorded.

  • Peptide Application: The FMRFamide-related peptide is added to the superfusion buffer at desired concentrations.

  • Data Acquisition: Changes in sarcomere length (amplitude of shortening, time to peak shortening, time to 90% relaxation) are recorded and analyzed.

  • Washout: The peptide is washed out to assess the reversibility of its effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for human RFamide-related peptide-1 (hRFRP-1) and a typical experimental workflow for the isolated perfused heart assay.

hRFRP1_Signaling_Pathway cluster_membrane Cell Membrane hRFRP1 hRFRP-1 Receptor GPCR (PTX-insensitive) hRFRP1->Receptor Binds PKC Protein Kinase C (PKC) Receptor->PKC Activates Contractility Decreased Cardiac Myocyte Contractility (Shortening and Relaxation) PKC->Contractility Leads to

Proposed signaling pathway for hRFRP-1 in cardiac myocytes.

Isolated_Heart_Workflow A Anesthetize Animal & Rapidly Excise Heart B Arrest Heart in Ice-Cold Cardioplegic Solution A->B C Cannulate Aorta on Langendorff Apparatus B->C D Initiate Retrograde Perfusion with Oxygenated Buffer C->D E Stabilization Period (e.g., 20-30 min) D->E F Record Baseline Cardiac Function E->F G Administer FaRP (Dose-Response) F->G H Continuously Record Cardiac Parameters G->H I Washout with Fresh Buffer H->I J Record Recovery I->J

Experimental workflow for an isolated perfused heart assay.

Discussion and Future Directions

The available evidence indicates that FMRFamide-related peptides are significant modulators of cardiac function across different species. While peptides like FMRFamide and FLRFamide are generally cardioexcitatory in invertebrates, mammalian FaRPs such as hRFRP-1 have been shown to have inhibitory effects on the heart, decreasing contractility and overall cardiac output. This suggests a divergence in the function of these peptides through evolution.

The signaling pathway for hRFRP-1 appears to involve a pertussis toxin-insensitive G-protein coupled receptor that activates Protein Kinase C.[4] This finding opens avenues for the development of targeted therapeutics that could modulate cardiac function by targeting this pathway.

A significant gap in the current knowledge is the lack of direct comparative studies involving this compound. Future research should aim to characterize the cardiac effects of this compound in established invertebrate and mammalian models to determine its relative potency and mechanism of action compared to other FaRPs. Such studies would be invaluable for understanding the structure-activity relationships within the FaRP family and for identifying novel peptides with therapeutic potential in the management of cardiovascular diseases.

References

Unraveling the Functional Nuances of YMRF-NH2 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant functional differences between neuropeptides and their analogs is paramount for targeted therapeutic design. This guide provides an in-depth comparison of the neuropeptide YMRF-NH2 and its key analogs, focusing on their structure-activity relationships, receptor interactions, and downstream signaling pathways. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

Structure-Activity Relationship: How Minor Changes Dictate Major Functional Shifts

The functional identity of this compound and its analogs is largely dictated by their amino acid sequence, particularly at the C-terminus. These peptides belong to the FMRF-NH2-related peptide (FaRP) family, characterized by the C-terminal motif Arg-Phe-NH2. This motif is a critical determinant for binding to their cognate receptor, the FMRFamide receptor (FMRFa-R), a G-protein coupled receptor (GPCR).

A key analog for comparison is FMRF-NH2 itself, which can be considered the parent peptide. The substitution of the N-terminal Phenylalanine (F) in FMRF-NH2 with Tyrosine (Y) yields this compound. This seemingly conservative substitution of one aromatic amino acid for another has functional implications. While this compound retains the ability to bind to the FMRFa-R, the characteristics of this binding and the subsequent biological response can differ.[1][2]

Another important analog is AMRF-NH2, where the N-terminal Phenylalanine is replaced by Alanine (A). In contrast to the this compound substitution, this change from an aromatic to a small, aliphatic residue results in a loss of binding to the FMRFa-R.[1][2] This highlights the critical role of the aromatic ring at this position for receptor interaction. The bulky, aromatic residues (F and Y) are thought to form strong pi-stacking and hydrophobic interactions that anchor the ligand to the receptor, interactions that the smaller Alanine residue cannot sustain.[1][2]

Comparative Functional Data

While extensive quantitative comparative data for a wide range of this compound analogs is limited in publicly available literature, the qualitative functional outcomes from key studies provide valuable insights. The primary bioassay used to characterize the function of these peptides is the modulation of heart rate in invertebrates, such as Drosophila melanogaster.

PeptideN-terminal Amino AcidKey Structural FeatureReceptor Binding to FMRFa-RFunctional Effect (Cardioactivity)
FMRF-NH2 Phenylalanine (F)AromaticYesCardioexcitatory
This compound Tyrosine (Y)Aromatic, with hydroxyl groupYesRetained cardioexcitatory activity
AMRF-NH2 Alanine (A)AliphaticNoInactive

This table summarizes qualitative functional data based on structure-activity relationship studies.

Signaling Pathways of the FMRFa Receptor

Upon binding of this compound or its active analogs, the FMRFa receptor initiates intracellular signaling cascades. As a GPCR, the FMRFa receptor can couple to different G-protein subtypes, leading to varied downstream effects. The primary signaling pathways involve Gαi/o and Gαs proteins.

Activation of the Gαi/o pathway typically leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, coupling to Gαs activates adenylyl cyclase, leading to an increase in cAMP. The balance between these opposing pathways can determine the ultimate cellular response.

Furthermore, FMRFa receptor activation can lead to the stimulation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in processes like muscle contraction.

Below is a diagram illustrating the potential signaling pathways activated by the FMRFa receptor.

FMRFa_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space YMRF_NH2 This compound / Analog FMRFa_R FMRFa Receptor YMRF_NH2->FMRFa_R Binding G_protein G-protein (Gi/o or Gs) FMRFa_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition (Gi/o) / Activation (Gs) PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP cAMP AC->cAMP Production Cellular_Response Cellular Response (e.g., Muscle Contraction) cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release DAG->Cellular_Response Ca_release->Cellular_Response

Caption: FMRFa Receptor Signaling Pathways.

Experimental Protocols

A fundamental method for assessing the functional differences between this compound and its analogs is the in vivo insect heart rate bioassay. This assay provides a physiologically relevant measure of the peptides' cardioexcitatory or inhibitory effects.

In Vivo Drosophila melanogaster Heart Rate Assay

Objective: To determine the effect of this compound and its analogs on the heart rate of Drosophila melanogaster larvae or pupae.

Materials:

  • Drosophila melanogaster (e.g., third instar larvae or early-stage pupae)

  • Dissecting microscope

  • Micro-dissection tools (forceps, pins)

  • Perfusion chamber

  • Physiological saline solution (e.g., Schneider's insect medium)

  • This compound and analog peptides of interest, dissolved in saline

  • Data acquisition system capable of recording heart contractions (e.g., video recording and subsequent analysis software)

Procedure:

  • Preparation of the Animal:

    • Immobilize a larva or pupa on a dissecting dish, dorsal side up.

    • Carefully dissect the animal to expose the dorsal heart. The heart is a transparent tube running along the dorsal midline.

    • Continuously perfuse the preparation with physiological saline to maintain tissue viability.

  • Baseline Recording:

    • Allow the preparation to equilibrate for a period (e.g., 10-15 minutes) while perfusing with saline.

    • Record the baseline heart rate for a set duration (e.g., 2-5 minutes). Heartbeats can be counted manually or using automated software.

  • Peptide Application:

    • Switch the perfusion solution to one containing the desired concentration of the test peptide (e.g., this compound).

    • Record the heart rate for a defined period (e.g., 5-10 minutes) to observe the full effect of the peptide.

  • Washout:

    • Switch the perfusion back to the standard saline solution to wash out the peptide.

    • Continue recording to see if the heart rate returns to the baseline level.

  • Data Analysis:

    • Calculate the heart rate (beats per minute) for the baseline, treatment, and washout periods.

    • Express the change in heart rate as a percentage of the baseline rate.

    • For dose-response experiments, repeat the procedure with a range of peptide concentrations to determine the EC50 (the concentration that produces 50% of the maximal response).

Below is a workflow diagram for this experimental protocol.

Experimental_Workflow start Start prep Prepare Drosophila Heart Preparation start->prep equilibrate Equilibrate in Saline (10-15 min) prep->equilibrate baseline Record Baseline Heart Rate (2-5 min) equilibrate->baseline peptide_app Apply Peptide Solution baseline->peptide_app record_effect Record Heart Rate (5-10 min) peptide_app->record_effect washout Washout with Saline record_effect->washout record_recovery Record Recovery washout->record_recovery analyze Analyze Data (Calculate % change, EC50) record_recovery->analyze end End analyze->end

Caption: Experimental Workflow for Heart Rate Assay.

Conclusion

The functional differences between this compound and its analogs are primarily driven by the structure-activity relationships at the N-terminus of the peptide. The presence of a bulky, aromatic residue is crucial for receptor binding and subsequent biological activity. While this compound retains the cardioexcitatory function of FMRF-NH2, non-aromatic substitutions at this position, as seen in AMRF-NH2, abolish activity. Understanding these molecular determinants is essential for the rational design of novel peptide-based therapeutics targeting the FMRFamide receptor system. The provided experimental protocol offers a robust method for further characterizing the functional nuances of these and other related peptides.

References

Unveiling the Selectivity of Ymrf-NH2: A Guide to Cross-Reactivity Assessment with Peptide Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a peptide ligand is paramount. This guide provides a framework for assessing the cross-reactivity of Ymrf-NH2 with other peptide receptors, offering objective comparison methodologies and supporting experimental considerations.

This compound, a member of the FMRFamide-related peptide (FaRP) family, is recognized for its interaction with the FMRFamide receptor (FMRFa-R). However, the potential for this peptide to engage with other receptors, a phenomenon known as cross-reactivity, is a critical aspect of its pharmacological profile. Evaluating this off-target binding is essential for predicting potential side effects, understanding polypharmacology, and developing more selective therapeutic agents.

While specific quantitative data on the cross-reactivity of this compound across a broad panel of peptide receptors is not extensively available in the public domain, this guide outlines the standard experimental approaches and data presentation formats used to characterize the selectivity of such peptides.

Comparative Analysis of Receptor Binding Affinity

A primary method to quantify cross-reactivity is through competitive radioligand binding assays. In these experiments, the ability of this compound to displace a known radiolabeled ligand from a specific receptor is measured. The results are typically presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

Table 1: Illustrative Data Presentation for this compound Cross-Reactivity Screening

Receptor TargetLigand ClassThis compound Binding Affinity (Ki, nM)Reference Ligand Binding Affinity (Ki, nM)Fold Selectivity (Ki [Target] / Ki [FMRFa-R])
FMRFa-R Primary Target [Example Value: 10] FMRFamide [Example Value: 5]1
Opioid Receptor (μ)Neuropeptide>10,000DAMGO [Example Value: 1]>1,000
Opioid Receptor (δ)Neuropeptide>10,000DPDPE [Example Value: 2]>1,000
Opioid Receptor (κ)Neuropeptide>10,000U-50,488 [Example Value: 3]>1,000
Neuropeptide Y R (Y1)Neuropeptide>10,000Peptide YY [Example Value: 0.5]>1,000
Neuropeptide Y R (Y2)Neuropeptide>10,000NPY (13-36) [Example Value: 0.8]>1,000
Cholecystokinin R (A)Neuropeptide>10,000CCK-8 [Example Value: 1.5]>1,000
Cholecystokinin R (B)Neuropeptide>10,000Gastrin I [Example Value: 2.5]>1,000

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Assessing Functional Activity at Off-Target Receptors

Beyond binding affinity, it is crucial to determine if the binding of this compound to other receptors elicits a functional response (agonist or antagonist activity). This is typically assessed through second messenger assays or other functional readouts appropriate for the specific receptor family (e.g., G-protein coupled receptors - GPCRs).

Table 2: Example Functional Activity Profile of this compound

Receptor TargetAssay TypeThis compound Activity (EC50/IC50, nM)Functional Response
FMRFa-R cAMP Assay [Example Value: 31] Agonist
Opioid Receptor (μ)cAMP AssayNo significant activity detected-
Neuropeptide Y R (Y1)Calcium MobilizationNo significant activity detected-

Note: The EC50 value for FMRFa-R is based on a cited source, while other values are illustrative.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of cross-reactivity studies. Below are generalized protocols for key experiments.

Radioligand Binding Assay (Competitive Inhibition)
  • Receptor Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, often containing protease inhibitors.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]-DAMGO for the μ-opioid receptor) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (e.g., cAMP Measurement for Gi/o-coupled Receptors)
  • Cell Culture: Cells stably or transiently expressing the receptor of interest are cultured in appropriate media.

  • Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of this compound.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The results are plotted as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental logic and potential downstream effects of receptor activation, graphical representations are invaluable.

experimental_workflow cluster_screening Receptor Cross-Reactivity Screening cluster_assays Assay Types cluster_analysis Data Analysis & Interpretation peptide This compound receptor_panel Panel of Peptide Receptors (e.g., Opioid, NPY, CCK) peptide->receptor_panel Test Binding primary_receptor Primary Target (FMRFa-R) peptide->primary_receptor Control Binding binding_assay Binding Assays (Determine Ki/IC50) receptor_panel->binding_assay functional_assay Functional Assays (Determine EC50/IC50) receptor_panel->functional_assay primary_receptor->binding_assay affinity Binding Affinity (Selectivity Profile) binding_assay->affinity activity Functional Activity (Agonism/Antagonism) functional_assay->activity signaling_pathway ymrf This compound fmrfa_r FMRFa-R (Gi/o-coupled) ymrf->fmrfa_r Binds g_protein Gi/o Protein fmrfa_r->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to atp ATP atp->ac pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Comparative Analysis of Ymrf-NH2 and Other Cardioactive Neuropeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardioactive neuropeptide Ymrf-NH2 and other key cardioactive neuropeptides, supported by available experimental data. This analysis delves into their effects on cardiac function, underlying signaling pathways, and the experimental methodologies used for their evaluation.

Executive Summary

Cardioactive neuropeptides are a diverse group of signaling molecules that play crucial roles in regulating cardiovascular function. This compound, a member of the FMRFamide-related peptide (FaRP) family, has garnered interest for its potential modulatory effects on the heart. This guide provides a comparative analysis of this compound and other prominent cardioactive neuropeptides, namely Neuropeptide Y (NPY), Endothelin-1 (ET-1), and Angiotensin II (Ang II). While direct comparative studies are limited, this guide synthesizes available data to highlight the distinct and overlapping effects of these peptides on key cardiac parameters such as heart rate and contractility. Understanding these differences is critical for identifying novel therapeutic targets and developing next-generation cardiovascular drugs.

Comparative Performance Data

The following table summarizes the known effects of this compound and other major cardioactive neuropeptides on cardiac function. It is important to note that the effects of FMRFamide-related peptides can be either excitatory or inhibitory depending on the specific peptide, the species, and the receptor subtype involved.[1][2]

Neuropeptide FamilySpecific PeptidePrimary Receptor(s)Effect on Heart Rate (Chronotropy)Effect on Contractility (Inotropy)Key Signaling Mechanisms
FMRFamide-Related Peptides (FaRPs) This compound / FMRFamideFMRFamide Receptors (e.g., FMRFa-R), Neuropeptide FF receptor 2 (NPFF2R)Variable: Can be excitatory or inhibitory.[2][3]Variable: Can be positive or negative.[4]G-protein coupled receptors (GPCRs), modulation of ion channels (e.g., Na+, Ca2+), Protein Kinase C (PKC) activation.[5][6][7]
Neuropeptide Y Family Neuropeptide Y (NPY)Y1, Y2, Y4, Y5 receptors (GPCRs)Generally decreases heart rate (negative chronotropy).[8]Can be both positive and negative, often context-dependent.[8]Inhibition of adenylyl cyclase, modulation of Ca2+ and K+ channels, activation of MAPK pathways.[9]
Endothelin Family Endothelin-1 (ET-1)ETA, ETB receptors (GPCRs)Variable, can be positive or negative depending on receptor subtype and experimental model.[10]Potent positive inotropic effect.[11][12]Activation of phospholipase C (PLC), leading to IP3 and DAG production, increased intracellular Ca2+, activation of PKC and MAPK pathways.[12][13]
Renin-Angiotensin System Angiotensin II (Ang II)AT1, AT2 receptors (GPCRs)Generally increases heart rate (positive chronotropy).[14]Potent positive inotropic effect.[15]Activation of PLC, leading to IP3 and DAG production, increased intracellular Ca2+, activation of various kinases (e.g., ERK, JNK).[15]

Signaling Pathways

The signaling cascades initiated by these neuropeptides are complex and often involve multiple downstream effectors. The following diagrams illustrate the generalized signaling pathways for each class of neuropeptide in cardiomyocytes.

FMRFamide_Signaling Ymrf_NH2 This compound / FMRFamide GPCR FMRFamide Receptor (GPCR) Ymrf_NH2->GPCR G_protein G-protein GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC Ion_Channel Ion Channels (Na+, Ca2+) G_protein->Ion_Channel PKC Protein Kinase C (PKC) PLC->PKC Contractility Modulation of Contractility PKC->Contractility Ca_influx Increased Intracellular Ca2+ Ion_Channel->Ca_influx Ca_influx->Contractility caption FMRFamide-Related Peptide Signaling Pathway

FMRFamide-Related Peptide Signaling Pathway

NPY_Signaling NPY Neuropeptide Y (NPY) Y_Receptor NPY Receptor (Y1, Y2, Y5) NPY->Y_Receptor Gi_protein Gi-protein Y_Receptor->Gi_protein AC Adenylyl Cyclase Gi_protein->AC inhibits Ca_Channel Ca2+ Channels Gi_protein->Ca_Channel inhibits K_Channel K+ Channels Gi_protein->K_Channel activates cAMP Decreased cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cardiac_Function Modulation of Cardiac Function PKA->Cardiac_Function Ca_Channel->Cardiac_Function K_Channel->Cardiac_Function caption Neuropeptide Y (NPY) Signaling Pathway

Neuropeptide Y (NPY) Signaling Pathway

ET1_Signaling ET1 Endothelin-1 (ET-1) ET_Receptor ET Receptor (ETA, ETB) ET1->ET_Receptor Gq_protein Gq-protein ET_Receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca2+ Release ER->Ca_release Cardiac_Effects Increased Contractility & Hypertrophy Ca_release->Cardiac_Effects PKC->Cardiac_Effects caption Endothelin-1 (ET-1) Signaling Pathway

Endothelin-1 (ET-1) Signaling Pathway

AngII_Signaling AngII Angiotensin II (Ang II) AT1_Receptor AT1 Receptor AngII->AT1_Receptor Gq_protein Gq-protein AT1_Receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca2+ Release ER->Ca_release Cardiac_Effects Increased Contractility & Hypertrophy Ca_release->Cardiac_Effects MAPK MAPK Cascade PKC->MAPK MAPK->Cardiac_Effects caption Angiotensin II (Ang II) Signaling Pathway

Angiotensin II (Ang II) Signaling Pathway

Detailed Experimental Protocols

Precise, reproducible experimental protocols are fundamental to the comparative analysis of cardioactive neuropeptides. Below are detailed methodologies for key in vitro and ex vivo assays.

Langendorff Isolated Perfused Heart Assay

This ex vivo technique allows for the assessment of cardiac function in an intact heart, isolated from systemic influences.[16][17]

Objective: To measure the direct effects of neuropeptides on heart rate, contractile force, and coronary flow.

Experimental Workflow:

Langendorff_Workflow start Start: Anesthetize Animal excise Rapidly Excise Heart start->excise cannulate Cannulate Aorta on Langendorff Apparatus excise->cannulate perfuse Retrograde Perfusion with Krebs-Henseleit Buffer cannulate->perfuse stabilize Stabilization Period (e.g., 20-30 min) perfuse->stabilize balloon Insert LV Balloon for Pressure Measurement stabilize->balloon baseline Record Baseline Hemodynamic Data balloon->baseline peptide Administer Neuropeptide via Perfusate baseline->peptide record Record Post-treatment Hemodynamic Data peptide->record washout Washout Period record->washout end End Experiment & Data Analysis washout->end caption Langendorff Isolated Heart Perfusion Workflow

Langendorff Isolated Heart Perfusion Workflow

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2)

  • Pressure transducer and data acquisition system

  • Intraventricular balloon catheter

  • Peristaltic pump

  • Water bath for temperature control (37°C)

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., rat, rabbit) according to approved institutional protocols.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta.

  • Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • Instrumentation: Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.

  • Baseline Recording: Record baseline data, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Peptide Administration: Introduce the neuropeptide of interest into the perfusate at various concentrations.

  • Data Recording: Continuously record hemodynamic parameters during and after peptide administration.

  • Washout: Perfuse with neuropeptide-free buffer to assess reversibility of effects.

  • Data Analysis: Analyze the changes in heart rate, LVDP, dP/dt (rate of pressure change), and coronary flow.

Isolated Cardiomyocyte Contractility Assay

This in vitro assay allows for the direct measurement of the effects of neuropeptides on the contractility of individual heart muscle cells.[18][19][20]

Objective: To quantify changes in cardiomyocyte shortening and relaxation in response to neuropeptide application.

Experimental Workflow:

Cardiomyocyte_Workflow start Start: Isolate Cardiomyocytes plate Plate Cardiomyocytes on Laminin-coated Coverslips start->plate culture Culture Cells (e.g., 24 hours) plate->culture mount Mount Coverslip on Microscope Stage culture->mount perfuse Perfuse with Tyrode's Solution mount->perfuse baseline Record Baseline Contractions perfuse->baseline apply_peptide Apply Neuropeptide Solution baseline->apply_peptide record Record Contractions Post-treatment apply_peptide->record washout Washout with Tyrode's Solution record->washout end End Experiment & Analyze Sarcomere Length Changes washout->end caption Isolated Cardiomyocyte Contractility Assay Workflow

References

Validating the Physiological Relevance of RF-Amide Peptide Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent members of the RF-amide peptide family, Kisspeptin and Gonadotropin-Inhibitory Hormone (GnIH), also known as RF-amide related peptide-3 (RFRP-3). As the initial search for "YM-RF-NH2" did not yield a specific peptide, this guide focuses on the broader, well-characterized RF-amide peptide family. This family of neuropeptides is defined by a shared C-terminal arginine-phenylalanine-amide motif and plays crucial roles in regulating a wide array of physiological processes.[1][2] This document offers a side-by-side comparison of their receptor binding, signaling pathways, and in vivo physiological effects, supported by detailed experimental protocols to aid in the validation and extension of research findings in this field.

Quantitative Comparison of Kisspeptin and GnIH

To facilitate a clear understanding of the distinct pharmacological and physiological profiles of Kisspeptin and GnIH, the following tables summarize key quantitative data.

ParameterKisspeptin-10GnIH (RFRP-3)Reference
Primary Receptor Kisspeptin Receptor (KISS1R, GPR54)GPR147 (NPFFR1)[1][3][4]
Receptor Binding Affinity (Ki/Kd) 0.042 - 2.35 nMHigh affinity (specific Ki values not consistently reported)[5][6]
Primary Signaling Pathway Gαq/11Gαi/o[1][5][7]
Downstream Effect ↑ Inositol Phosphate (IP1), ↑ Intracellular Ca2+↓ cAMP[2][5][7]
Signaling Potency (EC50/IC50) ~0.69 nM (IP1 accumulation)Potent inhibition of cAMP (specific IC50 values not consistently reported)[1]

Table 1: Comparative Receptor Binding and Signaling Properties. This table highlights the distinct receptor preferences and downstream signaling mechanisms of Kisspeptin-10 and GnIH.

Physiological ParameterEffect of KisspeptinEffect of GnIHSpeciesReference
Luteinizing Hormone (LH) Secretion Potent stimulation (dose-dependent)InhibitionHuman, Rat, Sheep[1][2][8][9]
Reproduction Stimulatory (puberty onset, ovulation)InhibitoryMammals[1][3][9]
Feeding Behavior InhibitionStimulationRodents[10]

Table 2: Comparative In Vivo Physiological Effects. This table summarizes the opposing roles of Kisspeptin and GnIH in the regulation of key physiological processes, particularly reproduction.

Signaling Pathways and Experimental Workflow

The distinct physiological effects of Kisspeptin and GnIH are rooted in their activation of different G-protein coupled receptor (GPCR) signaling cascades.

cluster_Kisspeptin Kisspeptin Signaling Pathway cluster_GnIH GnIH Signaling Pathway Kisspeptin Kisspeptin KISS1R KISS1R (Gq/11 coupled) Kisspeptin->KISS1R PLC Phospholipase C (PLC) KISS1R->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream_Kiss Physiological Effects (e.g., ↑ LH secretion) Ca_release->Downstream_Kiss PKC->Downstream_Kiss GnIH GnIH (RFRP-3) GPR147 GPR147 (Gi/o coupled) GnIH->GPR147 AC Adenylyl Cyclase (AC) GPR147->AC cAMP ↓ cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream_GnIH Physiological Effects (e.g., ↓ LH secretion) PKA->Downstream_GnIH

Figure 1. Opposing signaling pathways of Kisspeptin and GnIH.

cluster_workflow Experimental Workflow for Peptide Validation start Hypothesized RF-amide Peptide binding_assay Competitive Receptor Binding Assay start->binding_assay Determine Ki/Kd signaling_assay Functional Signaling Assay (Ca2+ or cAMP) start->signaling_assay Determine EC50/IC50 in_vivo_study In Vivo Animal Study (e.g., Hormone Measurement) start->in_vivo_study Measure physiological response data_analysis Data Analysis and Comparison binding_assay->data_analysis signaling_assay->data_analysis in_vivo_study->data_analysis conclusion Validation of Physiological Relevance data_analysis->conclusion

Figure 2. Workflow for validating physiological relevance.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate and build upon the findings presented in this guide.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a YM-RF-NH2 analog) for a specific RF-amide peptide receptor (e.g., KISS1R or GPR147).

Materials:

  • Cell membranes prepared from cells stably expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [125I]-Kisspeptin-10 or a suitable radiolabeled GnIH analog).

  • Unlabeled competitor (the test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Dilute cell membranes to a final concentration of 5-20 µg of protein per well in ice-cold binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes and radiolabeled ligand.

    • Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled native ligand (e.g., 1 µM Kisspeptin-10 or GnIH).

    • Competition: Cell membranes, radiolabeled ligand, and increasing concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of a test compound to activate Gαq/11-coupled receptors like KISS1R by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably or transiently expressing the Gαq/11-coupled receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a Fura-2 based indicator).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom plates.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the assay plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate at 37°C for 60 minutes.

  • Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, add the test compound at various concentrations.

  • Data Acquisition: Measure the fluorescence intensity kinetically for a period of 1-3 minutes immediately after compound addition.

  • Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50.

cAMP Inhibition Assay

Objective: To measure the ability of a test compound to activate Gαi/o-coupled receptors like GPR147 by measuring the inhibition of adenylyl cyclase activity.

Materials:

  • CHO or HEK293 cells stably expressing the Gαi/o-coupled receptor.

  • Forskolin (an adenylyl cyclase activator).

  • A cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

  • Cell lysis buffer.

  • 384-well white plates.

Procedure:

  • Cell Treatment: Seed cells into the assay plates. On the day of the assay, pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production. A typical final concentration is 1-10 µM. Incubate for a further 15-30 minutes.

  • Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP measurement using the chosen detection kit.

  • Data Analysis: Generate a standard curve for cAMP concentration. Determine the cAMP concentration in each sample. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC50.

By providing this comprehensive comparison and detailed methodologies, this guide aims to facilitate the validation of new findings within the RF-amide peptide field and support the development of novel therapeutics targeting these important signaling pathways.

References

Confirming YMRF-NH2 Effects: A Comparative Guide to Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to confirm the physiological effects of the neuropeptide YMRF-NH2 through the use of receptor antagonists. We will explore the available tools and methodologies, present supporting experimental data in a comparative format, and provide detailed protocols for key experiments. This guide is intended to assist researchers in designing robust experiments to validate the function of this compound and other FMRFamide-related peptides (FaRPs).

Introduction to this compound and its Receptor

This compound is a member of the FMRFamide-related peptide family, a diverse group of neuropeptides found throughout the animal kingdom.[1][2] These peptides are involved in a wide array of physiological processes, including the modulation of muscle contractility, feeding behavior, and reproduction.[3] this compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR), the FMRFamide receptor (FMRFa-R). In Drosophila melanogaster, this compound has been shown to bind to the FMRFa-R with an EC50 value of 31 nM.

The Role of Receptor Antagonists in Functional Validation

To definitively attribute a physiological effect to the activation of a specific receptor by its ligand, it is crucial to demonstrate that this effect can be blocked by a receptor antagonist. An antagonist is a molecule that binds to the receptor but does not elicit a biological response, thereby competitively inhibiting the binding of the endogenous ligand. The use of a specific antagonist provides strong evidence for a direct ligand-receptor interaction mediating the observed physiological change.

Identifying a Suitable Antagonist for the FMRFa Receptor

While a specific, commercially available antagonist for the Drosophila FMRFa receptor is not readily documented, the broader family of RFamide peptide receptors presents viable comparative options. One such promising candidate is RF9 , a potent and selective antagonist for the neuropeptide FF (NPFF) receptors. Given the structural and functional similarities within the RFamide peptide receptor family, RF9 can be employed as a tool to probe the effects of this compound, with the understanding that it may exhibit cross-reactivity.

Comparative Data: this compound Agonism and Potential Antagonism by RF9

The following table summarizes hypothetical data based on typical experimental outcomes when studying neuropeptide signaling and its antagonism. This illustrates the expected results when confirming the effects of this compound on cardiac myocyte contractility and its blockade by a competitive antagonist like RF9.

Experimental Condition Parameter Measured This compound (1 µM) RF9 (10 µM) This compound (1 µM) + RF9 (10 µM)
Cardiac Myocyte Contractility Change in Contraction Frequency (%)+ 25%No significant change+ 5%
Change in Contraction Amplitude (%)+ 15%No significant change+ 3%
Competitive Binding Assay [125I]-YMRF-NH2 Binding (%)100% (Control)95%20%

Signaling Pathway of this compound at the FMRFa Receptor

Activation of the FMRFa receptor by this compound initiates a well-defined intracellular signaling cascade. As a G protein-coupled receptor, ligand binding leads to the activation of a heterotrimeric G protein. In the case of the Drosophila FMRFa receptor, this activation stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ can then activate downstream effectors such as Calcium/calmodulin-dependent protein kinase II (CaMKII), leading to the observed physiological response, such as muscle contraction.

YMRF_NH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space YMRF This compound FMRFaR FMRFa Receptor YMRF->FMRFaR Binds G_protein G Protein (Gq) FMRFaR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release CaMKII CaMKII Ca_release->CaMKII Activates Response Physiological Response CaMKII->Response Leads to Contractility_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_measurement Measurement cluster_comparison Comparison Isolate Isolate Cardiac Myocytes Culture Culture Myocytes Isolate->Culture Control Control (Vehicle) Culture->Control YMRF This compound Culture->YMRF Antagonist Antagonist (e.g., RF9) Culture->Antagonist Combo This compound + Antagonist Culture->Combo Record Record Myocyte Contractions (Video Microscopy) Control->Record YMRF->Record Antagonist->Record Combo->Record Analyze Analyze Contraction Frequency and Amplitude Record->Analyze Compare Compare Effects Across Treatment Groups Analyze->Compare Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Analysis Membrane_Prep Prepare Cell Membranes Expressing FMRFa-R Incubate Incubate Membranes with: - Radiolabeled this compound - Increasing Concentrations of  Unlabeled Competitor (this compound or Antagonist) Membrane_Prep->Incubate Radioligand Prepare Radiolabeled This compound (e.g., ¹²⁵I-YMRF-NH2) Radioligand->Incubate Filter Separate Bound from Free Radioligand (Filtration) Incubate->Filter Count Quantify Bound Radioactivity (Scintillation Counting) Filter->Count Plot Plot Binding Curves and Determine IC₅₀ Values Count->Plot

References

Assessing the Species Specificity of Ymrf-NH2 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the species-specific activity of the neuropeptide Ymrf-NH2 and its analogs, members of the FMRFamide-like peptide (FaLP) family. Understanding the differential effects of these neuropeptides across various invertebrate species is crucial for basic research in neurobiology and for the development of targeted pharmacological agents. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying signaling pathways.

Quantitative Data Summary

The activity of this compound and related RFamide peptides exhibits significant variation across different invertebrate species and even between different tissues within the same organism. This specificity is largely attributed to differences in receptor structure and the complement of signaling pathway components. The following tables summarize the available quantitative data on the bioactivity of this compound and analogous peptides in representative invertebrate species.

PeptideSpeciesTissue/PreparationBioactivity (EC50/IC50)EffectReference
This compoundDrosophila melanogaster (Fruit Fly)FMRFa-R expressing cells31 nM (EC50)Receptor activation[1]
NSNFLRFaZophobas atratus (Darkling Beetle)HeartStimulatoryConcentration-dependent increase in contraction frequency[2]
NSNFLRFaTenebrio molitor (Mealworm Beetle)HeartSlightly inhibitorySlight decrease in contraction frequency[2]
FMRFamideAplysia kurodai (Sea Hare)FaNaC expressing oocytes~1 µM (EC50)Inward current (activation of FMRFamide-gated sodium channel)[3]
FMRFamideCrassostrea gigas (Pacific Oyster)FaNaC expressing oocytes~10 µM (EC50)Inward current (activation of FMRFamide-gated sodium channel)[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of neuropeptide activity across species. Below are methodologies for key experiments cited in this guide.

In Vitro Muscle Contraction Bioassay

This protocol is designed to measure the myotropic effects of this compound on isolated invertebrate muscle preparations.

Materials:

  • Isolated invertebrate tissue (e.g., heart, gut, oviduct)

  • Physiological saline appropriate for the specific invertebrate species

  • This compound peptide stock solution (e.g., 1 mM in distilled water)

  • Organ bath setup with a force transducer and data acquisition system

  • Micropipettes

Procedure:

  • Dissect the target muscle tissue from the invertebrate in cold physiological saline.

  • Mount the muscle preparation in an organ bath containing physiological saline, maintained at the appropriate temperature and continuously aerated.

  • Connect one end of the muscle to a fixed point and the other to a force transducer to record isometric or isotonic contractions.

  • Allow the preparation to equilibrate for at least 30 minutes, or until a stable baseline contraction rhythm is established.

  • Prepare a series of dilutions of the this compound stock solution in physiological saline to achieve the desired final concentrations in the organ bath.

  • Add the this compound solutions to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

  • Record the changes in muscle contraction force and frequency for a set period after each addition.

  • After the highest concentration is tested, wash the preparation with fresh physiological saline to return to baseline.

  • Analyze the data to determine the dose-response relationship and calculate the EC50 or IC50 value.

Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the binding affinity of this compound to its receptor in membrane preparations from different species.

Materials:

  • Tissue expressing the this compound receptor (e.g., brain, specific ganglia)

  • Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

  • Radiolabeled this compound analog (e.g., [125I]-Ymrf-NH2)

  • Unlabeled this compound for competition studies

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

  • Filtration apparatus

Procedure:

  • Dissect the target tissue and homogenize it in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a binding buffer.

  • For saturation binding, incubate aliquots of the membrane preparation with increasing concentrations of the radiolabeled ligand.

  • For competition binding, incubate membrane aliquots with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.

  • Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using appropriate software to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation experiments, or the inhibitory constant (Ki) for competition experiments.

Signaling Pathways and Experimental Workflows

The species-specific effects of this compound are ultimately determined by the molecular interactions with its receptor and the subsequent intracellular signaling cascades. The following diagrams, created using the DOT language, illustrate a generalized signaling pathway for RFamide peptides and a typical experimental workflow for assessing species specificity.

G Generalized Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ymrf_NH2 This compound Receptor GPCR (RFamide Receptor) Species-Specific Structure Ymrf_NH2->Receptor Binding G_Protein G-protein (e.g., Gq, Gi/o) Species-Specific Subunits Receptor->G_Protein Activation Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Ca_Release Ca2+ Release from ER Second_Messenger->Ca_Release Ion_Channel Ion Channel Modulation Second_Messenger->Ion_Channel Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuromodulation) Ca_Release->Cellular_Response Ion_Channel->Cellular_Response

Caption: Generalized signaling pathway of this compound via G-protein coupled receptors.

G Experimental Workflow for Assessing Species Specificity cluster_selection Species & Tissue Selection cluster_assays Bioassays cluster_analysis Data Analysis & Comparison Species Select Species from Different Phyla (e.g., Mollusca, Arthropoda, Echinodermata) Tissue Select Homologous Tissues (e.g., Heart, Gut) Species->Tissue Contraction_Assay Muscle Contraction Assay Tissue->Contraction_Assay Binding_Assay Receptor Binding Assay Tissue->Binding_Assay Electrophysiology Electrophysiology (e.g., on isolated neurons) Tissue->Electrophysiology Dose_Response Generate Dose-Response Curves Contraction_Assay->Dose_Response EC50_Ki Calculate EC50/IC50 and Ki values Binding_Assay->EC50_Ki Electrophysiology->Dose_Response Comparative_Analysis Comparative Analysis of Potency and Efficacy Dose_Response->Comparative_Analysis EC50_Ki->Comparative_Analysis

Caption: Workflow for comparing this compound activity across different species.

Conclusion

The available evidence strongly indicates that the activity of this compound and related FMRFamide-like peptides is species-specific. This specificity arises from evolutionary divergence in the structure of their cognate receptors and the downstream signaling pathways. While direct comparative data for this compound across a wide range of invertebrate phyla is still limited, studies on closely related peptides in different species provide a solid framework for understanding this phenomenon. Further research employing standardized bioassays and molecular techniques will be crucial for a more detailed mapping of the species-specific effects of this compound, which will undoubtedly aid in the development of more selective and effective pharmacological tools.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Ymrf-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of the neuropeptide Ymrf-NH2, an analog of the FMRF-NH2 peptide family. The information presented herein is based on available experimental data to facilitate further research and drug development.

Introduction

This compound is a synthetic analog of the FMRF-NH2 family of neuropeptides, which are known to play diverse roles in invertebrates, including the modulation of cardiac function. In this compound, the N-terminal phenylalanine (F) of the core FMRF-NH2 sequence is substituted with tyrosine (Y). This substitution allows for the investigation of the structure-activity relationship of these peptides and their interaction with their cognate receptor, the FMRFamide receptor (FMRFa-R). Understanding the in vitro and in vivo effects of such analogs is crucial for designing novel peptide-based therapeutics.

Data Presentation: In Vitro and In Vivo Effects

The following table summarizes the comparative effects of this compound and its parent peptide, FMRF-NH2. The data is primarily derived from studies on Drosophila melanogaster.

PeptideIn Vitro Effect (Receptor Binding)In Vivo Effect (Modulation of Cardiac Contractility)Reference
FMRF-NH2 Binds to the FMRFa receptor (FMRFa-R).Modulates heart rate in Drosophila across larval, pupal, and adult stages.[1][2][3]
This compound Retained binding to the FMRFa receptor.Modulates heart rate in Drosophila. The bulky, aromatic nature of Tyrosine (Y) allows for strong pi-stacking and hydrophobic interactions with the receptor, similar to Phenylalanine (F).[1]
AMRF-NH2 Did not bind to the FMRFa receptor.Inactive. The small, aliphatic Alanine (A) cannot maintain the necessary interactions for receptor binding.[1]

Note: Specific quantitative binding affinity values (e.g., Ki or IC50) and dose-response data for this compound are not detailed in the primary literature reviewed. The available data indicates that the substitution of Phenylalanine with Tyrosine is well-tolerated for receptor binding and subsequent biological activity.

Experimental Protocols

Competitive Radioligand Binding Assay (In Vitro)

This assay is used to determine the binding affinity of this compound to the FMRFa receptor.

1. Receptor Preparation:

  • The FMRFa receptor is expressed in a suitable cell line (e.g., HEK293 or CHO cells).
  • Cell membranes containing the receptor are harvested and homogenized.
  • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Binding Reaction:

  • A fixed concentration of a radiolabeled ligand that is known to bind to the FMRFa receptor (e.g., 125I-labeled FMRF-NH2) is used.
  • Increasing concentrations of the unlabeled competitor peptide (this compound or FMRF-NH2) are added to a series of reaction tubes.
  • The radiolabeled ligand, competitor peptide, and the receptor-containing membrane preparation are incubated together in a suitable binding buffer at a specific temperature and for a sufficient duration to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.

5. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor peptide.
  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

Drosophila Heart Rate Assay (In Vivo)

This assay is used to measure the effect of this compound on cardiac contractility in living Drosophila.

1. Animal Preparation:

  • Drosophila at the desired life stage (larva, pupa, or adult) are used.
  • For adult flies, they are briefly anesthetized (e.g., with CO2) and positioned on a microscope slide, typically dorsal side up, to expose the heart.
  • For larvae, their semi-transparent nature allows for direct observation of the heart.

2. Peptide Administration:

  • The peptide solution (this compound or FMRF-NH2) at a known concentration is applied directly to the exposed heart or injected into the body cavity.
  • A control group is treated with saline solution.

3. Heart Rate Measurement:

  • The heart is visualized under a microscope.
  • Heartbeats are recorded for a defined period before and after the application of the peptide.
  • Recordings can be done manually with a stopwatch or using video recording and subsequent analysis with specialized software.

4. Data Analysis:

  • The heart rate (beats per minute) is calculated for each individual before and after treatment.
  • The percentage change in heart rate is determined.
  • Dose-response curves can be generated by testing a range of peptide concentrations to determine the EC50 value (the concentration that produces 50% of the maximal effect).

Signaling Pathway and Experimental Workflow

FMRFa Receptor Signaling Pathway

The FMRFa receptor (FMRFa-R) is a G-protein coupled receptor (GPCR). Upon binding of a ligand such as this compound, the receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ concentration is a key event that modulates cellular responses, such as muscle contraction in the heart.[4][5][6][7]

FMRFa_Signaling_Pathway Ymrf_NH2 This compound FMRFa_R FMRFa Receptor (GPCR) Ymrf_NH2->FMRFa_R Binds Gq Gq Protein FMRFa_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response Triggers

Caption: FMRFa receptor signaling cascade.

Experimental Workflow for Bioactivity Comparison

The following diagram outlines a typical workflow for comparing the in vitro and in vivo bioactivity of peptide analogs like this compound.

Experimental_Workflow start Peptide Synthesis (this compound, FMRF-NH2, etc.) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo binding_assay Competitive Radioligand Binding Assay in_vitro->binding_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis heart_rate_assay Drosophila Heart Rate Assay in_vivo->heart_rate_assay heart_rate_assay->data_analysis conclusion Conclusion on Structure-Activity Relationship data_analysis->conclusion

Caption: Peptide bioactivity comparison workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Ymrf-NH2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of synthetic peptides like Ymrf-NH2 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on established protocols for peptide waste.

Core Principles of Peptide Waste Management

The disposal of peptide-related waste involves a multi-faceted approach, addressing the peptide itself, contaminated materials, and associated chemical waste from synthesis. Peptides, being biologically active molecules, may require treatment as biohazardous waste.[1] Furthermore, the solvents and reagents used in peptide synthesis are often hazardous and necessitate careful management.[2][3]

General Handling and Personal Protective Equipment (PPE):

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.[4][5] Standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended steps for the safe disposal of this compound and associated waste streams.

  • Decontamination of Pure this compound (if required):

    • For labs equipped and permitted for such procedures, chemical degradation can be an effective first step. A common method involves treatment with a strong oxidizing agent, such as a freshly prepared 10% solution of sodium hypochlorite (bleach), followed by neutralization.

    • Alternatively, hydrolysis using a strong acid or base can be employed, ensuring the final solution is neutralized to a pH between 5.5 and 9.5 before further disposal.[6]

  • Segregation and Collection of Waste:

    • Solid Peptide Waste: Collect pure this compound waste and materials heavily contaminated with the peptide (e.g., weighing boats, contaminated filter paper) in a clearly labeled, sealed container designated for chemical or peptide waste. This container should be rigid and leak-proof.[1]

    • Contaminated Sharps: Needles, syringes, or any sharp objects contaminated with this compound must be placed in a designated sharps container.

    • Contaminated Labware: Glassware and plasticware that have come into contact with this compound should be decontaminated. This can be achieved by soaking in a suitable decontamination solution (e.g., 10% bleach) for a specified period, followed by thorough rinsing. The initial rinseate should be collected as hazardous waste.[7]

    • Liquid Waste: Solutions containing this compound, as well as the first rinse from decontaminating labware, should be collected in a labeled, leak-proof container for hazardous chemical waste. Do not dispose of peptide solutions directly down the drain.[6][8]

  • Disposal of Chemical Waste from Synthesis:

    • Solvents (e.g., DMF, DCM, THF) and reagents used in the synthesis of this compound must be collected as hazardous chemical waste.[2] These should be segregated into compatible waste streams (e.g., halogenated vs. non-halogenated solvents).

  • Final Disposal:

    • All collected waste containers must be properly labeled with a hazardous waste tag and disposed of through your institution's Environmental Health and Safety (EHS) office.[9] Follow your institution's specific procedures for waste pickup and disposal.

Quantitative Data Summary

Waste StreamCollection ContainerTreatment/HandlingFinal Disposal Route
Pure this compound Labeled, sealed chemical waste containerOptional: Chemical degradation prior to collectionInstitutional EHS
Contaminated Solids Labeled, sealed chemical waste containerCollect and sealInstitutional EHS
Contaminated Sharps Designated sharps containerDo not recap or bend needlesInstitutional EHS
Contaminated Labware N/ADecontaminate with 10% bleach; collect first rinseRinseate via Institutional EHS; cleaned labware per lab protocol
Liquid Peptide Waste Labeled, sealed chemical waste containerNeutralize to pH 5.5-9.5 if acidic or basicInstitutional EHS
Synthesis Solvents/Reagents Labeled, sealed solvent waste containerSegregate by chemical compatibilityInstitutional EHS

This compound Disposal Workflow

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Treatment (as applicable) cluster_3 Final Disposal Pure this compound Pure this compound Chemical Waste Container (Solid) Chemical Waste Container (Solid) Pure this compound->Chemical Waste Container (Solid) Contaminated Solids Contaminated Solids Contaminated Solids->Chemical Waste Container (Solid) Contaminated Sharps Contaminated Sharps Sharps Container Sharps Container Contaminated Sharps->Sharps Container Liquid Waste Liquid Waste Chemical Waste Container (Liquid) Chemical Waste Container (Liquid) Liquid Waste->Chemical Waste Container (Liquid) Decontamination Decontamination Chemical Waste Container (Solid)->Decontamination Optional Institutional EHS Institutional EHS Chemical Waste Container (Solid)->Institutional EHS Sharps Container->Institutional EHS Chemical Waste Container (Liquid)->Decontamination Neutralization Chemical Waste Container (Liquid)->Institutional EHS Decontamination->Institutional EHS

Caption: Logical workflow for the proper disposal of this compound and associated waste.

References

Personal protective equipment for handling Ymrf-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the neuropeptide Ymrf-NH2. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.

Disclaimer: To our knowledge, the specific hazards of this compound have not been thoroughly investigated. Therefore, it is recommended to handle this chemical with caution, treating it as potentially hazardous.[1] Good laboratory hygiene and safety practices should be followed at all times.

I. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is determined by a risk assessment of the procedures being performed.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn to prevent skin contact. Inspect gloves for any tears or punctures before use.
Eye Protection Safety glasses or gogglesSafety glasses with side shields or splash goggles are required to protect from splashes or airborne particles.[2][3]
Body Protection Laboratory coatA full-length lab coat should be worn to protect skin and clothing from contamination.[2][3]
Respiratory Protection Fume hood or respiratorWork should be conducted in a certified fume hood to avoid inhalation of any dust or aerosols.[4] For procedures with a higher risk of aerosolization, a respirator may be necessary.

II. Handling and Operational Procedures

Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.

A. General Handling:

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not inhale dust or aerosols.

  • Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling.[5]

B. Weighing and Reconstitution:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.

  • Weighing: Use a microbalance with a draft shield to weigh the peptide. Handle the powder carefully to minimize dust generation.

  • Reconstitution: Add the appropriate solvent to the vial containing the peptide. Mix gently by vortexing or pipetting until the peptide is fully dissolved.

C. Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh this compound prep_materials->weigh Proceed to handling reconstitute Reconstitute Peptide weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Experiment complete dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for safe handling of this compound.

III. First Aid Measures

In case of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1][5]

IV. Spill and Leak Procedures

In the event of a spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate PPE. For powdered spills, gently cover with an absorbent material like sand or vermiculite to avoid raising dust.[5] For liquid spills, absorb with an inert material.

  • Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal.[5]

  • Clean: Wash the spill site thoroughly with soap and water.[5]

V. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

A. Waste Classification: All waste materials containing this compound should be treated as hazardous chemical waste. This includes:

  • Unused or expired this compound.

  • Contaminated consumables (e.g., pipette tips, vials, gloves).

  • Solutions containing this compound.

B. Disposal Procedure:

  • Segregation: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Storage: Store the waste container in a secure, designated area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal service, following all local, state, and federal regulations.

C. Logical Flow for this compound Waste Disposal

G start Waste Generation (this compound contaminated items) classify Classify as Hazardous Chemical Waste start->classify segregate Segregate into Labeled, Leak-Proof Container classify->segregate store Store in Designated Secure Area segregate->store dispose Arrange for Licensed Hazardous Waste Disposal store->dispose end Disposal Complete dispose->end

Caption: Disposal plan for this compound waste.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。